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Core Science & Biosynthesis

Foundational

natural sources and biosynthesis of D-Erythrose

Title: Natural Sources, Biosynthesis, and Enzymatic Production of D-Erythrose: A Technical Whitepaper Executive Summary D-Erythrose (C₄H₈O₄) is a naturally occurring aldotetrose of profound biochemical significance. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Natural Sources, Biosynthesis, and Enzymatic Production of D-Erythrose: A Technical Whitepaper

Executive Summary

D-Erythrose (C₄H₈O₄) is a naturally occurring aldotetrose of profound biochemical significance. While scarce in its free form, its phosphorylated derivative, D-erythrose-4-phosphate (E4P), is a ubiquitous intermediate bridging the Pentose Phosphate Pathway (PPP) and the Shikimate Pathway. As a Senior Application Scientist, I have structured this whitepaper to elucidate the natural sources of D-Erythrose, dissect its biosynthetic pathways, and provide field-validated, step-by-step protocols for its enzymatic synthesis and extraction.

Biological Significance and Natural Occurrence

D-Erythrose is a four-carbon aldose sugar characterized by an aldehyde functional group at the carbon-1 position. The biologically active D-enantiomer, (2R,3R)-2,3,4-trihydroxybutanal, was first isolated from rhubarb in 1849 [1]. In biological systems, it predominantly exists as D-erythrose-4-phosphate (E4P), a critical precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan) and secondary metabolites [2].

Natural Sources:

  • Plants: Detected in low, transient concentrations in Arabidopsis thaliana and rhubarb [3].

  • Microorganisms: Produced intrinsically by Escherichia coli and yeasts (e.g., Torula species) during central carbon metabolism. Pathogens like Brucella utilize a specialized pathway to convert host-derived erythritol into E4P [4].

Quantitative Data Summary: To contextualize the challenge of sourcing D-Erythrose, the following table summarizes key quantitative metrics regarding its natural abundance and synthetic yields.

ParameterValue / RangeContext / Source
Free D-Erythrose Abundance Trace / TransientLow steady-state concentrations in plant tissues due to rapid metabolic turnover [1].
Chemical Synthesis Yield ≥ 80%Lead tetraacetate oxidation of D-Glucose (high yield, but environmentally toxic) [5].
Enzymatic Synthesis Conversion ~12.9%Conversion from D,L-Erythrulose using isomerase cascades [6].
Commercial Cost of E4P >$6,500 per gramHigh cost due to the difficulty of isolating pure E4P, necessitating in situ syntheses [7].

Biosynthesis Pathways of D-Erythrose-4-Phosphate

The synthesis of E4P occurs via two primary metabolic routes:

A. The Non-Oxidative Pentose Phosphate Pathway (PPP) In most organisms, E4P is generated via the reversible non-oxidative branch of the PPP. The enzyme transketolase (a thiamine pyrophosphate-dependent enzyme) catalyzes the transfer of a two-carbon unit from Fructose-6-phosphate to Glyceraldehyde-3-phosphate, yielding E4P and Xylulose-5-phosphate [1].

B. The Erythritol Catabolism Pathway (Brucella model) A distinct pathway has been elucidated in Brucella and certain Rhizobiales, allowing these bacteria to utilize erythritol as a sole carbon source. Erythritol is phosphorylated by EryA (kinase) to L-erythritol-4-phosphate, then oxidized by EryB (dehydrogenase) to L-3-tetrulose-4-phosphate. A cascade of three isomerases—EryC, TpiA2 (EryH), and RpiB (EryI)—subsequently converts this intermediate directly into E4P, bypassing traditional glycolysis [4].

Biosynthesis F6P Fructose-6-Phosphate E4P D-Erythrose-4-Phosphate (E4P) F6P->E4P Transketolase (PPP) G3P Glyceraldehyde-3-Phosphate G3P->E4P Transketolase (PPP) Erythritol Erythritol Ery4P L-Erythritol-4-Phosphate Erythritol->Ery4P EryA (Kinase) Tet4P L-3-Tetrulose-4-Phosphate Ery4P->Tet4P EryB (Dehydrogenase) Tet4P->E4P EryC, TpiA2, RpiB (Isomerization)

Biosynthetic pathways yielding D-Erythrose-4-Phosphate via PPP and Erythritol catabolism.

Enzymatic Synthesis of D-Erythrose: Experimental Protocol

Chemical synthesis of D-erythrose (e.g., the Perlin method using lead tetraacetate) is fraught with heavy metal toxicity and complex purification requirements [5]. As an Application Scientist, I strongly recommend enzymatic synthesis for its stereoselectivity, mild conditions, and environmental sustainability. The following protocol details the biocatalytic isomerization of L-erythrulose to D-erythrose using L-rhamnose isomerase [6].

Causality in Experimental Design:

  • Buffer Selection (Tris-HCl, pH 7.5): Maintains the optimal ionization state of the catalytic residues in L-rhamnose isomerase, preventing protein unfolding.

  • Temperature (37°C): Balances kinetic energy for high turnover rates while preventing thermal denaturation of the mesophilic enzyme.

  • Thermal Termination (95°C): Rapidly denatures the enzyme to lock the equilibrium state, preventing the reverse isomerization of D-erythrose back to L-erythrulose during downstream processing.

Step-by-Step Methodology: Enzymatic Isomerization

  • Substrate Preparation: Dissolve L-Erythrulose in 50 mM Tris-HCl buffer (pH 7.5) to achieve a final substrate concentration of 100 mM.

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes in a thermomixer to ensure uniform temperature distribution.

  • Enzyme Addition: Initiate the reaction by adding purified L-rhamnose isomerase (e.g., from Pseudomonas stutzeri) to a final concentration of 10 µg/mL.

  • Incubation: Incubate at 37°C for 24 hours with gentle agitation (300 rpm) to maximize enzyme-substrate collision without causing shear stress to the protein.

  • Reaction Termination: Halt the reaction by heating the mixture to 95°C for 5 minutes. Alternatively, add an equal volume of 0.1 M HCl if thermal degradation of the product is a concern.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the denatured enzyme.

  • Filtration & Analysis: Filter the supernatant through a 0.22 µm membrane and analyze via HPLC using a refractive index (RI) detector to quantify D-erythrose yield.

Protocol Step1 1. Substrate Prep (100mM L-Erythrulose in Tris-HCl) Step2 2. Enzyme Addition (10 µg/mL L-Rhamnose Isomerase) Step1->Step2 Step3 3. Incubation (37°C, 24 hrs, 300 rpm) Step2->Step3 Step4 4. Termination (Heat to 95°C for 5 min) Step3->Step4 Step5 5. Purification & Analysis (Centrifuge, Filter, HPLC-RI) Step4->Step5

Workflow for the enzymatic synthesis and isolation of D-Erythrose from L-Erythrulose.

Self-Validating Systems in Protocol Design

To ensure trustworthiness and reproducibility, the protocol integrates strict self-validation mechanisms:

  • Negative Control: A parallel reaction containing the substrate and buffer, but lacking the enzyme, must be run. This accounts for any spontaneous epimerization or degradation of L-erythrulose.

  • Standard Curve Calibration: HPLC quantification must be cross-referenced against a standard curve generated from commercially available, high-purity D-erythrose standards.

  • Mass Balance Verification: The molar sum of unreacted L-erythrulose and synthesized D-erythrose should equal the initial substrate input. A significant deviation indicates the presence of side reactions or product degradation.

Conclusion

D-Erythrose and its phosphorylated derivative, E4P, are linchpins in central carbon metabolism. While natural extraction yields trace amounts, understanding its biosynthetic pathways—such as the non-oxidative PPP and the Brucella erythritol catabolism cascade—has paved the way for advanced biocatalytic production. By employing targeted isomerases under tightly controlled, self-validating experimental conditions, researchers can efficiently synthesize this critical chiral building block for downstream pharmaceutical and metabolic engineering applications.

References

  • Benchchem. "Natural Sources of D-Erythrose: A Technical Guide." Benchchem. 1

  • Wikipedia Contributors. "Erythrose." Wikipedia, The Free Encyclopedia. 2

  • Clinisciences. "Erythrose." Clinisciences. 3

  • Barbier, T., et al. "Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella." Proceedings of the National Academy of Sciences (PNAS). 4

  • Benchchem. "A Comparative Guide to the Synthesis of D-Erythrose: Chemical versus Enzymatic Routes." Benchchem. 5

  • Benchchem. "Application Notes and Protocols for the Enzymatic Synthesis of D-Erythrose." Benchchem. 6

  • Zhao, G., et al. "A Simple Route for Synthesis of 4-Phospho-D-Erythronate." PubMed Central (PMC). 7

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Exploratory

D-Erythrose 4-Phosphate: The Strategic Nexus of the Pentose Phosphate Pathway

An In-Depth Technical Guide for Researchers and Drug Development Professionals D-Erythrose 4-phosphate (E4P) is a four-carbon aldose sugar phosphorylated at the C4 position[1]. While often overshadowed by more prominent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

D-Erythrose 4-phosphate (E4P) is a four-carbon aldose sugar phosphorylated at the C4 position[1]. While often overshadowed by more prominent metabolites like glucose 6-phosphate, E4P is a pivotal intermediate in central carbon metabolism[2]. Positioned at a critical biochemical juncture, it dictates the flow of carbon through the non-oxidative pentose phosphate pathway (PPP) and serves as the obligate precursor for the biosynthesis of aromatic compounds[2][3]. This whitepaper provides a comprehensive, field-proven guide to the mechanistic role, quantification, and enzymatic regulation of E4P.

Mechanistic Biochemistry: E4P in the Non-Oxidative PPP

The non-oxidative branch of the PPP consists of a series of reversible reactions that interconvert sugar phosphates, dynamically linking the PPP back to glycolysis[2]. Within this network, E4P acts as both a product and a substrate for two master regulatory enzymes: Transaldolase (TALDO) and Transketolase (TKT) [2].

The Transaldolase Reaction (EC 2.2.1.2)

TALDO catalyzes the reversible transfer of a three-carbon ketol unit (dihydroxyacetone) from sedoheptulose 7-phosphate (S7P) to glyceraldehyde 3-phosphate (GAP), yielding E4P and fructose 6-phosphate (F6P)[4][5].

  • Catalytic Mechanism: Unlike transketolase, TALDO does not require a thiamine pyrophosphate (TPP) cofactor[5]. Instead, it relies on the formation of a Schiff base intermediate[5]. A conserved lysine residue (Lys132) in the active site attacks the carbonyl carbon of the substrate, forming a lysine-bound carbanion intermediate that subsequently attacks the carbonyl carbon of E4P in a 1,4-nucleophilic addition[4].

The Transketolase Reaction (EC 2.2.1.1)

TKT is a TPP-dependent enzyme that catalyzes the transfer of a two-carbon ketol group[2]. In the PPP, E4P acts primarily as an acceptor substrate, reacting with xylulose 5-phosphate (Xu5P) to form F6P and GAP[2][5]. This reaction is highly reversible, allowing the cell to dynamically manage carbon flow based on immediate metabolic needs, such as nucleotide synthesis or NADPH production[2][5].

PPP_E4P S7P Sedoheptulose-7-P TALDO Transaldolase (TALDO) S7P->TALDO GAP1 Glyceraldehyde-3-P GAP1->TALDO E4P D-Erythrose-4-Phosphate TKT Transketolase (TKT) E4P->TKT F6P1 Fructose-6-P Xu5P Xylulose-5-P Xu5P->TKT F6P2 Fructose-6-P GAP2 Glyceraldehyde-3-P TALDO->E4P TALDO->F6P1 TKT->F6P2 TKT->GAP2

Metabolic flux of D-Erythrose 4-Phosphate in the non-oxidative PPP.

Beyond Energy: E4P as a Biosynthetic Precursor

E4P's biological significance extends far beyond carbohydrate interconversion. It is a critical metabolic node with direct implications for drug discovery and agricultural science.

  • The Shikimate Pathway: E4P is the obligate precursor for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine)[2][5]. It reacts with phosphoenolpyruvate (PEP) to generate 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)[6]. Because the shikimate pathway is essential in bacteria, fungi, and plants but absent in mammals, E4P-dependent enzymes are highly attractive targets for novel antimicrobials and herbicides[2]. In plants, TKT-mediated E4P production is also the primary source for anthocyanin biosynthesis[6].

  • Pathogen Virulence: Recent isotopic tracing has revealed that the intracellular pathogen Brucella preferentially metabolizes erythritol directly into E4P via three novel isomerases (EryC, EryH, and EryI)[7][8]. This unique pathway bypasses standard glycolytic steps (like fructose-1,6-bisphosphatase) to feed the PPP directly, providing crucial insights into the pathogen's tissue tropism and virulence[7][8].

Quantitative Methodologies for E4P Flux

Accurate measurement of E4P is notoriously difficult due to its low intracellular abundance and rapid turnover[2][9]. Traditional colorimetric methods lack the specificity required for complex matrices[10]. Consequently, modern metabolic flux analysis relies on mass spectrometry coupled with stable isotope tracing[9][11].

Data Presentation: Analytical Modalities
MethodologySensitivity / ResolutionKey AdvantagesPrimary Limitations
Colorimetric Assays LowHigh throughput, minimal equipment required.Prone to interference in complex biological matrices[10].
LC-MS/MS HighDirect quantification of low-abundance E4P[2].Susceptible to matrix-induced ion suppression[9].
GC-IDMS Very HighExcellent resolution of closely related sugar phosphate epimers[9].Requires complex chemical derivatization steps prior to analysis[9].
Protocol 1: GC-IDMS Quantification of Intracellular E4P

To achieve absolute quantification of E4P, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard[9].

  • Isotope Labeling: Culture cells in a medium containing D-Erythrose-1-13C[11].

    • Causality & Rationale: Tracing D-Erythrose directly probes the non-oxidative PPP dynamics more selectively than universal 13C-glucose tracers, allowing for precise 13C-Metabolic Flux Analysis (13C-MFA)[11].

  • Rapid Quenching: Submerge the biological sample in 60% methanol pre-chilled to -40°C[2].

    • Causality & Rationale: E4P has an exceptionally high turnover rate. Rapid thermal quenching arrests enzymatic activity instantly, preventing artifactual metabolite degradation[2].

  • Extraction & Internal Standard Addition: Spike the quenched sample with universally labeled (U-13C) cell extracts prior to mechanical lysis[9].

    • Causality & Rationale: Introducing a U-13C internal standard early in the workflow corrects for matrix-induced ion suppression and eliminates the need for downstream recovery checks for each metabolite[9].

  • Chromatographic Separation: Analyze the derivatized extract using a mid-polar GC column (e.g., 50% phenyl / 50% dimethyl polysiloxane)[9].

    • Causality & Rationale: Mid-polar stationary phases provide the necessary chromatographic resolution to separate closely related sugar phosphate epimers before MS detection[9].

E4P_Workflow N1 Isotope Labeling (D-Erythrose-1-13C) N2 Rapid Quenching (-40°C Methanol) N1->N2 N3 Metabolite Extraction N2->N3 N4 GC-IDMS / LC-MS Analysis N3->N4 N5 13C-MFA Data Processing N4->N5

Experimental workflow for the isotopic quantification of E4P.

Functional Validation: Enzymatic Assays

To validate the functional activity of enzymes regulating E4P, researchers must employ coupled spectrophotometric assays, as the direct substrates and products (E4P, F6P, S7P) lack distinct UV-Vis absorbance signatures[1][2].

Protocol 2: Coupled Spectrophotometric Assay for Transaldolase Activity

This protocol utilizes a coupled system to monitor the oxidation of NADH as a proxy for TALDO activity[1][2].

  • Reaction Mixture Preparation: In a cuvette, combine 67 mM Glycylglycine buffer (pH 7.7), 6.7 mM D-Fructose 6-phosphate, and 2 mM D-Erythrose 4-phosphate[1][2].

    • Causality & Rationale: Glycylglycine provides optimal buffering capacity at the enzyme's physiological pH, while saturating substrate concentrations ensure zero-order kinetics[1][2].

  • Coupling Enzyme Addition: Add 0.13 mM NADH and 0.01 mg/ml of the coupling enzymes α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI)[1][2]. Incubate at 25°C to reach thermal equilibrium[2].

    • Causality & Rationale: TALDO converts F6P and E4P into S7P and GAP. TPI isomerizes the generated GAP to dihydroxyacetone phosphate (DHAP), which α-GDH subsequently reduces using NADH. This effectively links TALDO activity directly to NADH oxidation[1][2].

  • Initiation and Kinetic Measurement: Add the TALDO enzyme sample to initiate the reaction. Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a temperature-controlled spectrophotometer[1][2].

    • Validation & Quality Control: Calculate the reaction rate strictly from the linear portion of the absorbance vs. time curve[2]. Use the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to determine specific transaldolase activity[1][2].

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Foundational

The Discovery and Isolation of D-Erythrose: A Technical Guide for Advanced Carbohydrate Synthesis

Abstract D-Erythrose is a foundational four-carbon aldotetrose that serves as a critical intermediate in both the pentose phosphate pathway and the synthesis of complex aromatic amino acids. Due to its high hygroscopicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract D-Erythrose is a foundational four-carbon aldotetrose that serves as a critical intermediate in both the pentose phosphate pathway and the synthesis of complex aromatic amino acids. Due to its high hygroscopicity and tendency to form syrups rather than distinct crystals, the isolation and synthesis of D-erythrose demand rigorous, self-validating chemical workflows. This whitepaper provides an authoritative overview of its historical discovery, physicochemical properties, and step-by-step mechanistic protocols for its isolation via controlled degradation of higher-order saccharides.

Historical Context & Discovery

The discovery of D-erythrose represents a landmark achievement in early natural product isolation. It was first isolated in 1849 by the French pharmacist Louis Feux Joseph Garot from the stalks of the rhubarb plant (Rheum species) (1[1]). The nomenclature of the sugar is derived from the Greek word erythros, meaning "red." This name was chosen due to the distinctive red coloration the compound exhibits when subjected to heating in the presence of alkali metals (2[2]).

While Garot's initial extraction proved the existence of the tetrose, modern laboratory demands for high-purity D-erythrose rely on controlled synthetic degradation rather than direct botanical extraction. The pioneering work of Otto Ruff in the late 1890s established the standard for synthesizing D-erythrose by degrading D-arabinose, a method that remains highly relevant in contemporary carbohydrate chemistry (3[3]).

Physicochemical & Structural Profile

D-Erythrose possesses two chiral centers (C2 and C3), making it a diastereomer of D-threose. Because it is highly hygroscopic, it rarely crystallizes and is typically isolated as a syrupy liquid (4[4]). The table below summarizes the critical quantitative data necessary for analytical validation.

PropertySpecification
Chemical Formula C4​H8​O4​
Molar Mass 120.10 g/mol
Physical Appearance Colorless to pale yellow syrupy liquid
Chiral Centers 2 (C2, C3)
Stereochemical Family Aldotetrose (Diastereomer of D-Threose)
Biological Role Intermediate in the Pentose Phosphate Pathway
Strategic Isolation and Synthesis Methodologies

As a Senior Application Scientist, I emphasize that successful carbohydrate synthesis relies on understanding the causality behind each reagent. Below are two highly validated protocols for the isolation of D-erythrose via chain degradation.

3.1. The Ruff Degradation: Controlled Chain Shortening

The Ruff Degradation is a classical technique used to shorten an aldose chain by a single carbon atom. By treating D-arabinose with mild oxidants, the C1 aldehyde is cleaved off as carbon dioxide, leaving behind D-erythrose (5[5]).

Step-by-Step Protocol:

  • Selective Oxidation: Dissolve D-arabinose in deionized water. Add aqueous bromine ( Br2​/H2​O ) dropwise while stirring (6[6]).

    • Causality: Bromine water is a mild, chemoselective oxidant. It specifically oxidizes the C1 aldehyde to a carboxylic acid (forming D-arabinonic acid) without over-oxidizing the vulnerable secondary alcohols (3[3]).

  • Neutralization & Salt Formation: Add calcium carbonate ( CaCO3​ ) to the solution until effervescence ceases, precipitating calcium D-arabinonate (6[6]).

    • Causality: Neutralizing the hydrobromic acid byproduct drives the reaction to completion and stabilizes the aldonic acid as a calcium salt, preparing it for decarboxylation.

  • Oxidative Decarboxylation: Resuspend the calcium salt and introduce hydrogen peroxide ( H2​O2​ ) alongside a ferric ion catalyst ( Fe3+ ) (5[5]).

    • Causality: The Fenton-like Fe3+/H2​O2​ system generates reactive radical species that selectively cleave the C1-C2 bond of the alpha-hydroxy acid. This expels CO2​ and establishes a new aldehyde at the former C2 position, yielding D-erythrose.

  • Self-Validating Checkpoint: The evolution of CO2​ gas during the Fe3+/H2​O2​ addition serves as a real-time kinetic indicator. The reaction is complete when gas evolution ceases. The mixture is then filtered to remove iron salts and concentrated under reduced pressure (1[1]).

RuffDegradation A D-Arabinose (Aldopentose) B Bromine Water (Br2/H2O) Oxidation A->B C D-Arabinonic Acid (Aldonic Acid) B->C Selective C1 Oxidation D CaCO3 Neutralization & Fe3+ / H2O2 C->D E D-Erythrose (Aldotetrose) + CO2 D->E Oxidative Decarboxylation

Figure 1: The Ruff Degradation pathway converting D-arabinose to D-erythrose via oxidation.

3.2. Lead Tetraacetate Oxidative Cleavage (Perlin Method)

For higher yields, the oxidative cleavage of D-glucose using lead tetraacetate ( Pb(OAc)4​ ) is preferred. This method bypasses the pentose stage entirely, cleaving a hexose directly into a protected tetrose intermediate (7[7]).

Step-by-Step Protocol:

  • Anhydrous Cleavage: Dissolve D-glucose in anhydrous acetic acid. Add two molar equivalents of Pb(OAc)4​ under continuous stirring (7[7]).

    • Causality: Lead tetraacetate specifically cleaves vicinal diols. In an anhydrous environment, it cleaves the C1-C2 and C2-C3 bonds of glucose, forming a stable di-O-formyl-D-erythrose intermediate. The lack of water prevents premature, uncontrolled hydrolysis.

  • Quenching & Precipitation: Add a solution of oxalic acid dihydrate dissolved in acetic acid to the reaction mixture (7[7]).

    • Causality: Oxalic acid reacts instantly with the toxic lead byproducts to form insoluble lead oxalate.

  • Self-Validating Checkpoint: The immediate formation of a heavy white precipitate (lead oxalate) visually confirms the successful quenching of the oxidant. The mixture is filtered, and the filtrate is extracted with ethyl acetate to isolate the intermediate oil (7[7]).

  • Deprotection (Hydrolysis): Dissolve the di-O-formyl-D-erythrose oil in 0.05 N hydrochloric acid and heat at 50°C for approximately two hours (7[7]).

    • Causality: Mild acidic conditions safely hydrolyze the formyl esters to yield free D-erythrose. Polarimetric monitoring is used here; the hydrolysis is validated as complete when the optical rotation stabilizes to a constant value.

  • Resin Purification: Pass the aqueous solution through an Amberlite IR4B anion-exchange resin column to remove the hydrochloric acid, yielding a pure aqueous solution of D-erythrose (7[7]).

PbOAc4_Oxidation N1 D-Glucose in Anhydrous Acetic Acid N2 Add 2 eq. Pb(OAc)4 (Oxidative Cleavage) N1->N2 N3 Di-O-formyl-D-erythrose Intermediate N2->N3 Cleaves C1-C2 & C2-C3 N4 Oxalic Acid Addition (Precipitate Pb as Oxalate) N3->N4 N5 Filtration & Extraction (Ethyl Acetate) N4->N5 Removes Heavy Metals N6 Hydrolysis (0.05 N HCl) @ 50°C N5->N6 N7 Pure D-Erythrose (Aqueous) N6->N7 Deprotection

Figure 2: Lead tetraacetate oxidative cleavage workflow for isolating D-erythrose from D-glucose.

References
  • Benchchem. "The Discovery and Isolation of D-Erythrose: A Technical Guide."
  • AskFilo.
  • Smolecule. "D-Erythrose."
  • Benchchem.
  • Master Organic Chemistry. "The Ruff Degradation and the Kiliani Fischer Synthesis."
  • Benchchem.
  • ACS Publications. "Laboratory Observation of, Astrochemical Search for, and Structure of Elusive Erythrulose in the Interstellar Medium."

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Exploratory

D-Erythrose 4-Phosphate: The Critical Biochemical Nexus in Secondary Metabolism and Biosynthesis

Executive Summary D-Erythrose, predominantly active in its phosphorylated form as D-Erythrose 4-phosphate (E4P) , is a four-carbon aldose sugar phosphate that serves as a fundamental routing node in central carbon metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Erythrose, predominantly active in its phosphorylated form as D-Erythrose 4-phosphate (E4P) , is a four-carbon aldose sugar phosphate that serves as a fundamental routing node in central carbon metabolism[1]. Far from being a mere transitional intermediate, E4P bridges primary energy metabolism (the Pentose Phosphate Pathway) with the complex biosynthesis of secondary metabolites, including aromatic amino acids and essential cofactors like Vitamin B6. This whitepaper provides an in-depth technical analysis of E4P’s biosynthetic origins, its role as a divergent precursor, and the self-validating analytical methodologies required to quantify it in modern metabolic engineering and drug development.

Biosynthetic Origins: Canonical and Non-Canonical Routing

The intracellular pool of E4P is tightly regulated and highly dynamic, sustained by distinct metabolic pathways depending on the organism and environmental stressors.

The Canonical Route: Non-Oxidative Pentose Phosphate Pathway (PPP)

In the vast majority of biological systems, E4P is generated via the non-oxidative branch of the PPP. The thiamine pyrophosphate (TPP)-dependent enzyme transketolase (TK) catalyzes the reversible transfer of a two-carbon ketol group from fructose-6-phosphate to glyceraldehyde-3-phosphate, yielding E4P and xylulose-5-phosphate. Recent in vivo studies have demonstrated that TK-mediated synthesis is the primary, rate-limiting source of E4P required for massive downstream secondary metabolite accumulation, such as anthocyanin production in plants[2].

The Pathogenic Bypass: Erythritol Catabolism

A groundbreaking non-canonical pathway has been identified in Brucella species, a zoonotic pathogen that utilizes erythritol—a 4-carbon polyol abundant in host reproductive tissues—as a primary carbon source. Rather than feeding into standard glycolysis via dihydroxyacetone-phosphate, erythritol is converted exclusively into E4P through a novel cascade of three isomerases (EryC, TpiA2, and RpiB )[3]. This evolutionary adaptation bypasses fructose-1,6-bisphosphatase, directly feeding the PPP to generate essential hexose-monophosphates for biomass, highlighting E4P's role in bacterial pathogenicity[3].

E4P as a Divergent Precursor in Secondary Metabolism

E4P’s structural configuration—featuring a highly reactive aldehyde group and multiple hydroxyls—makes it an ideal electrophilic substrate for condensation and redox reactions[1]. It sits at the divergence point of two major biosynthetic pathways.

Gateway to the Shikimate Pathway

The most prominent role of E4P is acting as the initiator of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants[4]. In the first committed step, E4P condenses with phosphoenolpyruvate (PEP) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) . This aldol-type condensation is catalyzed by DAHP synthase, an enzyme tightly regulated by feedback inhibition from downstream aromatic amino acids[4]. Because this pathway is absent in mammals, the E4P-to-DAHP transition is a prime target for novel antimicrobial and herbicidal drug development.

De Novo Vitamin B6 (Pyridoxal 5'-Phosphate) Biosynthesis

E4P is also the foundational precursor for the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of Vitamin B6. In the DXP-independent pathway, the gapB (or epd) gene encodes D-erythrose-4-phosphate dehydrogenase (E4PDH) [5]. This enzyme catalyzes the NAD⁺-dependent oxidation of E4P to 4-phospho-D-erythronate, irreversibly diverting the carbon flux away from carbohydrate metabolism and into essential cofactor biosynthesis[5].

E4P_Metabolism F6P Fructose-6-Phosphate E4P D-Erythrose 4-Phosphate (E4P Hub) F6P->E4P Transketolase GAP Glyceraldehyde-3-Phosphate GAP->E4P Transaldolase Erythritol Erythritol (Brucella spp.) Erythritol->E4P EryC/TpiA2/RpiB DAHP DAHP (Aromatic Amino Acids) E4P->DAHP DAHP Synthase PE4 4-Phosphoerythronate (Vitamin B6) E4P->PE4 E4P Dehydrogenase PEP Phosphoenolpyruvate PEP->DAHP

Metabolic routing of D-Erythrose 4-Phosphate across primary and secondary biosynthetic pathways.

Quantitative Kinetic Parameters

Understanding the flux of E4P requires precise kinetic data of its consuming enzymes. Below is the kinetic profile of E. coli E4P Dehydrogenase (Epd), the enzyme responsible for routing E4P into the Vitamin B6 pathway[5].

ParameterValueBiological Implication
Native Molecular Mass 132 kDa (Tetramer)Forms a highly stable homotetrameric complex in the cytosol.
Apparent Km​ (E4P) 0.96 mMIndicates moderate affinity; requires a sufficient intracellular E4P pool to initiate Vitamin B6 synthesis.
Apparent Km​ (NAD⁺) 0.074 mMHigh affinity for the NAD⁺ cofactor, ensuring activity even under varying cellular redox states.
kcat​ (E4P) 200 s⁻¹High catalytic turnover rate, allowing rapid conversion once the Km​ threshold is reached.

Self-Validating Experimental Methodologies

Working with E4P presents significant analytical challenges. Its highly reactive aldehyde group and rapid intracellular turnover rate (often on the order of milliseconds) require stringent, self-validating protocols to prevent artifactual degradation.

Protocol 1: In Vitro E4PDH Enzymatic Activity Assay

Causality & Logic: This continuous spectrophotometric assay measures the production of NADH at 340 nm. Because E4P can spontaneously degrade in alkaline conditions, the buffer system must be strictly maintained at pH 7.5, and reactions must be initiated by the addition of the E4P substrate, not the enzyme, to establish a true baseline blank.

  • Buffer Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT (to maintain enzyme active site cysteine residues), and 2 mM NAD⁺.

  • Baseline Validation: Add 10 µg of purified E4PDH enzyme to the cuvette. Monitor absorbance at 340 nm for 2 minutes to ensure no background NADH production occurs (Self-validation step).

  • Initiation: Spike the cuvette with D-Erythrose 4-phosphate to a final concentration of 2 mM.

  • Measurement: Record the linear increase in absorbance at 340 nm for 5 minutes. Calculate specific activity using the NADH molar extinction coefficient ( ϵ=6220 M−1cm−1 ).

Protocol 2: Intracellular E4P Extraction and LC-MS/MS Quantification

Causality & Logic: Standard reversed-phase chromatography fails to retain highly hydrophilic sugar phosphates. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. Furthermore, rapid cold-quenching is required to arrest enzymatic flux instantly.

  • Metabolic Quenching: Rapidly filter the cell culture and immediately submerge the filter in a -20°C quenching solvent (Methanol:Acetonitrile:Water, 40:40:20 v/v/v). Causality: The sub-zero temperature and organic solvents instantly denature metabolic enzymes, freezing the E4P pool.

  • Isotope Spiking (Self-Validation): Immediately add a known concentration of ¹³C-labeled E4P internal standard. Logic: This corrects for any matrix-induced ion suppression during mass spectrometry, ensuring absolute quantification.

  • Extraction & Centrifugation: Vortex the quenched cells with glass beads for 5 minutes at 4°C. Centrifuge at 15,000 x g for 10 minutes to pellet cellular debris and precipitated proteins.

  • HILIC Separation: Inject the supernatant onto a polymer-based HILIC column. Use a gradient of 20 mM ammonium acetate (pH 9.0) and acetonitrile.

  • MS/MS Detection: Operate the mass spectrometer in negative Electrospray Ionization (ESI⁻) mode. Monitor the Multiple Reaction Monitoring (MRM) transition corresponding to the neutral loss of phosphoric acid ( H3​PO4​ ) from the E4P parent ion[1].

LCMS_Workflow S1 1. Metabolic Quenching Cold Solvent (-20°C) S2 2. Intracellular Extraction MeOH:ACN:H2O (40:40:20) S1->S2 S3 3. Isotope Spiking 13C-labeled Internal Standard S2->S3 S4 4. HILIC Chromatography Polar Retention S3->S4 S5 5. ESI-MS/MS Detection Neutral Loss of H3PO4 S4->S5

Self-validating LC-MS/MS workflow for the extraction and quantification of intracellular E4P.

References

  • Li, X., et al. "Transketolase-mediated erythrose-4-phosphate provides an essential source for anthocyanin biosynthesis in petunia." Horticulture Research / PMC. Available at: [Link]

  • Zhao, G., et al. "Biochemical characterization of gapB-encoded erythrose 4-phosphate dehydrogenase of Escherichia coli K-12 and its possible role in pyridoxal 5'-phosphate biosynthesis." Journal of Bacteriology / PMC. Available at: [Link]

  • Barbier, T., et al. "Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella." PNAS / PMC. Available at: [Link]

  • Maeda, H., et al. "The shikimate pathway: gateway to metabolic diversity." PMC. Available at: [Link]

Sources

Foundational

A Technical Guide to D-Erythrose: A Potent Precursor of Advanced Glycation End-Products (AGEs) in Pathophysiology

This document provides a comprehensive technical overview of D-Erythrose, a four-carbon aldose monosaccharide, with a specific focus on its role as a highly reactive precursor in the formation of Advanced Glycation End-p...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical overview of D-Erythrose, a four-carbon aldose monosaccharide, with a specific focus on its role as a highly reactive precursor in the formation of Advanced Glycation End-products (AGEs). For researchers, scientists, and professionals in drug development, understanding the chemistry, biological implications, and analytical methodologies associated with D-Erythrose is critical for elucidating disease mechanisms and developing novel therapeutic interventions.

Introduction: The Duality of D-Erythrose

D-Erythrose (C₄H₈O₄) is a naturally occurring tetrose sugar. In biological systems, it is most prominent in its phosphorylated form, D-erythrose 4-phosphate (E4P), which serves as a crucial intermediate in two central metabolic routes: the pentose phosphate pathway (PPP) and the Calvin cycle.[1] In the PPP, E4P is a key node connecting glycolysis with nucleotide biosynthesis and is the foundational molecule for the shikimate pathway, which produces aromatic amino acids in plants, fungi, and bacteria.[1]

However, beyond its essential metabolic functions, the free, un-phosphorylated form of D-Erythrose possesses a chemical reactivity that implicates it in significant pathophysiological processes.[1] As a reducing sugar, D-Erythrose can participate in non-enzymatic glycation reactions with proteins, lipids, and nucleic acids, leading to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[1][2] These reactions, collectively known as the Maillard reaction, are a key driver of cellular dysfunction and are linked to aging and a variety of pathological conditions, including diabetes, cardiovascular disease, and neurodegeneration.[3][4][5]

The Chemistry of Glycation: D-Erythrose's Heightened Reactivity

The process of glycation is initiated by the non-enzymatic reaction between the carbonyl group of a reducing sugar and a free amino group on a biological macromolecule, such as the ε-amino group of a lysine residue in a protein.[6][7] This initial step forms an unstable Schiff base, which then undergoes rearrangement to a more stable Amadori product.[6][8] Over time, these early products undergo a series of complex reactions—including oxidation, dehydration, and cyclization—to form irreversible, cross-linked structures known as AGEs.[4][6][9]

A critical concept for researchers is that not all sugars are equally reactive. The rate of the initial glycation reaction is largely dependent on the proportion of the sugar that exists in its open-chain (acyclic) form, which exposes the reactive carbonyl group.[6][10][11] Smaller monosaccharides, such as the tetrose D-Erythrose and pentoses like ribose, have a greater propensity to exist in this open-chain conformation compared to hexoses like glucose.[6][10] This structural characteristic is a primary reason for their significantly higher reactivity in the Maillard reaction.[7] While direct kinetic data for D-Erythrose is not always readily available, the general principle holds that it is a far more potent glycating agent than glucose.

Diagram: The Maillard Reaction Pathway Initiated by D-Erythrose

The following diagram illustrates the fundamental steps of AGE formation starting with D-Erythrose.

MaillardReaction Erythrose D-Erythrose (Open-chain form) SchiffBase Schiff Base (Reversible Aldimine) Erythrose->SchiffBase + Protein-NH2 - H2O Protein Protein (with -NH2 group) Protein->SchiffBase Amadori Amadori Product (Stable Ketoamine) SchiffBase->Amadori Amadori Rearrangement Dicarbonyls Reactive Carbonyl Intermediates Amadori->Dicarbonyls Oxidation, Dehydration AGEs Advanced Glycation End-products (AGEs) (Irreversible, Cross-linked) Dicarbonyls->AGEs + Protein-NH2 (Cross-linking)

Caption: Generalized pathway of the Maillard reaction and AGE formation initiated by D-Erythrose.

Pathophysiological Consequences of D-Erythrose-Derived AGEs

The accumulation of AGEs in tissues contributes to disease through two primary mechanisms: direct structural modification of proteins and receptor-mediated induction of cellular stress.

  • Protein Cross-linking and Structural Disruption : AGEs can form covalent cross-links between proteins, particularly long-lived extracellular matrix proteins like collagen.[3] This cross-linking leads to increased stiffness and decreased elasticity of tissues, contributing to vascular stiffening in cardiovascular disease and diastolic dysfunction in heart failure.[3]

  • Receptor for Advanced Glycation End-products (RAGE) Signaling : AGEs can act as ligands for a multi-ligand cell surface receptor known as RAGE.[4][12] The binding of AGEs to RAGE activates a cascade of downstream signaling pathways, which culminates in a pro-inflammatory and pro-oxidative cellular state.[13] This interaction triggers the activation of NADPH oxidase, leading to the generation of reactive oxygen species (ROS), and activates transcription factors such as NF-κB.[4] This, in turn, upregulates the expression of pro-inflammatory cytokines and adhesion molecules, creating a vicious cycle of inflammation and oxidative stress that underlies many chronic diseases.[4][12]

Diagram: AGE-RAGE Signaling Pathway

The diagram below outlines the key events following the interaction of AGEs with their cellular receptor, RAGE.

RAGESignaling cluster_extracellular Extracellular Space cluster_cell Intracellular Space AGEs AGEs (from D-Erythrose) RAGE RAGE Receptor AGEs->RAGE Binding NADPH_Ox NADPH Oxidase Activation RAGE->NADPH_Ox NFkB NF-κB Activation RAGE->NFkB ROS ↑ Reactive Oxygen Species (ROS) NADPH_Ox->ROS ROS->NFkB Activation Dysfunction Cellular Dysfunction & Inflammation ROS->Dysfunction Oxidative Damage Gene Pro-inflammatory Gene Expression (Cytokines, Adhesion Molecules) NFkB->Gene Nuclear Translocation Gene->Dysfunction

Caption: The AGE-RAGE signaling axis leading to oxidative stress and inflammation.

Analytical Methodologies: A Comparative Overview

Accurate quantification of D-Erythrose and the AGEs it generates is fundamental to research in this field. The choice of analytical technique depends on the specific research question, sample matrix, and required sensitivity.

Table 1: Comparison of Analytical Techniques for D-Erythrose Quantification
ParameterHPLC-RIDGC-MS (with Silylation)Enzymatic Assay
Principle Separation by liquid chromatography, detection by refractive index change.Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.Enzyme-catalyzed reaction specific to D-Erythrose, measured spectrophotometrically.
Specificity Moderate (can separate isomers but may co-elute with other sugars).High (mass spectrum provides structural confirmation).High (relies on enzyme specificity).
Sensitivity µg/mL to mg/mL range.[14]pg/mL to ng/mL range.[15]nmol range.[16]
Sample Prep Minimal (dissolution and filtration).[14][15]Complex (drying and chemical derivatization required).[15][17]Minimal (buffering).[15]
Key Advantage Simple, robust, no derivatization needed.High sensitivity and structural confirmation.High specificity and suitability for high-throughput screening.
Reference [14][15][15][17][15][16]
Table 2: Techniques for the Analysis of D-Erythrose-Derived AGEs
TechniqueApplicationPrincipleKey Advantage
Fluorescence Spectroscopy Screening for total fluorescent AGEs.AGEs with intrinsic fluorescence (e.g., pentosidine) are excited at ~370 nm and emit at ~440 nm.[1]Rapid, high-throughput, and non-destructive.
ELISA Quantification of specific AGEs (e.g., CML, CEL).Uses antibodies specific to a particular AGE structure for immunodetection.High specificity and sensitivity for known AGEs.
UPLC-MS/MS Identification and absolute quantification of specific AGEs.Ultra-performance liquid chromatography separates AGEs, which are then identified and quantified by tandem mass spectrometry.[18]"Gold standard" for accuracy, specificity, and discovery of novel AGE structures.

Key Experimental Protocols

The following protocols provide a foundation for studying D-Erythrose-mediated glycation in a laboratory setting. The inclusion of appropriate controls is essential for data integrity.

Protocol 1: In Vitro Protein Glycation Assay with D-Erythrose

This protocol measures the formation of fluorescent AGEs from the incubation of a model protein (Bovine Serum Albumin, BSA) with D-Erythrose.

1. Reagent Preparation: a. Prepare a 10 mg/mL solution of BSA in sterile 100 mM phosphate buffer (pH 7.4). b. Prepare a 500 mM stock solution of D-Erythrose in the same phosphate buffer. c. (Optional) Prepare a stock solution of a known glycation inhibitor, such as aminoguanidine, to serve as a positive control for inhibition.

2. Incubation Setup (in a 96-well plate): a. Test Wells: 50 µL of 10 mg/mL BSA + 50 µL of 500 mM D-Erythrose. b. Control Wells (No Sugar): 50 µL of 10 mg/mL BSA + 50 µL of phosphate buffer. c. Control Wells (No Protein): 50 µL of phosphate buffer + 50 µL of 500 mM D-Erythrose. d. Inhibitor Wells: 50 µL of 10 mg/mL BSA + 50 µL of 500 mM D-Erythrose + inhibitor at desired concentration.

3. Incubation: a. Seal the plate to prevent evaporation. b. Incubate at 37°C for 7 days in a dark environment.

4. Measurement of AGE Formation: a. After incubation, measure the fluorescence of each well using a microplate reader. b. Set the excitation wavelength to ~370 nm and the emission wavelength to ~440 nm.[1] c. An increase in fluorescence in the test wells relative to the control wells indicates the formation of fluorescent AGEs.

Diagram: Workflow for In Vitro Glycation Study

GlycationWorkflow Prep 1. Reagent Preparation (BSA, D-Erythrose, Buffer, Inhibitor) Setup 2. Assay Setup (96-well plate with controls) Prep->Setup Incubate 3. Incubation (37°C, 7 days) Setup->Incubate Measure 4. Fluorescence Measurement (Ex: 370 nm, Em: 440 nm) Incubate->Measure Analyze 5. Data Analysis (Subtract background, Compare test vs. controls) Measure->Analyze Result Result: Quantification of Fluorescent AGEs Analyze->Result

Caption: A general workflow for the quantification of D-Erythrose-induced protein glycation in vitro.

Protocol 2: Quantification of D-Erythrose by HPLC with Refractive Index Detection (HPLC-RID)

This method is suitable for quantifying D-Erythrose in relatively clean sample matrices.

1. Instrumentation and Reagents: a. HPLC system equipped with a Refractive Index Detector (RID). b. Carbohydrate analysis column (e.g., Aminex HPX-87P or similar ligand exchange column). c. D-Erythrose analytical standard. d. Ultrapure water (for mobile phase).

2. Chromatographic Conditions: a. Mobile Phase: Degassed ultrapure water. b. Flow Rate: 0.6 mL/min. c. Column Temperature: 80-85°C (High temperature is crucial for ligand exchange columns to ensure good peak shape and separation). d. Detector Temperature: 40°C. e. Injection Volume: 20 µL.

3. Procedure: a. Standard Preparation: Prepare a series of D-Erythrose standards in ultrapure water (e.g., ranging from 0.1 to 10 mg/mL). b. Sample Preparation: Dissolve the sample in ultrapure water to a concentration expected to be within the standard curve range. Filter through a 0.45 µm syringe filter. c. Quantification: i. Inject the standards to create a calibration curve by plotting the peak area against concentration. ii. Inject the prepared samples. iii. Determine the concentration of D-Erythrose in the samples by interpolating their peak areas from the calibration curve.

Conclusion and Future Directions

D-Erythrose, while a vital metabolic intermediate, is also a potent and often overlooked precursor of AGEs. Its high chemical reactivity distinguishes it from more abundant sugars like glucose, making it a significant contributor to the total AGE burden, particularly under conditions of metabolic stress. For professionals in drug development, targeting the pathways of D-Erythrose formation or inhibiting its subsequent glycation reactions represents a promising avenue for therapeutic intervention in a host of AGE-related diseases. Future research should focus on developing more sensitive and specific analytical methods for D-Erythrose-derived AGEs in vivo and elucidating the precise signaling consequences of these specific adducts to advance the development of targeted anti-glycation therapies.

References

  • A Comparative Analysis of D-Erythrose and D-Threose Reactivity: A Guide for Researchers - Benchchem.
  • D-Erythrose: A Core Building Block in Biochemical Processes and Therapeutic Design - Benchchem.
  • Advanced glycation end-products, a pathophysiological pathway in the cardiorenal syndrome - PMC.
  • Advanced Glycation End Products in Disease Development and Potential Interventions.
  • Advanced Glycation End Products and Oxidative Stress in a Hyperglycaemic Environment.
  • A Comparative Guide to the Analytical Techniques for D-Erythrose Quantific
  • Methods for enzymatic and colorimetric determin
  • Dietary Sugars and Endogenous Formation of Advanced Glycation Endproducts: Emerging Mechanisms of Disease - PMC.
  • Endogenous advanced glycation end products in the pathogenesis of chronic diabetic complic
  • Advanced Glycation End-Products (AGEs)
  • Dietary Sugars and Endogenous Formation of Advanced Glycation Endproducts: Emerging Mechanisms of Disease - MDPI.
  • An overview on glycation: molecular mechanisms, impact on proteins, p
  • Research Advances on the Damage Mechanism of Skin Glycation and Rel
  • Techniques for AGE measurements for diabetic bone disease: pitfalls and future directions - PMC.
  • The Role of Advanced Glycation End-Products in the Pathophysiology and Pharmacotherapy of Cardiovascular Disease - MDPI.
  • A Comparative Guide to HPLC Methods for D-Erythrose Quantific
  • A Comparative Guide to the Metabolic Profiling of D-Erythrose and its Isomer D-Threose - Benchchem.
  • Reactivities of d-glucose and d-fructose during Glycation of Bovine Serum Albumin | Journal of Agricultural and Food Chemistry - ACS Public
  • Endogenous advanced glycation end products in the pathogenesis of chronic diabetic complic

Sources

Exploratory

Stereochemical Imperative: The D-Configuration in Monosaccharides and Its Impact on Drug Development

Executive Summary The absolute configuration of monosaccharides is a foundational pillar of glycobiology, structural biochemistry, and pharmaceutical sciences. In nature, biological systems exhibit a strict homochiral pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The absolute configuration of monosaccharides is a foundational pillar of glycobiology, structural biochemistry, and pharmaceutical sciences. In nature, biological systems exhibit a strict homochiral preference, predominantly utilizing L-amino acids and D-sugars[1]. For drug development professionals, understanding and manipulating the D-configuration is not merely an academic exercise; it is a critical prerequisite for designing efficacious glycomimetics, nucleoside analogs, and glycosylated secondary metabolites. This whitepaper explores the causality behind stereochemical preferences, outlines self-validating analytical workflows for determining absolute configuration, and examines the role of D-sugars in modern drug discovery.

Stereochemical Foundations: The Causality of the D-Configuration

By IUPAC conventions, monosaccharides are assigned to the D- or L-series based on the stereocenter furthest from the carbonyl group—known as the penultimate carbon[2]. In a standard Fischer projection, if the hydroxyl (-OH) group at this highest-numbered chiral center points to the right, the molecule is designated as a D-sugar; if it points to the left, it is an L-sugar[3].

The dominance of D-sugars in biological systems is an evolutionary imperative dictated by macromolecular stability. For example, D-ribose and D-deoxyribose serve as the exclusive structural backbones of RNA and DNA. The D-configuration allows for the stable formation of the right-handed double helix. Substituting a D-sugar with an L-enantiomer would sterically hinder phosphodiester bond formation, completely disrupting the helical architecture and preventing genetic transcription[4]. Consequently, cellular enzymes—from polymerases to glycosyltransferases—have evolved highly rigid stereospecific binding pockets that exclusively recognize the D-configuration[5].

Analytical Workflows: Validating Absolute Configuration

In pharmaceutical synthesis, verifying the absolute configuration of isolated or synthesized monosaccharides is a mandatory quality control step. Enantiomers possess identical physical properties in achiral environments but exhibit vastly different biological and toxicological profiles in vivo[6].

To provide a comprehensive overview of analytical capabilities, the quantitative parameters of standard stereochemical determination techniques are summarized below.

Quantitative Comparison of Analytical Techniques
Analytical TechniquePrimary Data OutputSample RequirementAdvantagesLimitations
NMR Spectroscopy (HSQC) Chemical shifts (ppm), J-coupling (Hz)1–5 mgHigh resolution; elucidates both relative & absolute configuration.Requires chiral derivatization for enantiomeric resolution[7].
X-Ray Crystallography Electron density maps (Å)>0.1 mm crystalUnambiguous 3D atomic mapping of the entire molecule.Difficult to crystallize highly flexible oligosaccharides.
Polarimetry Specific rotation [α]D (degrees)10–50 mgRapid, historical standard for bulk purity.Cannot resolve complex mixtures; highly prone to solvent effects[8].
UPLC-UV/MS Retention time (min), m/z<1 µgHigh sensitivity; ideal for complex glycosidic mixtures[8].Requires authentic chiral standards for retention time matching.
Self-Validating Experimental Protocol: Absolute Configuration via NMR

Because enantiomers (D- and L-sugars) yield identical NMR spectra in achiral solvents, researchers must employ chiral derivatization. Reacting an unknown enantiomer with a homochiral reagent creates diastereomers, which possess distinct physical properties and unique NMR chemical shifts[7].

Self-Validation Mechanism: This protocol is a self-validating system. The formation of diastereomers creates an internal reference. By observing the distinct H-1/C-1 cross-peaks of the newly formed cyclic thiazolidine and comparing the integration against a spiked authentic D-sugar standard, the system internally confirms both the success of the derivatization reaction and the absolute configuration, eliminating the need for external calibration curves.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the unknown aldose monosaccharide in 0.5 mL of deuterium oxide (D₂O).

  • Chiral Derivatization: Add 10 mg of L-cysteine (a readily available, homochiral amino acid) to the aqueous solution[7].

  • Reaction Incubation: Stir the mixture at room temperature (25°C) for 1–2 hours. The nucleophilic sulfhydryl and amino groups of L-cysteine react stereoselectively with the aldehyde group of the aldose to form cyclic thiazolidine diastereomers.

  • NMR Acquisition: Transfer the derivatized solution to a standard 5 mm NMR tube. Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum at 298 K using a high-field NMR spectrometer (≥600 MHz).

  • Data Analysis: Isolate the H-1 and C-1 proton-carbon single bond correlations. The chemical shifts of the anomeric center will distinctly separate based on the stereochemistry of the parent sugar.

  • Configuration Assignment: Match the observed H-1/C-1 cross-peaks against a reference library of known D-/L-thiazolidine pairs to definitively assign the absolute configuration[7].

NMR_Workflow Start Unknown Aldose Monosaccharide Deriv Derivatization with L-Cysteine (Aqueous) Start->Deriv Diast Formation of Cyclic Thiazolidine Diastereomers Deriv->Diast NMR HSQC NMR Spectroscopy Diast->NMR Analyze Analyze H-1 / C-1 Correlations NMR->Analyze Result Absolute Configuration (D or L) Analyze->Result

Workflow for determining monosaccharide absolute configuration via NMR.

The Role of D-Sugars in Drug Development & Glycorandomization

The stereospecificity of D-sugars is heavily leveraged in the development of glycosylated therapeutics. Many potent natural products—including anthracyclines (e.g., doxorubicin), macrolides (e.g., erythromycin), and enediynes (e.g., calicheamicin)—rely on specific sugar appendages to dictate their pharmacological efficacy, cellular uptake, and target binding[5].

In biological systems, the incorporation of these sugars requires their activation into nucleotide sugars (e.g., UDP-Glucose or TDP-Rhamnose), which serve as the universal donors for glycosyltransferase enzymes[9]. The first committed step in this activation is the phosphorylation of the monosaccharide at the anomeric (C-1) position by an anomeric kinase.

Historically, wild-type kinases, such as galactokinase (GalK), exhibited rigid substrate specificity, exclusively phosphorylating D-sugars[5]. However, modern drug discovery often seeks to incorporate unnatural L-sugars into therapeutics to bypass enzymatic degradation pathways and improve pharmacokinetic half-lives. To achieve this, researchers have utilized directed evolution to engineer promiscuous D/L-sugar kinases. These engineered enzymes bypass natural stereochemical bottlenecks, enabling "glycorandomization"—a high-throughput method for generating diverse libraries of differentially glycosylated drug analogs[5].

Bio_Pathway DSugar D-Monosaccharides (e.g., D-Glucose) Kinase Anomeric Kinases (e.g., GalK) DSugar->Kinase Phosphorylation Phosphate Sugar-1-Phosphates Kinase->Phosphate Nucleotide Nucleotide Sugars (e.g., UDP-Glc) Phosphate->Nucleotide Nucleotidyltransferase Glycosylation Glycosylation of Secondary Metabolites Nucleotide->Glycosylation Glycosyltransferase Drug Therapeutic Agents (e.g., Doxorubicin) Glycosylation->Drug

Biosynthetic pathway of D-sugars into therapeutic glycosides.

Conclusion

The D-configuration of monosaccharides is a master regulator of biological architecture and pharmacological activity. By employing robust, self-validating analytical techniques like chiral derivatization NMR, scientists can accurately map stereochemical identities. Furthermore, as enzyme engineering continues to break the barriers of natural homochirality, the manipulation of both D- and L-sugars will remain at the forefront of next-generation drug development.

References

  • Symbolic Representation of Monosaccharides in the Age of Glycobiology. Glycopedia.2

  • 5.2: General class names and Common names of monosaccharides. Chemistry LibreTexts. 10

  • A simplified NMR-based method to assign the absolute configuration of aldose monosaccharides - PubMed. NIH. 7

  • D and L Sugars. Chemistry Steps. 3

  • Methods for Determination of Absolute Configuration of Monosaccharides. ResearchGate. 8

  • Possible chemical and physical scenarios towards biological homochirality. RSC Publishing. 1

  • Creation of the first anomeric D/L-sugar kinase by means of directed evolution. PNAS. 5

  • Nucleotide Sugars in Chemistry and Biology. ResearchGate. 9

  • Quantum-elevated Chiral Discrimination for Bio-molecules. arXiv. 6

  • Distinctive Roles of D-Amino Acids in the Homochiral World. J-Stage. 4

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Protocols & Analytical Methods

Method

Application Note: Synthesis of D-Erythrose from D-Glucose

For Researchers, Scientists, and Drug Development Professionals Introduction D-Erythrose, a four-carbon aldose (aldotetrose), is a fundamentally important monosaccharide.[1] While it plays a role in metabolic pathways su...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon aldose (aldotetrose), is a fundamentally important monosaccharide.[1] While it plays a role in metabolic pathways such as the pentose phosphate pathway, its primary value in a research and development context lies in its function as a versatile chiral building block.[1][2] The stereochemically defined structure of D-Erythrose makes it an invaluable starting material for the synthesis of complex natural products, modified nucleosides, and various pharmaceutical agents. Its synthesis from D-glucose, an abundant and inexpensive monosaccharide, is a common and practical requirement in many synthetic chemistry laboratories.

This document provides a detailed guide to the synthesis of D-Erythrose from D-glucose, with a focus on practical, high-yield methods suitable for a laboratory setting. We will delve into the mechanistic underpinnings of the chosen synthetic routes, provide comprehensive, step-by-step protocols, and discuss the characterization of the final product.

Overview of Synthetic Strategies

Several methods have been established for the degradation of D-glucose to D-Erythrose. The choice of method often depends on factors such as desired yield, reaction scale, and tolerance for hazardous reagents.

  • Direct Oxidative Cleavage with Lead (IV) Acetate: This is a highly efficient, one-pot method that provides D-Erythrose in high yields.[3][4] It is often the method of choice for its directness and reliability.

  • Cobalt-Catalyzed Oxidation of D-Gluconate: This approach avoids the use of highly toxic lead reagents, presenting a "greener" alternative.[2][3] It is a two-step process involving the initial oxidation of D-glucose to D-gluconate.

  • Two-Step Ruff Degradation: A classic method in carbohydrate chemistry, the Ruff degradation involves the stepwise shortening of the aldose chain.[3] While mechanistically insightful, it is often lower-yielding and more laborious than direct oxidation methods.

This guide will provide detailed protocols for the two most practical and efficient methods: Direct Oxidative Cleavage with Lead (IV) Acetate and Cobalt-Catalyzed Oxidation of D-Gluconate.

Method 1: Direct Oxidative Cleavage with Lead (IV) Acetate

Principle and Mechanism

Lead tetraacetate (Pb(OAc)₄) is a powerful oxidizing agent that specifically cleaves the carbon-carbon bond of vicinal diols (α-glycols).[5] The reaction with D-glucose is highly selective and proceeds in a stepwise manner. The hemiacetal α-glycol of the sugar's cyclic form is the initial site of attack.[6][7][8]

The reaction consumes two moles of lead tetraacetate per mole of D-glucose.[2][4]

  • The first mole cleaves the C1-C2 bond of the D-glucose ring, yielding mono-O-formyl-D-arabinose.[6][7]

  • The resulting D-arabinose derivative cyclizes, presenting a new hemiacetal α-glycol.

  • The second mole of lead tetraacetate cleaves this new C1-C2 bond (of the arabinose intermediate), resulting in the formation of a di-O-formyl-D-erythrose intermediate.[4][6][7]

This di-O-formyl ester is then hydrolyzed under acidic conditions to yield the final product, D-Erythrose.[3][4] This method is notable for its high yield, often reaching 80% or more.[4][9]

Data Presentation: Quantitative Overview
ParameterValueReference
Starting MaterialAnhydrous D-Glucose[3]
Key ReagentLead (IV) Acetate[2][3]
Molar Ratio (D-Glucose:Lead Tetraacetate)1 : 2[2]
SolventGlacial Acetic Acid[2][3]
Reaction Temperature20-25°C[3]
Approximate Reaction Time2-4 hours[3]
Expected Yield~80%[3][4]
Experimental Protocol

Materials and Reagents:

  • Anhydrous D-Glucose (18.0 g, 0.1 mol)

  • Lead (IV) Acetate (Pb(OAc)₄) (88.6 g, 0.2 mol)

  • Glacial Acetic Acid (500 mL)

  • Oxalic Acid (dihydrate, ~26 g)

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Anion exchange resin (e.g., Amberlite IR4B)

  • Three-necked flask (1 L), mechanical stirrer, dropping funnel, thermometer

Procedure:

  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 18.0 g (0.1 mol) of anhydrous D-Glucose in 250 mL of glacial acetic acid.[3]

  • Addition of Oxidant: In a separate flask, prepare a solution of 88.6 g (0.2 mol) of lead (IV) acetate in 250 mL of glacial acetic acid. Slowly add this solution to the D-Glucose solution via the dropping funnel over a period of 2 hours.[3] Maintain the reaction temperature between 20-25°C using a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the D-Glucose has been consumed. This typically takes 2 to 4 hours after the addition is complete.[3]

  • Quenching and Lead Removal: After the reaction is complete, add a solution of oxalic acid to the reaction mixture to precipitate the excess lead as lead oxalate.[2] Filter the lead oxalate precipitate using a Büchner funnel.

  • Hydrolysis of Formate Esters: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. To the resulting syrup, add 100 mL of 0.1 M hydrochloric acid and heat the mixture at 60°C for approximately 4 hours to hydrolyze the di-O-formyl-D-erythrose intermediate.[3]

  • Purification: Cool the solution and neutralize it by passing it through a column of a suitable anion exchange resin (e.g., Amberlite IR4B) to remove the acid.[4] The resulting aqueous solution of D-Erythrose can be concentrated to a syrup. Further purification can be achieved by chromatography on a cellulose or suitable ion-exchange resin column to yield pure D-Erythrose.[3]

Workflow Visualization

G cluster_reaction Reaction cluster_workup Work-up & Hydrolysis cluster_purification Purification D_Glucose D-Glucose in Glacial Acetic Acid Add_PbOAc Slowly Add Lead (IV) Acetate (2 eq.) (20-25°C, 2-4h) D_Glucose->Add_PbOAc Reaction_Mixture Reaction Mixture containing di-O-formyl-D-erythrose Add_PbOAc->Reaction_Mixture Add_Oxalic_Acid Add Oxalic Acid Reaction_Mixture->Add_Oxalic_Acid Filter Filter Lead Oxalate Add_Oxalic_Acid->Filter Concentrate Concentrate Filtrate Filter->Concentrate Hydrolyze Hydrolyze with 0.1 M HCl (60°C, 4h) Concentrate->Hydrolyze Neutralize Neutralize with Ion Exchange Resin Hydrolyze->Neutralize Final_Purification Concentrate & Chromatography Neutralize->Final_Purification D_Erythrose Pure D-Erythrose Final_Purification->D_Erythrose

Caption: Workflow for the synthesis of D-Erythrose via lead tetraacetate oxidation.

Method 2: Cobalt-Catalyzed Oxidative Decarboxylation

Principle and Rationale

This method provides a valuable alternative that circumvents the use of toxic heavy metal reagents like lead tetraacetate.[3] The synthesis is a two-step process:

  • Oxidation of D-Glucose to D-Gluconic Acid (or its salt): D-Glucose is first oxidized at the C1 position to form D-gluconic acid. This can be achieved through various methods, including bromine water oxidation or enzymatic oxidation. The acid is typically converted to a salt, such as sodium gluconate, for the subsequent step.[2][3]

  • Cobalt-Catalyzed Oxidative Decarboxylation: The D-gluconate salt is then treated with hydrogen peroxide (H₂O₂) in the presence of a cobalt(II) catalyst.[2][3] This induces an oxidative decarboxylation, cleaving the C1 carboxyl group and yielding D-Erythrose.

This method is considered more environmentally benign, although yields are generally more moderate compared to the lead tetraacetate method.

Data Presentation: Quantitative Overview
ParameterValueReference
Starting MaterialSodium D-Gluconate[2][3]
CatalystCobalt(II) Chloride Hexahydrate[3]
Oxidant30% Hydrogen Peroxide[2][3]
SolventDeionized Water[2][3]
Reaction Temperature30-35°C[3]
pH6.5[3]
Expected Yield4.5 - 6.0 g (from 0.1 mol gluconate)[3]
Experimental Protocol

Materials and Reagents:

  • Sodium D-Gluconate (21.8 g, 0.1 mol)

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) (0.24 g, 1 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) (45 mL)

  • 2 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Jacketed reactor, stirrer, pH meter, dropping funnel

Procedure:

  • Preparation of Sodium Gluconate: If starting from D-glucose, oxidize 18.0 g (0.1 mol) of D-glucose to sodium gluconate using a standard procedure, such as bromine water oxidation followed by neutralization with sodium hydroxide.[3]

  • Reaction Setup: In a jacketed reactor, dissolve 21.8 g (0.1 mol) of sodium gluconate and 0.24 g (1 mmol) of cobalt(II) chloride hexahydrate in 400 mL of deionized water.[3]

  • Reaction Conditions: Heat the mixture to 30-35°C.[3] Adjust the pH of the solution to 6.5 using 2 M sodium hydroxide and maintain this pH throughout the reaction.[2][3]

  • Addition of Hydrogen Peroxide: Slowly add 45 mL of 30% hydrogen peroxide to the reaction mixture via a dropping funnel over a period of 70 minutes.[3] Carefully monitor the temperature and pH, making adjustments as necessary.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour.[3]

  • Work-up and Purification: After the reaction, acidify the solution to precipitate any unreacted gluconic acid.[3] Filter the precipitate. The filtrate, containing D-Erythrose, can be purified using ion-exchange chromatography to remove salts and other charged molecules.[3] Further purification can be accomplished using column chromatography on a suitable resin to isolate pure D-Erythrose.[3]

Workflow Visualizationdot

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification D_Glucose_start D-Glucose Oxidize Oxidation D_Glucose_start->Oxidize Na_Gluconate Sodium D-Gluconate Oxidize->Na_Gluconate Dissolve Dissolve Sodium Gluconate & CoCl₂ in Water Na_Gluconate->Dissolve Adjust Adjust pH to 6.5 Heat to 30-35°C Dissolve->Adjust Add_H2O2 Slowly Add 30% H₂O₂ (70 min) Adjust->Add_H2O2 Stir Stir for 1 hour Add_H2O2->Stir Acidify Acidify & Filter Stir->Acidify Ion_Exchange Ion-Exchange Chromatography Acidify->Ion_Exchange Column_Chrom Column Chromatography Ion_Exchange->Column_Chrom D_Erythrose_final Pure D-Erythrose Column_Chrom->D_Erythrose_final

Sources

Application

Application Note: Advanced Protocols for the Robust Quantification of D-Erythrose in Biological and Synthetic Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide Introduction & Analytical Rationale D-Erythrose, a four-carbon aldotetrose,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide

Introduction & Analytical Rationale

D-Erythrose, a four-carbon aldotetrose, is a pivotal intermediate in the pentose phosphate pathway and a primary precursor for the industrial biosynthesis of erythritol[1][2]. For drug development professionals and metabolic engineers, the precise quantification of D-Erythrose in complex biological matrices (e.g., fermentation broths, cell lysates) is a critical requirement.

However, its analytical profile presents significant challenges: it is highly polar, lacks a native UV-absorbing chromophore, and exists in a dynamic equilibrium of cyclic and acyclic forms in solution[3][4]. To overcome these physical limitations, analytical scientists must employ orthogonal techniques tailored to the specific matrix and sensitivity requirements. This application note details three field-proven, self-validating methodologies for D-Erythrose quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and High-Throughput Enzymatic Assays[5].

Methodological Decision Logic

Selecting the appropriate analytical modality is governed by a strict matrix-to-sensitivity causality. The workflow below illustrates the logical decision tree for method selection based on experimental constraints.

Workflow Start Sample Containing D-Erythrose Prep Matrix Deproteinization & Filtration Start->Prep Decision Select Analytical Modality Prep->Decision GCMS GC-MS Workflow (Trace Sensitivity) Decision->GCMS High Sensitivity HPLC HPLC-RID/HILIC (Direct Analysis) Decision->HPLC Bulk Matrix Enz Enzymatic Assay (High Throughput) Decision->Enz Rapid Screening Deriv 1. Methoximation (MeOx) 2. Silylation (TMS) GCMS->Deriv HPLC_Prep Isocratic Elution (Ligand Exchange) HPLC->HPLC_Prep Enz_Prep NADH-Coupled Kinetic Reduction Enz->Enz_Prep Data Data Acquisition & Quantification Deriv->Data HPLC_Prep->Data Enz_Prep->Data

Fig 1. Decision logic and analytical workflow for D-Erythrose quantification.

Protocol I: GC-MS via Two-Step Derivatization

Causality & Rationale: Direct GC-MS of D-Erythrose is impossible due to its non-volatility and thermal instability[4]. If we merely silylate the sample, the sugar's dynamic ring-chain equilibrium will yield multiple overlapping chromatographic peaks, destroying quantitative accuracy. To enforce a self-validating system, we first perform methoximation. Methoxyamine selectively reacts with the aldehyde group of the open-chain form, locking the molecule into a stable oxime[4]. Subsequent silylation replaces the remaining hydroxyl hydrogens with trimethylsilyl (TMS) groups, yielding a single, highly volatile MeOx-TMS derivative suitable for trace-level quantification[4].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of the sample or standard (0.1–10 µg/mL) into a 2 mL glass reaction vial. Add 10 µL of an internal standard (e.g., Sorbitol, 1 mg/mL) to correct for derivatization efficiency[5]. Evaporate to complete dryness under a gentle stream of nitrogen. Moisture must be strictly eliminated as it quenches the silylation reagents.

  • Methoximation: Add 100 µL of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (20 mg/mL). Cap tightly, vortex, and incubate at 37°C for 90 minutes[4].

  • Silylation: Add 100 µL of MSTFA (or BSTFA) containing 1% TMCS. Incubate at 70°C for 60 minutes[4].

  • GC-MS Acquisition: Inject 1 µL (split ratio 10:1) onto a DB-5ms capillary column.

    • Oven Program: 100°C (hold 2 min) → ramp at 10°C/min to 250°C (hold 5 min)[5].

    • Detection: Monitor characteristic fragment ions (e.g., m/z 73, 204, 217) in Selected Ion Monitoring (SIM) mode[4].

  • Self-Validation & QC: The ratio of the D-Erythrose peak area to the Sorbitol internal standard peak area must be used to construct the calibration curve, inherently normalizing any well-to-well variance in derivatization yield[5].

Protocol II: High-Performance Liquid Chromatography (HPLC-RID)

Causality & Rationale: For bulk process monitoring (e.g., supercritical water conversion of glucose) where derivatization is too time-consuming, HPLC is the gold standard[1]. Because D-Erythrose lacks a chromophore, UV detection is blind to it. Refractive Index Detection (RID) is employed to measure the change in the refractive index of the eluent[3]. Standard reversed-phase columns (C18) cannot retain this highly polar sugar; therefore, a Ligand Exchange column (e.g., Shodex SUGAR SC1011) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column must be utilized to achieve baseline separation from other monosaccharides[3].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in ultrapure deionized water (for ligand exchange) or 50:50 acetonitrile:water (for HILIC) to fall within the linear range (0.1–10 mg/mL)[3][5].

  • Matrix Cleanup: Filter the sample through a 0.22 µm or 0.45 µm hydrophilic PTFE syringe filter to remove particulates and prevent column fouling[3][5].

  • Chromatographic Separation:

    • Column: Ligand Exchange (e.g., Shodex SUGAR SC1011)[3].

    • Mobile Phase: Ultrapure water (isocratic elution)[3].

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80°C (Elevated temperature sharpens peaks by accelerating the anomeric mutarotation equilibrium).

  • Detection: Refractive Index Detector (RID) set to the same temperature as the column oven to prevent baseline drift[5].

  • Self-Validation & QC: Run a blank injection (mobile phase) every 10 samples to verify baseline stability and absence of carryover. Quantify against a 5-point external calibration curve[3].

Protocol III: High-Throughput Enzymatic Assay

Causality & Rationale: Chromatographic methods are low-throughput. For screening large libraries of engineered strains, a microplate-based enzymatic assay is required. This protocol leverages the strict substrate specificity of Erythrose Reductase (or Sorbitol Dehydrogenase)[2]. The enzyme catalyzes the reduction of D-Erythrose to erythritol[2]. This event is stoichiometrically coupled to the oxidation of NADH to NAD+[5]. Because NADH absorbs strongly at 340 nm and NAD+ does not, the kinetic decrease in absorbance at 340 nm serves as a direct, real-time proxy for D-Erythrose concentration[5].

EnzymaticPathway Ery D-Erythrose (Aldotetrose) Enz Erythrose Reductase (Catalyst) Ery->Enz Erythritol Erythritol (Sugar Alcohol) Enz->Erythritol Reduction NAD NAD+ (No 340 nm Abs) Enz->NAD NADH NADH + H+ (Absorbs at 340 nm) NADH->Enz Oxidation

Fig 2. Stoichiometric coupling of D-Erythrose reduction to NADH oxidation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.5). Reconstitute NADH to a working concentration (e.g., 0.2 mM final in well)[5].

  • Assay Assembly: In a UV-transparent 96-well microplate, add 150 µL of Tris-HCl buffer, 20 µL of NADH solution, and 20 µL of the sample or standard[5].

  • Initiation: Add 10 µL of the Erythrose Reductase enzyme solution to initiate the reaction[5].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Monitor the absorbance at 340 nm continuously for 10 minutes at 37°C[5].

  • Self-Validation & QC: Include a "No-Enzyme Control" (NEC) to account for background NADH auto-oxidation, and a "No-Substrate Control" (NSC) to account for non-specific enzymatic consumption. The true reaction rate (ΔA340/min) is calculated by subtracting the NEC rate from the sample rate[5].

Quantitative Data Presentation

The following table summarizes the validated performance characteristics of the described methodologies to guide experimental design[3][5].

Analytical TechniquePrincipleLinearity (R²)Limit of Detection (LOD)Precision (%RSD)Throughput
GC-MS (Derivatized) Volatilization & Mass Spec> 0.995 – 25 ng/mL3.1 – 10.0%Moderate
HPLC-RID (Ligand Exchange) Polarity & Refractive Index> 0.999~0.05 mg/mL< 3.0%Low
Enzymatic Assay NADH Oxidation Kinetics> 0.99~0.65 µmol/L< 6.0%High

References

  • BenchChem Technical Support Team. A Comparative Guide to HPLC Methods for D-Erythrose Quantification. BenchChem.3

  • BenchChem Technical Support Team. A Comparative Guide to the Analytical Techniques for D-Erythrose Quantification. BenchChem. 5

  • BenchChem Technical Support Team. Application Notes & Protocols for GC-MS Analysis of D-Erythrose after Derivatization. BenchChem. 4

  • Sasaki, M., et al. Rapid and Selective Conversion of Glucose to Erythrose in Supercritical Water. Industrial & Engineering Chemistry Research, ACS Publications.1

  • Lee, J. K., et al. Purification and Characterization of a Novel Erythrose Reductase from Candida magnoliae. Applied and Environmental Microbiology, ASM Journals. 2

Sources

Method

D-Erythrose as a Chiral Building Block in Advanced Organic Synthesis: Application Notes and Protocols

Executive Summary D-Erythrose, a naturally occurring four-carbon aldotetrose, is a highly versatile and cost-effective building block in the chiral pool[1]. Possessing two contiguous stereocenters at C2 and C3 (with hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Erythrose, a naturally occurring four-carbon aldotetrose, is a highly versatile and cost-effective building block in the chiral pool[1]. Possessing two contiguous stereocenters at C2 and C3 (with hydroxyl groups configured on the same side in the Fischer projection for the D-series), it provides a rigid stereochemical scaffold for the asymmetric synthesis of complex natural products and active pharmaceutical ingredients (APIs)[1],[2]. This application note details the mechanistic rationale, protection strategies, and validated protocols for utilizing D-Erythrose in the total synthesis of high-value targets, including the indolizidine alkaloid (-)-swainsonine and the pro-resolving lipid mediator Resolvin D4[2],[3].

Mechanistic Rationale & Sourcing Strategies

The synthetic utility of D-Erythrose stems from its orthogonal reactivity profile. The presence of a reactive aldehyde at C1 and a primary alcohol at C4 allows for selective chain elongation, while the C2/C3 diol system can be masked to direct facial selectivity during subsequent transformations[4].

Historically, D-Erythrose was sourced via the Ruff degradation of D-Glucose or through direct oxidative cleavage using lead tetraacetate[5]. While chemical oxidation provides high yields (≥80%), the reliance on toxic heavy metals poses environmental and purification challenges[6]. Modern biocatalytic approaches utilizing L-rhamnose isomerase to convert L-erythrulose to D-Erythrose offer a greener alternative, albeit with lower equilibrium conversion rates[6],[7].

Table 1: Quantitative Comparison of D-Erythrose Sourcing Methods
ParameterChemical Oxidation (Lead Tetraacetate)Enzymatic Isomerization
Starting Material D-GlucoseL-Erythrulose
Key Reagents Lead tetraacetate, Acetic acidL-Rhamnose isomerase, Tris-HCl buffer
Typical Yield ≥ 80%~13% conversion
Purity/Byproducts Risk of heavy metal (Pb) contaminationHigh specificity; minimal byproducts
Environmental Impact High (Toxic metal waste)Low (Aqueous biocatalysis)

Data summarized from comparative synthesis studies[6].

Core Protection Strategy: Synthesis of 2,3-O-Isopropylidene-D-erythrose

Unprotected D-Erythrose exists in a complex aqueous equilibrium of open-chain and furanose hydrate structures[1]. To utilize it effectively as a chiral synthon, the C2 and C3 hydroxyls must be protected. The formation of 2,3-O-isopropylidene-D-erythrose is the critical first step in most synthetic campaigns[8],[2].

Causality & Mechanistic Insight: Acetonide protection serves a dual purpose. First, it locks the molecule into a stable furanose (lactol) configuration, preventing unwanted dimerization. Second, the steric bulk of the isopropylidene group creates a pronounced convex/concave topology, effectively shielding one face of the molecule and ensuring high diastereoselectivity during nucleophilic additions or cycloadditions[2],[9].

Protocol 1: Preparation of 2,3-O-Isopropylidene-D-erythrose via DIBAL-H Reduction

This protocol assumes starting from D-erythronolactone, a stable and commercially viable precursor[8].

  • Acetonide Formation: Suspend D-erythronolactone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O). Stir at room temperature until complete consumption of the starting material is observed by TLC.

  • Quench & Isolate: Neutralize the reaction with solid NaHCO₃, filter, and concentrate under reduced pressure to yield 2,3-O-isopropylidene-D-erythronolactone (Expected yield: ~95%)[8].

  • Cryogenic Reduction: Dissolve the protected lactone in anhydrous dichloromethane (DCM) and cool to -78 °C under an argon atmosphere.

  • DIBAL-H Addition: Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.1 eq) dropwise.

    • Expert Insight: Maintaining the temperature strictly at -78 °C is critical. DIBAL-H acts as an electrophilic reducing agent. At cryogenic temperatures, the resulting tetrahedral hemiacetal aluminum intermediate is highly stable and does not collapse into the open-chain aldehyde. This prevents over-reduction to the primary diol[8].

  • Workup: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously until two clear phases separate. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate to yield 2,3-O-isopropylidene-D-erythrose as a stable lactol[8].

Applications in Total Synthesis

The protected D-Erythrose core can be divergently functionalized to access vastly different classes of therapeutic molecules.

G A D-Glucose / L-Erythrulose (Starting Materials) B D-Erythrose (Chiral Pool C4 Aldose) A->B Oxidation or Isomerization C 2,3-O-Isopropylidene- D-erythrose B->C Acetonide Protection D (-)-Swainsonine (Indolizidine Alkaloid) C->D Wittig & Cycloaddition E Resolvin D4 (Lipid Mediator) C->E Cu(I) Cross- Coupling

Synthetic divergence of D-Erythrose into complex natural products via key protected intermediates.

Application A: Total Synthesis of (-)-Swainsonine

(-)-Swainsonine is a potent inhibitor of α-mannosidase with significant potential as an anticancer agent[2]. The synthesis leverages the C1 and C2 stereocenters of D-Erythrose to establish the core stereochemistry of the indolizidine ring[2].

Causality & Mechanistic Insight: The key transformation is an intramolecular 1,3-dipolar cycloaddition. By converting the C1 lactol to a terminal alkene via Wittig olefination and transforming the C4 alcohol into an azide, the molecule is perfectly primed for a thermal cycloaddition. The rigid acetonide protecting group forces the dienophile to approach exclusively from the si-face, ensuring complete stereocontrol over the newly formed bridgehead carbon[9].

G A 2,3-O-Isopropylidene-D-erythrose B Terminal Alkene (via Wittig Olefination) A->B Ph3P=CH2 C Azide Intermediate (via Mesylation & NaN3) B->C 1. MsCl, Et3N 2. NaN3, DMF D Triazoline Intermediate (via 1,3-Dipolar Cycloaddition) C->D Heat (Toluene) E (-)-Swainsonine D->E -N2, Global Deprotection

Mechanistic sequence for the total synthesis of (-)-Swainsonine from protected D-Erythrose.

Application B: Total Synthesis of Resolvin D4

Resolvin D4 (RvD4) is a specialized pro-resolving mediator (SPM) biosynthesized from docosahexaenoic acid (DHA) that plays a critical role in the resolution of inflammation[3]. D-Erythrose is utilized as a chiral feedstock to synthesize the C1-C10 fragment of RvD4[3].

Protocol 2: Cu(I)-Mediated Cross-Coupling for Skipped Diynes

  • Propargyl Bromide Formation: D-Erythrose is homologated and converted into a chiral propargyl bromide intermediate through a sequence involving a Corey-Fuchs reaction and subsequent bromination[3].

  • Cross-Coupling Setup: In a flame-dried flask under argon, dissolve the terminal alkyne precursor (1.2 eq) in anhydrous DMF. Add CuI (1.0 eq), NaI (1.0 eq), and Cs₂CO₃ (1.5 eq).

  • Coupling: Slowly add the D-Erythrose-derived propargyl bromide (1.0 eq) at 0 °C. Stir the reaction mixture in the dark for 12 hours, gradually warming to room temperature.

  • Validation: Monitor the reaction via TLC and ¹H NMR. The disappearance of the terminal alkyne proton (~2.2 ppm) and the shift of the propargylic protons confirm the formation of the skipped diyne core[3].

Causality & Mechanistic Insight: The synthesis of the skipped (non-conjugated) diynyl moiety is notoriously difficult because these systems easily isomerize into thermodynamically favored conjugated dienes under basic or high-temperature conditions. Traditional Palladium-catalyzed Sonogashira couplings often fail here. The use of stoichiometric Cu(I) under mild, base-optimized conditions suppresses alkyne migration, preserving the precise carbon framework required for the subsequent Lindlar reduction to the delicate (Z,Z)-diene system of Resolvin D4[3].

Table 2: Key Total Syntheses Utilizing D-Erythrose
Target MoleculeBiological FunctionKey IntermediateCritical Transformation
(-)-Swainsonine α-Mannosidase Inhibitor2,3-O-Isopropylidene-D-erythroseIntramolecular 1,3-dipolar cycloaddition
Resolvin D4 Pro-resolving Lipid MediatorPropargyl bromide derivativeCu(I)-mediated cross-coupling

Sources

Application

Application Note: Biocatalytic Synthesis of D-Erythrose from L-Erythrulose

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Strategic Rationale D-Erythrose is a rare four-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Strategic Rationale

D-Erythrose is a rare four-carbon aldotetrose that serves as a high-value chiral building block in the synthesis of complex pharmaceutical intermediates, natural products, and potential anti-tumor therapeutics . Traditionally, D-erythrose is synthesized via chemical routes, such as the lead tetraacetate oxidation of D-glucose. However, these legacy methods require harsh anhydrous conditions, utilize toxic heavy metals, and generate difficult-to-separate byproducts like D-glyceraldehyde 3-phosphate .

To circumvent these environmental and purification bottlenecks, biocatalysis offers a highly specific, aqueous-based alternative. Because the direct conversion of L-erythrulose to D-erythrose is stereochemically impossible in a single step, this application note details a validated, two-step enzymatic cascade utilizing specific epimerases and isomerases to achieve the precise stereochemistry required for D-erythrose production.

Mechanistic Architecture & Causality

The transformation of L-erythrulose to D-erythrose relies on a sequential, metalloenzyme-driven cascade. Understanding the thermodynamic limitations and substrate specificities of these enzymes is critical for optimizing yield.

  • Step 1: C3 Epimerization. L-erythrulose is a ketose. To achieve the correct stereocenter for D-erythrose, the C3 position must first be inverted. This is catalyzed by D-tagatose 3-epimerase (D-TE) derived from Pseudomonas cichorii ST-24.

    • Causality & Dynamics: D-TE establishes a thermodynamic equilibrium, yielding a 1:1 racemic mixture of L- and D-erythrulose. We must generate the D-enantiomer of the ketose first because the downstream isomerase strictly requires the D-erythrulose stereocenter.

  • Step 2: Aldose-Ketose Isomerization. The newly formed D-erythrulose is selectively isomerized to the target aldotetrose, D-erythrose, using L-rhamnose isomerase (L-RhI) from Pseudomonas stutzeri LL172.

    • Causality & Dynamics: Why use L-RhI instead of a standard hexose isomerase? L-RhI possesses a unique (β/α)8​ -barrel fold that accommodates the specific hydroxyl configurations of D-erythrulose. However, aldose-ketose isomerizations heavily favor the ketose form thermodynamically. Consequently, the reaction reaches equilibrium at a ~12.9% conversion rate , making precise reaction quenching and downstream purification essential.

  • Cofactor Requirement: Both D-TE and L-RhI are metalloenzymes. The addition of Mn2+ is strictly required to coordinate the sugar's oxygen atoms and stabilize the enediol intermediate during carbon-carbon bond rearrangement .

Expert Insight: If the diastereomer D-threose is desired instead of D-erythrose, substituting L-RhI with D-arabinose isomerase from Klebsiella pneumoniae will divert the pathway to yield D-threose at a 9.35% conversion rate.

Quantitative Reaction Metrics

The following table summarizes the key thermodynamic and biological data for the two-step cascade.

StepEnzymeSource OrganismReaction TypeSubstrateProductEquilibrium Conversion
1 D-tagatose 3-epimerase (D-TE)Pseudomonas cichorii ST-24C3 EpimerizationL-ErythruloseD-Erythrulose~50.0% (Racemic)
2 L-rhamnose isomerase (L-RhI)Pseudomonas stutzeri LL172Aldose-Ketose IsomerizationD-ErythruloseD-Erythrose~12.9%

Biocatalytic Pathway Visualization

EnzymaticCascade L_Erythrulose L-Erythrulose (Ketotetrose) D_Erythrulose D-Erythrulose (Ketotetrose) L_Erythrulose->D_Erythrulose D-Tagatose 3-Epimerase (C3 Epimerization) ~50% Conversion D_Erythrose D-Erythrose (Aldotetrose) D_Erythrulose->D_Erythrose L-Rhamnose Isomerase (Aldose-Ketose Isomerization) ~12.9% Conversion

Biocatalytic cascade converting L-erythrulose to D-erythrose via epimerization and isomerization.

Self-Validating Experimental Protocols

This methodology incorporates built-in analytical checkpoints to ensure each thermodynamic equilibrium is reached before proceeding, effectively creating a self-validating experimental system.

Phase 1: Epimerization of L-Erythrulose
  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer adjusted to pH 7.5. Supplement the buffer with 1 mM MnCl2​ to act as the essential metal cofactor for the isomerases.

  • Substrate Addition: Dissolve L-erythrulose in the buffer to achieve a final substrate concentration of 100 mM.

  • Enzyme Introduction: Add purified recombinant D-tagatose 3-epimerase (D-TE) to a final concentration of 0.1 - 1 mg/mL.

  • Incubation & Self-Validation: Incubate the reaction mixture at 30–40°C.

    • Validation Checkpoint: Monitor the reaction continuously using a polarimeter. Pure L-erythrulose exhibits a distinct specific optical rotation. As the enzyme converts it to D-erythrulose, the optical rotation will gradually decrease. The reaction is complete when the rotation stabilizes near zero, confirming the formation of a 50:50 racemic mixture.

Phase 2: Isomerization to D-Erythrose
  • Enzyme Introduction: To the resulting racemic mixture (without needing to purify the D-erythrulose intermediate), add purified L-rhamnose isomerase (L-RhI) to a final concentration of 10 µg/mL.

  • Incubation: Incubate the reaction at 37°C for 24 hours with gentle mechanical agitation.

  • Reaction Quenching: Terminate the reaction by heating the mixture to 95°C for 5 minutes.

    • Causality: Heat inactivation denatures the enzymes, preventing the reverse isomerization of D-erythrose back to D-erythrulose during downstream cooling and purification steps.

Phase 3: Analytical Verification

Because D-erythrose is produced at a relatively low equilibrium yield (~12.9%) and can be difficult to detect purely via standard UV-Vis due to a lack of strong chromophores, the following validation protocol is recommended:

  • Chemical Reduction (Optional but Recommended): Treat a small aliquot of the quenched reaction mixture with a Raney nickel catalyst. This reduces the D-erythrose directly to erythritol .

  • Chromatographic Analysis: Analyze the reduced product using High-Performance Liquid Chromatography (HPLC) equipped with a refractive index (RI) detector. Compare the retention time against an authentic erythritol standard.

  • Structural Confirmation: Confirm the absolute stereochemistry of the purified product using 13C -Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • Tomino, S., Yoshihara, A., Fleet, G. W. J., & Izumori, K. (2023). Production of d-aldotetrose from l-erythrulose using various isomerases. Bioscience, Biotechnology, and Biochemistry, 87(8), 850-856. URL:[Link]

  • Zhang, W., et al. (2020). TM0416, a Hyperthermophilic Promiscuous Nonphosphorylated Sugar Isomerase, Catalyzes Various C5 and C6 Epimerization Reactions. Applied and Environmental Microbiology. URL:[Link]

Method

Introduction: The Analytical Imperative for D-Erythrose

An In-Depth Guide to the Analytical Techniques for D-Erythrose Detection D-Erythrose, a C4 aldotetrose, is a pivotal intermediate in central metabolism, most notably within the pentose phosphate pathway.[1] Its phosphory...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Analytical Techniques for D-Erythrose Detection

D-Erythrose, a C4 aldotetrose, is a pivotal intermediate in central metabolism, most notably within the pentose phosphate pathway.[1] Its phosphorylated derivative, D-erythrose-4-phosphate (E4P), serves as a critical precursor for the biosynthesis of aromatic amino acids and vitamins in microorganisms and plants.[2][3] Given its biological significance and its role as a valuable chiral building block in pharmaceutical synthesis, the accurate and sensitive detection of D-Erythrose is paramount for researchers, scientists, and drug development professionals.[2][4]

The selection of an analytical method is a critical decision dictated by the specific requirements of the study, including the sample matrix, required sensitivity, desired throughput, and available instrumentation.[5] This guide provides a comprehensive overview of the principal analytical techniques for D-Erythrose detection, offering detailed, field-proven protocols and explaining the causality behind experimental choices to ensure robust and reliable quantification.

Comparative Analysis of Key Analytical Methodologies

The quantification of D-Erythrose can be approached through several analytical platforms, each with inherent advantages and limitations. The choice of technique hinges on a trade-off between sensitivity, specificity, sample preparation complexity, and throughput.

Analytical TechniquePrincipleTypical Limit of Detection (LOD)Derivatization Required?ThroughputKey Advantages
HPLC-RID Chromatographic separation based on polarity; detection via changes in refractive index.[5]~0.1 mg/mL[5][6]NoModerateSimple, direct analysis of underivatized sugar.[5]
GC-MS Separation of volatile derivatives by gas chromatography; detection by mass spectrometry.[5][7]5-25 ng/mL[5]Yes (e.g., Silylation)[7]Moderate to HighHigh sensitivity and structural confirmation.[5]
Enzymatic Assay Specific enzymatic conversion of D-Erythrose coupled to a spectrophotometrically detectable change (e.g., NADH oxidation).[5]~0.65 µmol/L[5]NoHighHigh specificity and suitability for complex matrices.[5]
CE-LIF Separation based on electrophoretic mobility after fluorescent tagging; detection by laser-induced fluorescence.[5]Low ng/mL to pg/mL range[5]Yes (Fluorescent Tag)[5]HighExtremely high sensitivity.[5]

Part 1: Chromatographic Techniques

Chromatographic methods are the cornerstone of monosaccharide analysis, offering powerful separation of complex mixtures.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely utilized technique for carbohydrate separation.[6][9] For D-Erythrose, which lacks a UV chromophore, Refractive Index Detection (RID) is a common choice for direct analysis.[8]

Causality of Method Choice: HPLC-RID is selected for its simplicity and ability to detect underivatized sugars.[5] The method is ideal for relatively clean sample matrices where high sensitivity is not the primary requirement. Ligand-exchange chromatography, using columns with metal counter-ions (e.g., Ca²⁺), is particularly effective as it separates sugars based on the differential interaction of their hydroxyl groups with the stationary phase, allowing for the resolution of closely related epimers like D-Erythrose and D-Threose.[9]

This protocol is suitable for the quantification of D-Erythrose using a ligand-exchange column.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)[5]

  • Carbohydrate analysis column (e.g., Shodex SUGAR SC1011 or Aminex HPX-87P)[5][9]

  • D-Erythrose standard

  • Ultrapure, degassed water (mobile phase)[5]

  • 0.45 µm syringe filters

Step-by-Step Methodology:

  • Standard Preparation: Prepare a series of D-Erythrose standards in ultrapure water (e.g., ranging from 0.1 to 10 mg/mL).[5]

  • Sample Preparation: Dissolve the sample in ultrapure water to a concentration expected to fall within the standard curve.[6] Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[6]

  • Chromatographic Conditions:

    • Mobile Phase: Degassed ultrapure water.[5]

    • Flow Rate: 0.6 mL/min.[5]

    • Column Temperature: 80-85°C (essential for ligand exchange columns to achieve sharp peaks).[5]

    • Detector Temperature: 40°C.[5]

    • Injection Volume: 20 µL.[5]

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the D-Erythrose standards against their known concentrations.[5]

    • Determine the concentration of D-Erythrose in the prepared samples by interpolating their peak areas from the calibration curve.[5]

Trustworthiness and Validation: The system's validity is confirmed by the linearity of the calibration curve (R² > 0.99). The retention time of the peak in the sample should match that of the D-Erythrose standard. Spiking a sample with a known amount of standard should result in a corresponding increase in peak area, confirming peak identity and absence of matrix interference.

Gas Chromatography-Mass Spectrometry (GC-MS)

For high-sensitivity applications, GC-MS is the method of choice. However, due to the non-volatile nature of sugars, a derivatization step is mandatory to increase their volatility and thermal stability.[7]

Causality of Method Choice: The two-step methoximation and silylation derivatization is critical. Methoximation protects the aldehyde group, preventing the formation of multiple anomeric isomers during the subsequent silylation step, which would otherwise complicate the chromatogram.[7] Silylation replaces the active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups, drastically reducing the molecule's polarity and increasing its volatility for GC analysis.[7]

Instrumentation and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms)[7]

  • D-Erythrose standard and internal standard (e.g., Sorbitol)[7]

  • Anhydrous Pyridine[7]

  • Methoxyamine hydrochloride (MeOx)[7]

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][7][9]

  • Hexane (GC grade)

Step-by-Step Methodology:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Dry Sample (D-Erythrose + Internal Standard) B 2. Methoximation Add Methoxyamine HCl in Pyridine Incubate at 90°C for 30 min A->B Step 1 C 3. Silylation Add BSTFA + 1% TMCS Incubate at 60°C for 30 min B->C Step 2 D 4. Inject into GC-MS C->D E 5. Separation & Detection F 6. Peak Integration E->F G 7. Quantification via Calibration Curve

Caption: Workflow for GC-MS analysis of D-Erythrose.

  • Standard and Sample Preparation: Accurately weigh the dried standard or sample into a reaction vial. Add a known amount of internal standard (e.g., sorbitol).[7]

  • Derivatization - Step 1 (Methoximation):

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[9]

    • Vortex and incubate at 90°C for 30 minutes.[9]

  • Derivatization - Step 2 (Silylation):

    • Cool the vial to room temperature.

    • Add 80-100 µL of BSTFA with 1% TMCS.[9]

    • Vortex and incubate at 60°C for 30 minutes.[9] The sample is now ready for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.[9]

    • Carrier Gas: Helium at 1 mL/min.[9]

    • Oven Program: Start at 100°C (hold 2 min), ramp to 250°C at 10°C/min, and hold for 5 minutes.[5]

    • MS Scan Mode: Full scan (e.g., m/z 50-600) for identification or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.[7]

  • Quantification: Create a calibration curve by plotting the peak area ratio of the D-Erythrose derivative to the internal standard against concentration.[5] Due to the formation of syn and anti isomers during methoximation, two chromatographic peaks may be observed for D-Erythrose; the sum of their areas should be used for quantification.[7]

Trustworthiness and Validation: The mass spectrum provides authoritative identification. The derivatized D-Erythrose will exhibit characteristic fragment ions.[7] The ion at m/z 73 is characteristic of a TMS group, while ions at m/z 204 and 217 are often observed for monosaccharide derivatives.[7] The use of an internal standard corrects for variations in derivatization efficiency and injection volume.

Part 2: Enzymatic and Spectrophotometric Techniques

Enzymatic assays offer exceptional specificity, which is highly advantageous when analyzing complex biological samples where chromatographic co-elution could be a concern.

Causality of Method Choice: This method leverages the high specificity of an enzyme for its substrate. The assay is based on the reduction of D-Erythrose to erythritol by an enzyme like sorbitol dehydrogenase, which is coupled to the stoichiometric oxidation of NADH to NAD⁺.[5] The reaction progress is easily monitored by the decrease in NADH absorbance at 340 nm, a wavelength where NAD⁺ does not absorb. This direct proportionality allows for straightforward quantification.[5]

Instrumentation and Reagents:

  • UV-Vis Spectrophotometer or microplate reader capable of reading at 340 nm.[5]

  • D-Erythrose standard

  • Tris-HCl buffer (100 mM, pH 7.5)[5]

  • NADH solution

  • Erythrose reductase or Sorbitol Dehydrogenase[5]

Step-by-Step Methodology:

Enzymatic_Assay cluster_reaction Reaction Principle cluster_detection Detection A D-Erythrose + NADH + H⁺ B Erythritol + NAD⁺ A->B Enzyme (e.g., Sorbitol Dehydrogenase) D NAD⁺ (Low Absorbance at 340 nm) C NADH (High Absorbance at 340 nm) E Monitor Decrease in Absorbance at 340 nm

Caption: Principle of the NADH-coupled enzymatic assay for D-Erythrose.

  • Standard and Sample Preparation: Prepare D-Erythrose standards and samples in Tris-HCl buffer.[5]

  • Assay Procedure (for a microplate format):

    • In each well, add 150 µL of Tris-HCl buffer.[5]

    • Add 20 µL of NADH solution.[5]

    • Add 20 µL of the D-Erythrose standard or sample.[5]

    • Incubate for 5 minutes at a controlled temperature (e.g., 37°C) to allow thermal equilibration and establish a baseline reading.

    • Initiate the reaction by adding 10 µL of the enzyme solution.[5]

  • Data Acquisition: Immediately begin measuring the absorbance at 340 nm. Continue to monitor the decrease in absorbance over time (e.g., every minute for 10-15 minutes).[5]

  • Quantification:

    • Calculate the rate of reaction (ΔAbs/min) for each standard and sample. The rate of decrease in absorbance is directly proportional to the D-Erythrose concentration.[5]

    • Create a calibration curve by plotting the reaction rate for the standards against their concentrations.[5]

    • Determine the D-Erythrose concentration in the samples from this curve.

Trustworthiness and Validation: The assay's specificity is inherent to the enzyme used. A control reaction lacking the enzyme should show no significant decrease in absorbance. Similarly, a reaction without the D-Erythrose sample (a blank) will establish the rate of any non-specific NADH degradation. The linearity of the standard curve (R² > 0.99) validates the assay's quantitative performance.

Part 3: Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and speed, making it an excellent alternative to HPLC.[10][11] For neutral molecules like sugars, derivatization is often employed to impart a charge or a fluorescent tag for sensitive detection.

Causality of Method Choice: Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) detection provides exceptionally high sensitivity.[5] The protocol involves derivatizing the sugar's reducing end with a fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), via reductive amination.[5] This tag not only makes the sugar detectable by LIF but also imparts a negative charge, enabling its separation by electrophoresis.

Instrumentation and Reagents:

  • Capillary Electrophoresis system with a Laser-Induced Fluorescence (LIF) detector.[5]

  • Fused-silica capillary

  • D-Erythrose standard

  • APTS solution

  • Sodium cyanoborohydride solution (reductant)[5]

  • Background electrolyte (BGE), e.g., 25 mM sodium borate buffer, pH 9.2.[5]

Step-by-Step Methodology:

  • Derivatization (Reductive Amination):

    • Mix the D-Erythrose standard or sample with the APTS solution in a microcentrifuge tube.[5]

    • Add the sodium cyanoborohydride solution to initiate the reaction.[5]

    • Incubate the mixture at an elevated temperature (e.g., 55°C) for several hours to drive the reaction to completion.[5]

  • CE-LIF Analysis:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).[5]

    • BGE: 25 mM sodium borate buffer, pH 9.2.[5]

    • Injection: Electrokinetic injection (applying a voltage for a short duration).[5]

    • Separation Voltage: 20-30 kV.[5]

    • Detection: LIF with an excitation wavelength of 488 nm and an emission wavelength of 520 nm (for APTS).[5]

  • Quantification: Quantify D-Erythrose by comparing the peak area of the APTS-derivatized sample to a calibration curve prepared from APTS-derivatized D-Erythrose standards.[5]

Trustworthiness and Validation: The migration time of the derivatized sample peak must match that of the derivatized standard. The high efficiency of CE typically results in very sharp, well-resolved peaks. The method's validity is confirmed by the linearity of the standard curve and the absence of interfering peaks in a blank derivatization control.

References

  • A Comparative Guide to the Analytical Techniques for D-Erythrose Quantification. Benchchem.
  • A Comparative Guide to HPLC Methods for D-Erythrose Quantification. Benchchem.
  • Application Notes and Protocols for the Enzymatic Synthesis of D-Erythrose. Benchchem.
  • Application Notes & Protocols for GC-MS Analysis of D-Erythrose after Derivatization. Benchchem.
  • Advanced Monosaccharide Analysis Methods. Creative Biolabs.
  • Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. PMC.
  • Methods for enzymatic and colorimetric determinations of D-erythrulose (D-tetrulose). PubMed.
  • Capillary electrophoresis of sugar acids. PubMed.
  • Spectroscopic Analysis of D-Erythrose: A Technical Guide. Benchchem.
  • Application Notes and Protocols for the Separation of D-Erythrose and D-Threose. Benchchem.
  • Differentiation of underivatized monosaccharides by atmospheric pressure chemical ionization quadrupole time-of-flight mass spectrometry. University of Tennessee, Knoxville.
  • Application and evaluation of a capillary electrophoresis method for monitoring sugars released from rice starch digestion. CSU Research Output.
  • Application Notes and Protocols for the Enzymatic Conversion of L-Erythrulose to D-Erythrose. Benchchem.
  • Simple and Effective Label-Free Capillary Electrophoretic Analysis of Sugars by Complexation Using Quinoline Boronic Acids. ACS Publications.
  • Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Oxford Academic.
  • Quantification of Carbohydrates in Grape Tissues Using Capillary Zone Electrophoresis. Frontiers.
  • Monosaccharide Composition Analysis. Creative Proteomics.
  • Application Note: Purification of D-Erythrose by High-Performance Liquid Chromatography (HPLC). Benchchem.
  • A Comparative Analysis of the Enzymatic Activity of D-Erythrose 4-Phosphate and its Deoxy Analogs. Benchchem.

Sources

Application

Application Note: Two-Step MOX-TMS Derivatization of D-Erythrose for GC-MS Analysis

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Chemical Causality Gas Chromatography-Mass Spectromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Chemical Causality

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical platform for metabolomics and structural elucidation. However, aldotetroses like D-Erythrose present significant analytical challenges. In its native state, D-Erythrose is highly polar, thermally labile, and non-volatile due to extensive intermolecular hydrogen bonding among its multiple hydroxyl groups[1]. Furthermore, in an aqueous solution, D-Erythrose exists in a dynamic equilibrium of open-chain and cyclic (furanose) forms.

To render D-Erythrose amenable to GC-MS, a two-step chemical derivatization—Methoximation followed by Trimethylsilylation (MOX-TMS) —is strictly required[1][2].

The Causality of the Two-Step Approach
  • Methoximation (MOX): If D-Erythrose is directly silylated, the reagent will lock the sugar into its various transient cyclic and linear forms, producing three or more distinct chromatographic peaks. This peak multiplicity dilutes the signal and severely complicates quantitation[3]. Introducing Methoxyamine hydrochloride specifically targets the reactive aldehyde group of the open-chain form, converting it into a stable methoxime. This restricts the analyte to just two predictable peaks: the syn (E) and anti (Z) stereoisomers[1][3].

  • Trimethylsilylation (TMS): Following methoximation, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is introduced. MSTFA replaces the active protons on the remaining hydroxyl groups with bulky, non-polar trimethylsilyl (TMS) groups. This drastically lowers the boiling point, increases thermal stability, and produces predictable fragmentation patterns under Electron Ionization (EI)[4].

Isomerization cluster_0 Direct Silylation (No MOX) cluster_1 MOX-TMS Derivatization Start D-Erythrose (Aqueous Equilibrium) Alpha α-Furanose TMS Start->Alpha Beta β-Furanose TMS Start->Beta Linear Linear TMS Start->Linear Syn Syn-MeOx-TMS Start->Syn + Methoxyamine Anti Anti-MeOx-TMS Start->Anti + Methoxyamine

MOX limits D-Erythrose isomerization to syn/anti forms, preventing peak multiplicity.

Experimental Workflow & Methodology

The following protocol is a self-validating system optimized for maximum derivatization efficiency. It incorporates internal standardization and rigorous moisture control, as water actively quenches silylation reagents[5][6].

G A D-Erythrose (Highly Polar) B Methoximation (Locks Aldehyde) A->B C MeOx Derivative (Acyclic Form) B->C D Silylation (Caps Hydroxyls) C->D E MeOx-TMS D-Erythrose (Volatile & Stable) D->E F GC-MS Analysis (EI Mode) E->F

Two-step MOX-TMS derivatization workflow for D-Erythrose.

Reagents and Materials
  • D-Erythrose Standard: 1 mg/mL stock solution in LC-MS grade water.

  • Internal Standard (IS): Ribitol or Sorbitol (0.1 mg/mL). Rationale: Polyols do not possess an aldehyde group, meaning they bypass the MOX reaction but are fully silylated, providing an isolated retention time reference[1][7].

  • MOX Reagent: Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (20 mg/mL). Rationale: Pyridine acts as both the solvent for the polar sugar and the basic catalyst for the oximation reaction.

  • TMS Reagent: MSTFA containing 1% Trimethylchlorosilane (TMCS). Rationale: TMCS acts as a catalyst to drive the silylation of sterically hindered hydroxyl groups[6].

Step-by-Step Derivatization Protocol
  • Sample Aliquoting & IS Addition: Transfer 50 µL of the D-Erythrose sample (or standard) into a 1.5 mL microcentrifuge tube. Add 10 µL of the Ribitol Internal Standard.

  • Azeotropic Drying (Critical Step): Evaporate the sample to complete dryness using a vacuum concentrator (SpeedVac) at 45°C. Self-Validation Check: If the resulting pellet appears gel-like rather than crystalline, residual water is present. Add 50 µL of anhydrous toluene and re-evaporate under a gentle stream of N₂ gas to azeotropically strip trapped moisture[5][8].

  • Methoximation: Add 50 µL of the MOX reagent (20 mg/mL MeOx in pyridine) to the dried pellet. Vortex vigorously for 2 minutes. Incubate in a thermomixer at 37°C for 90 minutes at 900 rpm[5][8].

  • Trimethylsilylation: Allow the sample to cool to room temperature. Add 50 µL of MSTFA + 1% TMCS. Vortex for 1 minute. Incubate at 37°C for 30 minutes[8]. (Note: Exceeding 37°C during MSTFA addition can degrade thermally labile intermediates).

  • Preparation for Injection: Centrifuge the derivatized mixture at 14,000 × g for 5 minutes to pellet any precipitated pyridine hydrochloride salts[2]. Transfer 80 µL of the clear supernatant into a glass GC autosampler vial equipped with a micro-insert.

Data Presentation & Instrumental Parameters

To ensure reproducibility across different quadrupole or Time-of-Flight (TOF) systems[6], adhere to the baseline GC-MS parameters outlined in Table 1.

Table 1: Optimized GC-MS Parameters for MeOx-TMS Derivatives

ParameterSetting / Value
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (Split valve opened at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program 60°C (hold 1 min) ➔ 10°C/min to 300°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50 to 600
Mass Spectral Interpretation of D-Erythrose

The EI mass spectrum of MeOx-TMS derivatized D-Erythrose is characterized by specific fragmentation pathways. Because of the formation of syn and anti isomers during methoximation, two distinct chromatographic peaks will elute closely together[1]. Both peaks will share the fragmentation profile detailed in Table 2.

Table 2: Diagnostic EI-MS Fragment Ions for MeOx-TMS D-Erythrose

Fragment Ion (m/z)Structural Origin & Diagnostic Significance
73 [Si(CH3)3]+ — Universal base peak for all TMS-derivatized compounds[1][9].
147 [(CH3)2Si=O-Si(CH3)3]+ — Pentamethyldisiloxane cation; indicates the presence of multiple, adjacent TMS-protected hydroxyl groups[9].
191 Formed via the cleavage of the C2-C3 bond in the aldotetrose backbone[9].
204 C1-C2 cleavage fragment; highly characteristic of monosaccharide TMS derivatives[1].
218 Characteristic backbone cleavage specific to tetroses (erythrose and threose)[9].

Troubleshooting & Quality Control

  • Loss of Analyte Signal / High Baseline: This is almost exclusively caused by moisture contamination. Water hydrolyzes the MSTFA reagent, forming hexamethyldisiloxane (HMDS) and depositing active silanols in the GC inlet. Ensure absolute dryness prior to step 3, and store pyridine over molecular sieves.

  • Excessive Peak Tailing: Indicates active sites in the GC inlet or column head. Perform routine inlet maintenance (replace the glass liner and gold seal) and trim the first 10-20 cm of the capillary column.

  • Incomplete Derivatization (Multiple unexpected peaks): If the oximation reaction fails to reach completion, subsequent silylation will generate the unwanted furanose isomers. Ensure the MeOx/pyridine solution is freshly prepared, as methoxyamine degrades over time.

Sources

Technical Notes & Optimization

Troubleshooting

Part 1: Mechanistic Workflow &amp; Side Reaction Pathways

Welcome to the Technical Support Center. Synthesizing D-Erythrose—a critical aldotetrose intermediate in carbohydrate chemistry—presents unique experimental challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing D-Erythrose—a critical aldotetrose intermediate in carbohydrate chemistry—presents unique experimental challenges. Due to its unshielded aldehyde and adjacent hydroxyl groups, the molecule is highly reactive and prone to over-oxidation, epimerization, and polymerization[1].

As an Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind common side reactions and provide self-validating workflows to ensure high-yield, stereopure D-Erythrose synthesis.

Understanding where syntheses fail is the first step to optimization. The diagram below maps the two primary synthetic routes (Lead Tetraacetate Oxidation and Ruff Degradation) against their most common degradative side reactions.

G Glucose D-Glucose PbOAc Lead Tetraacetate Oxidation Glucose->PbOAc 2 eq. Pb(OAc)4 Arabinose D-Arabinose Ruff Ruff Degradation Arabinose->Ruff Br2/H2O, then Fe3+/H2O2 Erythrose D-Erythrose (Target Product) PbOAc->Erythrose Mild Hydrolysis Ruff->Erythrose Decarboxylation Threose D-Threose (Epimerization) Erythrose->Threose High pH / Base Erythronic Erythronic Acid (Over-oxidation) Erythrose->Erythronic Excess Oxidant Polymers Aldol Polymers (Self-condensation) Erythrose->Polymers Neutral/Basic Conditions

Mechanistic workflow of D-Erythrose synthesis pathways and primary side reactions.

Part 2: Troubleshooting Guide (The "Why" and "How")

Issue 1: Over-oxidation to Erythronic Acid

  • Observation: Low yield of D-erythrose, accompanied by an accumulation of acidic byproducts.

  • Causality: In the Ruff degradation, unquenched hydroxyl radicals generated by Fenton chemistry (Fe³⁺/H₂O₂) can non-selectively attack the newly formed aldehyde of D-erythrose. In glycol cleavage (Perlin method), exceeding the stoichiometric limit of the oxidant leads to further "non-Malapradian" cleavage of the tetrose backbone[2].

  • Solution: For glycol cleavage, strictly maintain a 2.0 molar equivalent of lead tetraacetate to D-glucose[3]. For Ruff degradation, perform H₂O₂ addition dropwise at 0–5°C and quench immediately with oxalic acid to precipitate the iron catalyst and halt radical propagation.

Issue 2: Epimerization to D-Threose

  • Observation: Polarimetry or NMR indicates a mixture of diastereomers rather than stereopure D-erythrose.

  • Causality: D-Erythrose undergoes base-catalyzed enolization (Lobry de Bruyn-van Ekenstein transformation) at the C2 position. If the pH rises above 7.0 during workup or desalting, the stereocenter is scrambled, yielding D-Threose[4].

  • Solution: Maintain strictly acidic to neutral conditions (pH 4–6) during all hydrolysis and purification steps. Avoid using basic ion-exchange resins; opt for neutral or weakly acidic resins for desalting[4].

Issue 3: Aldol Condensation and Polymerization

  • Observation: The product turns into a dark, viscous syrup that cannot be crystallized.

  • Causality: D-Erythrose is highly susceptible to intermolecular association and self-condensation (formose-type reactions)[1][4]. The presence of trace bases or prolonged storage in a concentrated state accelerates this aldolization.

  • Solution: Do not store D-erythrose as a neat syrup. Either use it immediately in downstream reactions or store it as a stable derivative, such as D-erythrose (4-nitrophenyl)hydrazone[1].

Part 3: Quantitative Comparison of Synthesis Routes

Synthesis MethodStarting MaterialTypical YieldPrimary Side ReactionsKey Optimization Parameter
Lead Tetraacetate Cleavage D-Glucose65–80%Incomplete cleavage, formyl ester retentionExact 2.0 eq oxidant, anhydrous conditions
Ruff Degradation D-Arabinose30–40%Over-oxidation (Erythronic acid)Precise Fe³⁺/H₂O₂ ratio, strict temp control
Periodate Oxidation 4,6-O-ethylidene-D-glucose70–85%Epimerization during hydrolysisMild acidic hydrolysis (pH 4-6)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Lead Tetraacetate Oxidation of D-Glucose (Perlin Method)

This protocol leverages the rapid, selective cleavage of the C1-C2 and C2-C3 bonds of D-glucose by Pb(OAc)₄[3].

  • Dissolution: Dissolve 10 g of anhydrous D-glucose in 200 mL of glacial acetic acid.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the oxidant, which would otherwise lead to incomplete cleavage.

  • Stoichiometric Oxidation: Slowly add exactly 2.0 molar equivalents of lead tetraacetate in portions while maintaining the temperature at 20°C[3].

    • Self-Validation: The suspension will clear as the highly reactive Pb(IV) is reduced to soluble Pb(II). The reaction is complete when starch-iodide paper shows no excess oxidant.

  • Quenching: Add a solution of oxalic acid in acetic acid.

    • Self-Validation: A dense white precipitate of lead oxalate forms immediately, confirming the quantitative removal of Pb²⁺ and the absolute arrest of oxidative activity[3].

  • Extraction: Filter the precipitate. Extract the filtrate (containing the di-O-formyl-D-erythrose intermediate) with ethyl acetate[5].

  • Mild Hydrolysis: Dissolve the intermediate in 0.05 N HCl and heat at 50°C.

    • Self-Validation: Monitor the hydrolysis polarimetrically. The reaction is complete when the specific rotation stabilizes (typically around -0.40° after 2 hours)[3].

Protocol 2: Purification via Hydrazone Derivatization

To recover pure D-erythrose from a degraded or mixed syrup[1].

  • Derivatization: Reflux the crude D-erythrose syrup with (4-nitrophenyl)hydrazine in ethanol for 10 minutes.

  • Crystallization: Cool the mixture to 4°C for 16 hours.

    • Self-Validation: The formation of distinct yellow crystals (m.p. 209–211°C) confirms the isolation of D-erythrose (4-nitrophenyl)hydrazone, leaving aldol polymers and epimers in solution[1].

  • Regeneration: Treat the recrystallized hydrazone with benzaldehyde to liberate stereopure D-erythrose.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is my D-erythrose specific rotation lower than the literature value of -38° to -41°? A1: A depressed specific rotation usually indicates contamination with D-threose (due to epimerization) or incomplete removal of formyl esters if using the Perlin method. Ensure strict pH control during workup and verify hydrolysis completion via polarimetry[1][3].

Q2: Can I use periodate instead of lead tetraacetate for glycol cleavage? A2: Yes, periodate cleavage is highly effective, particularly on protected derivatives like methyl 4-O-methyl-α-D-mannoside[6]. However, periodate functions best in aqueous environments, which can complicate the extraction of the highly water-soluble D-erythrose and increase the risk of over-oxidation if not carefully quenched[2].

Q3: How do I prevent product loss during aqueous workup? A3: D-erythrose is exceptionally hydrophilic. Avoid extraction with non-polar organic solvents. Instead, concentrate the aqueous phase under reduced pressure at low temperatures (<40°C) to prevent thermal degradation, and use bonded amino phase columns for chromatography.

Part 6: References

1. Technical Support Center: Synthesis of D-Erythrose from D-Arabinose. BenchChem. 2.[4] Minimizing the formation of D-Threose during D-Erythrose synthesis. BenchChem. 3.[1] Hydrazones and their derivatives. II. Preparation of pure D-erythrose. ChemPap. 4.[5] Overcoming side reactions in D-Erythrose synthesis. BenchChem. 5.[3] A NEW METHOD FOR THE PREPARATION OF D-ERYTHROSE AND OF L-GLYCERALDEHYDE. Canadian Science Publishing. 6.[6] PERIODATE OXIDATION PRODUCTS OF SOME PARTIALLY METHYLATED HEXOSES AND HEXITOLS. University of British Columbia (UBC). 7.[2] Glycol-cleavage oxidation. USPTO.

Sources

Optimization

troubleshooting peak tailing in D-Erythrose chromatography

Welcome to the Advanced Chromatography Support Center. D-Erythrose, a highly polar four-carbon aldotetrose, presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. D-Erythrose, a highly polar four-carbon aldotetrose, presents unique analytical challenges. Because it lacks a native chromophore, undergoes rapid aqueous mutarotation, and acts as a highly reactive reducing sugar, standard chromatographic approaches often result in severe peak broadening, splitting, or tailing.

This guide provides a causality-driven framework to diagnose and eliminate peak tailing in D-Erythrose analysis, ensuring robust quantification and high-fidelity data.

Diagnostic Workflow for Peak Tailing

D_Erythrose_Troubleshooting Root D-Erythrose Peak Tailing Mode Select Analytical Mode Root->Mode Native Native Sugar (HILIC) Mode->Native Deriv Derivatized (LC-MS/UV) Mode->Deriv Mutarotation Mutarotation Issue? Increase Temp to >60°C Native->Mutarotation Schiff Schiff Base Formation? Switch Amino to Amide Column Native->Schiff Silanol Silanol Interactions? Add 10mM NH4FA Buffer Native->Silanol Metal Metal Adsorption? Add Methylphosphonic Acid Deriv->Metal Kinetics Incomplete Reaction? Optimize Derivatization Time Deriv->Kinetics

Diagnostic logic tree for isolating D-Erythrose peak tailing root causes.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my native D-Erythrose peak appear broad, tailing, or split into two distinct humps on a HILIC column? A1: This is a dual-causality issue driven by mutarotation and Schiff base formation .

  • The Mutarotation Dilemma: In an aqueous solution, D-Erythrose exists in a dynamic equilibrium between its open-chain hydrate and furanose anomeric forms. If the rate of this interconversion is slow relative to the mass transfer kinetics of your column, the anomers will partially separate, resulting in a smeared or split peak[1][2].

  • Schiff Base Artifacts: If you are using an aminopropyl (NH2) stationary phase, the aldehyde group of D-Erythrose (a reducing sugar) reacts with the primary amines on the silica surface to form a transient Schiff base. This covalent interaction causes severe tailing and irreversible sample loss[3][4].

  • Causality-Driven Solution: Switch to an Amide-bonded HILIC column , which cannot form Schiff bases[1]. Simultaneously, increase the column compartment temperature to 60–80 °C. Elevated thermal energy accelerates the mutarotation equilibrium, collapsing the anomeric distribution into a single, sharp, time-averaged peak[1].

Q2: I switched to an Amide HILIC column and elevated the temperature, but I am still observing an asymmetry factor (As) > 1.8. What is the secondary cause? A2: The root cause is residual silanol ionization .

  • Mechanism: Even on functionalized HILIC phases, underlying unreacted silanols (Si-OH) on the silica support become deprotonated (Si-O⁻) at a pH > 4.0. These anionic sites engage in secondary ion-exchange interactions with any trace cationic species in your sample matrix, or they form localized dipole interactions with the highly polar hydroxyls of D-Erythrose[5][6].

  • Causality-Driven Solution: Never run sugars in pure water/acetonitrile. Introduce a volatile buffer, such as 10 mM ammonium formate (pH 5.5) , into the mobile phase. The buffer salts provide the necessary ionic strength to mask residual silanols without compromising downstream MS or ELSD detection[5][7].

Q3: To improve LC-MS detection, I derivatized D-Erythrose via reductive amination. The peak is now tailing heavily on my reversed-phase PFP column. Why? A3: This is caused by metal-adsorption artifacts .

  • Mechanism: If your analysis targets phosphorylated derivatives (e.g., D-Erythrose 4-phosphate) or uses electron-rich amine tags, these functional groups act as strong Lewis bases. They chelate with exposed metal surfaces (stainless steel frits, needles, and column hardware) in the LC flow path, creating a secondary retention mechanism that drags out the peak tail[8][9].

  • Causality-Driven Solution: Implement a "tail-sweeping" strategy. Adding 1 mM methylphosphonic acid to the mobile phase dynamically passivates the metal surfaces. Because it is an organic phosphoric acid, it drastically sharpens the peak without causing the severe ion suppression typically seen with inorganic phosphate buffers in ESI-MS[8][9].

Part 2: Quantitative Impact of Troubleshooting Parameters

The following table synthesizes the expected improvements in chromatographic performance when applying causality-driven corrections to D-Erythrose analysis.

Analytical ConditionStationary PhaseTemp (°C)Mobile Phase AdditiveAsymmetry Factor (As)*Theoretical Plates (N)
Baseline (Unoptimized) Aminopropyl (NH2)25None (Water/MeCN)> 2.5 (Severe Tailing)< 2,000
Mutarotation Control Amide-bonded65None (Water/MeCN)1.6 (Moderate)6,500
Silanol Suppression Amide-bonded6510 mM NH4FA1.1 (Excellent) 12,000
LC-MS Derivatized PFP (Core-Shell)401 mM Methylphosphonic Acid1.05 (Excellent) 15,000

*An ideal Gaussian peak has an Asymmetry Factor (As) of 1.0. Values between 0.9 and 1.2 are considered acceptable for quantitative pharmaceutical analysis.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain an internal logic check to validate that the system is performing correctly before running precious samples.

Protocol A: Optimized HILIC Workflow for Native D-Erythrose

Rationale: Eliminates Schiff base formation and mutarotation broadening while masking silanol activity.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in highly purified water (Adjust to pH 5.5).

    • Solvent B: 100% LC-MS Grade Acetonitrile.

  • Column Selection & Conditioning: Install an Amide-bonded HILIC column (e.g., 2.1 x 150 mm, 1.7 µm). Flush with 50 column volumes of 80% Solvent B to establish the hydrophilic water layer on the stationary phase[10].

  • Thermodynamic Control: Set the column compartment to 65 °C . Allow 30 minutes for thermal equilibration to ensure uniform heat distribution across the column bed[1].

  • Self-Validation Check (System Suitability): Inject a mixed standard containing D-Erythrose (a reducing sugar) and Sucrose (a non-reducing sugar).

    • Validation Logic: If Sucrose is sharp but D-Erythrose tails, your temperature is too low (mutarotation is still occurring). If both peaks tail, you have extra-column dead volume or insufficient buffer ionic strength. Proceed to sample analysis only when both peaks yield an As < 1.2.

Protocol B: Reductive Amination & Metal Passivation for LC-MS

Rationale: D-Erythrose lacks a chromophore. Reductive amination with 3-amino-9-ethylcarbazole (AEC) enables high-sensitivity ESI-MS detection, while methylphosphonic acid prevents metal-induced tailing[8].

  • Derivatization Kinetics: In a 1.5 mL tube, mix 50 µL of the D-Erythrose sample with 100 µL of 25 mM AEC in methanol. Add 50 µL of 50 mM NaCNBH3 and 20 µL of glacial acetic acid (catalyst). Incubate at 60 °C for 60 minutes at 600 rpm[8].

  • Passivation Mobile Phase: Prepare Solvent A as Water containing 1 mM methylphosphonic acid . Prepare Solvent B as 100% Acetonitrile[8].

  • Chromatography: Utilize a Pentafluorophenyl (PFP) core-shell column at 40 °C. Run a gradient from 5% to 60% Solvent B over 15 minutes.

  • Self-Validation Check (Reaction Integrity): Inject a reagent blank (no sugar) alongside a D-Erythrose standard.

    • Validation Logic: Monitor the unreacted AEC peak. If the AEC peak is perfectly symmetrical but the AEC-Erythrose peak tails, the tailing is specific to the sugar moiety (confirming metal chelation of sugar hydroxyls/phosphates). If both tail, the column frit is likely degraded or the methylphosphonic acid concentration is too low.

References

  • Waters Corporation. "Your Essential Guide to Sugar Analysis with Liquid Chromatography." lcms.cz. 1

  • Merck Millipore. "Carbohydrates." merckmillipore.com.3

  • PubMed / Elsevier. "Interconversion and chromatographic separation of carbohydrate stereoisomers on polystyrene-divinylbenzene resins." nih.gov.2

  • YMC America, Inc. "Understanding HILIC separation and improving your results!" ymcamerica.com. 5

  • Chromanik. "Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II." chromanik.co.jp. 6

  • PubMed / NIH. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." nih.gov. 7

  • Analytical Chemistry (ACS). "Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry." nih.gov. 8

  • Shimadzu. "Methods for Separating Sugars." shimadzu.com. 4

  • Agilent. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." agilent.com. 10

Sources

Troubleshooting

Technical Support Center: Optimizing the Ruff Degradation for D-Erythrose Synthesis

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize D-erythrose from D-arabinose via the Ruff degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize D-erythrose from D-arabinose via the Ruff degradation. Historically, this reaction is notorious for low yields (often 30% or less) due to aggressive over-oxidation and difficult downstream isolation.

This guide is designed to move beyond basic textbook procedures. By understanding the underlying causality of the Fenton-like radical mechanisms and implementing self-validating purification steps, you can transform this highly variable degradation into a robust, high-yielding protocol.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My overall yield of D-Erythrose is consistently below 30%. What is driving this product loss during the decarboxylation step? A1: The primary culprit is uncontrolled, non-selective oxidation driven by an improper pH environment. The Ruff degradation utilizes a Fenton-like catalytic system (Fe³⁺ and H₂O₂) to generate highly reactive hydroxyl radicals (•OH)[1].

  • The Causality: If the reaction pH drops below 5, these hydroxyl radicals indiscriminately attack the carbohydrate backbone, leading to complete degradation rather than selective chain shortening. However, buffering the system to maintain a pH between 5 and 7 directs the reaction toward a Hofer-Moest-type oxidative decarboxylation, which selectively cleaves the C1-C2 bond to yield D-erythrose[2].

  • The Fix: Strictly monitor the pH during the H₂O₂ addition. Use calcium carbonate (CaCO₃) to buffer the system and maintain the optimal pH 5–7 window.

Q2: The initial oxidation of D-arabinose to D-arabonic acid is sluggish and incomplete. Should I add more bromine? A2: No. Adding excess bromine will not solve the issue and will complicate your workup. The stalling is caused by the accumulation of hydrobromic acid (HBr), a byproduct of the bromine water oxidation.

  • The Causality: As HBr accumulates, the pH plummets, which thermodynamically hinders further oxidation of the aldose[3].

  • The Fix: You must continuously neutralize the HBr. Introduce CaCO₃ directly into the oxidation vessel. This serves a dual purpose: it neutralizes the acid to keep the oxidation kinetically favorable, and it immediately converts the newly formed D-arabonic acid into the required intermediate, calcium D-arabinonate, driving the equilibrium forward.

Q3: I am losing a massive amount of product during the final isolation. How can I improve the recovery of D-Erythrose? A3: Standard protocols recommend precipitating residual calcium and iron salts using oxalic acid[3]. However, D-erythrose is a highly water-soluble, delicate tetrose. Oxalic acid precipitation often leaves trace metal ions in the solution. When you concentrate the filtrate under reduced pressure, these trace metals catalyze the thermal degradation of D-erythrose, turning your product into a black, unusable syrup.

  • The Fix: Abandon oxalic acid precipitation. Instead, utilize an acidic cation-exchange resin (e.g., Amberlite IR-120 in the H⁺ form)[4]. Passing the crude reaction mixture through this resin quantitatively strips all Ca²⁺ and Fe³⁺ ions from the solution, ensuring the D-erythrose remains stable during subsequent vacuum concentration.

Part 2: Quantitative Data & Optimization Summary

To illustrate the impact of these mechanistic adjustments, the following table summarizes the quantitative differences between the traditional textbook method and our optimized protocol.

ParameterStandard ProtocolOptimized ProtocolMechanistic Rationale
Oxidation Buffer None (pH drops < 3)CaCO₃ added continuouslyNeutralizes HBr; drives formation of Calcium D-arabinonate.
Decarboxylation pH UncontrolledStrictly maintained at pH 5–7Prevents non-selective •OH radical attack on the aldose backbone[2].
Temperature Control Room TemperatureIce bath (0–5 °C) during H₂O₂Mitigates exothermic runaway and over-oxidation.
Metal Removal Oxalic acid precipitationAmberlite IR-120 Cation ExchangeCompletely removes trace Fe³⁺/Ca²⁺, preventing thermal degradation[4].
Expected Yield 25% – 35%55% – 65% Maximized through selective cleavage and non-destructive isolation.

Part 3: Optimized Experimental Protocol

This self-validating workflow ensures that each intermediate is stabilized before proceeding to the next step.

Step 1: Oxidation to Calcium D-Arabinonate

  • Dissolve 10.0 g of D-arabinose in 100 mL of deionized water in a 500 mL round-bottom flask.

  • Add 5.0 g of calcium carbonate (CaCO₃) to the flask to act as a buffer.

  • Dropwise, add 12 mL of fresh bromine water while stirring vigorously at room temperature. The persistence of a yellow color indicates sufficient bromine.

  • Stir for 12 hours. Monitor via TLC (eluent: ethyl acetate/methanol/water) until D-arabinose is consumed.

  • Boil the solution gently under a fume hood to expel excess unreacted bromine, then filter the hot solution to remove unreacted CaCO₃.

  • Cool the filtrate to precipitate calcium D-arabinonate . Filter, wash with cold ethanol, and dry under a vacuum.

Step 2: Oxidative Decarboxylation

  • Suspend 10.0 g of the isolated calcium D-arabinonate in 100 mL of deionized water.

  • Add 0.5 g of ferric sulfate (Fe₂(SO₄)₃) as the catalyst.

  • Critical Step: Place the reaction flask in an ice bath to maintain the temperature between 0–5 °C. Ensure the suspension is buffered to pH 5–7.

  • Slowly add 15 mL of 30% H₂O₂ dropwise over 1 hour. Vigorous bubbling (CO₂ evolution) will occur.

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases completely (approx. 4 hours).

Step 3: Ion-Exchange Isolation

  • Prepare a chromatography column packed with 50 g of strongly acidic cation-exchange resin (e.g., Amberlite IR-120, H⁺ form), pre-washed with deionized water.

  • Pass the crude, dark-colored reaction mixture through the column at a flow rate of 2 mL/min. The resin will trap the Fe³⁺ and Ca²⁺ ions.

  • Wash the column with 2 column volumes of deionized water.

  • (Optional but recommended) Pass the combined aqueous eluent through a weak anion-exchange resin (e.g., Amberlite IRA-67) to remove unreacted arabinonic acid.

  • Concentrate the colorless, metal-free eluent under reduced pressure at a low temperature (< 40 °C) to yield pure D-erythrose as a thick syrup.

Part 4: Reaction Workflow & Troubleshooting Logic

RuffDegradation A D-Arabinose B Step 1: Oxidation (Br2 / H2O / CaCO3) A->B C Calcium D-Arabinonate B->C D Step 2: Decarboxylation (H2O2 / Fe3+ / pH 5-7) C->D E Crude D-Erythrose D->E Err1 Unbuffered (pH < 5): Non-selective Oxidation D->Err1 Failure Point F Step 3: Ion-Exchange (Amberlite IR-120) E->F Err2 Oxalic Acid Workup: Residual Metal Toxicity E->Err2 Failure Point G Pure D-Erythrose F->G

Workflow and troubleshooting logic for optimized Ruff degradation of D-arabinose.

References

  • Benchchem. Technical Support Center: Synthesis of D-Erythrose from D-Arabinose. Retrieved from 3

  • Master Organic Chemistry. The Ruff Degradation and the Kiliani Fischer Synthesis. Retrieved from1

  • JACS Au / PMC. Carbonyl Migration in Uronates Affords a Potential Prebiotic Pathway for Pentose Production. Retrieved from 2

  • Canadian Science Publishing. The preparation of l-lyxuronic acid, l-lyxose, and 5-deoxy. Retrieved from 4

Sources

Optimization

Technical Support Center: D-Erythrose Solution Stability

Welcome to the technical support center for D-Erythrose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the aldol condensation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for D-Erythrose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the aldol condensation of D-Erythrose in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your work.

Introduction to D-Erythrose Instability

D-Erythrose, a crucial four-carbon aldose, is a vital intermediate in various metabolic pathways, including the pentose phosphate pathway.[1][2] However, its utility in research and synthesis is often hampered by its inherent instability in solution. The primary degradation pathway is a base-catalyzed aldol condensation, where two molecules of erythrose react to form larger sugar molecules, such as octuloses.[3] This self-condensation, along with competing side reactions like epimerization to D-Threose and isomerization to D-Erythrulose, can significantly reduce the yield of the desired product and complicate downstream applications.[3][4] This guide provides a comprehensive framework for understanding and mitigating these challenges.

Troubleshooting Guide

This section addresses common problems encountered when working with D-Erythrose in solution, offering step-by-step guidance to diagnose and resolve these issues.

Problem 1: Rapid Formation of High Molecular Weight Byproducts

Symptoms:

  • You observe the appearance of unexpected peaks corresponding to higher molecular weight species in your HPLC or Mass Spectrometry analysis.

  • The yield of your desired product is significantly lower than expected.

  • You notice a yellowing or browning of the D-Erythrose solution over time, which can be indicative of complex condensation reactions.

Root Cause Analysis: The formation of higher molecular weight sugars is a classic sign of aldol condensation.[3] This reaction is catalyzed by the presence of base, which deprotonates the α-carbon of the erythrose aldehyde, forming a nucleophilic enolate that then attacks the carbonyl carbon of a second erythrose molecule.[3]

Resolution Protocol:

  • pH Control (Kinetic vs. Thermodynamic Control):

    • Explanation: Aldol condensation is highly pH-dependent. Basic or even neutral conditions favor the formation of the enolate intermediate, thus accelerating the condensation reaction.[3] Maintaining a slightly acidic pH is the most effective way to prevent this. At a lower pH, the concentration of the reactive enolate is minimized, kinetically disfavoring the aldol reaction.[5][6]

    • Action: Adjust the pH of your D-Erythrose solution to a range of 4.0-5.5 . Use a suitable buffer system (e.g., acetate or citrate buffer) to maintain this pH throughout your experiment. Avoid phosphate buffers if possible, as they can sometimes participate in or catalyze side reactions.[4] A study on the stability of dextrose solutions showed maximum stability at around pH 4.[7]

  • Temperature Management:

    • Explanation: Like most chemical reactions, the rate of aldol condensation increases with temperature.[3] Lowering the temperature will slow down the rate of this unwanted side reaction.

    • Action: Conduct your experiments at the lowest temperature compatible with your primary reaction. If possible, work at 0-4°C (on an ice bath). If your primary reaction requires higher temperatures, minimize the time D-Erythrose is exposed to these conditions.

  • Concentration Adjustment:

    • Explanation: Aldol condensation is a bimolecular reaction, meaning its rate is dependent on the concentration of D-Erythrose.[3]

    • Action: If permissible by your experimental design, work with more dilute solutions of D-Erythrose. This will reduce the frequency of intermolecular collisions and, consequently, the rate of aldol condensation.

Workflow for Mitigating Aldol Condensation:

cluster_0 Problem Identification cluster_1 Primary Control Strategy cluster_2 Secondary Control Measures cluster_3 Outcome Problem High MW Byproducts Detected pH_Control Adjust pH to 4.0-5.5 (Slightly Acidic) Problem->pH_Control Primary Cause: Base-Catalyzed Enolate Formation Temp_Control Lower Reaction Temperature (e.g., 0-4°C) pH_Control->Temp_Control Fine-tuning Conc_Control Reduce D-Erythrose Concentration pH_Control->Conc_Control Fine-tuning Outcome Minimized Aldol Condensation & Improved Product Yield Temp_Control->Outcome Conc_Control->Outcome

Caption: Troubleshooting workflow for aldol condensation.

Problem 2: Presence of D-Threose and D-Erythrulose Impurities

Symptoms:

  • Chromatographic analysis (e.g., HPLC, GC) reveals the presence of peaks with retention times corresponding to D-Threose and/or D-Erythrulose.

  • The stereochemical purity of your D-Erythrose is compromised.

Root Cause Analysis:

  • D-Threose (Epimerization): D-Erythrose can undergo epimerization at the C2 position to form its diastereomer, D-Threose. This process is also base-catalyzed and proceeds through an enediol intermediate.[8]

  • D-Erythrulose (Isomerization): The aldose D-Erythrose can isomerize to its corresponding ketose, D-Erythrulose, via a carbonyl migration, also proceeding through an enediol intermediate.[4][9]

Resolution Protocol:

  • Strict pH and Temperature Control:

    • Explanation: The formation of the enediol intermediate responsible for both epimerization and isomerization is subject to the same pH and temperature dependencies as aldol condensation.

    • Action: Implement the same pH (4.0-5.5) and low-temperature conditions recommended for preventing aldol condensation. A study on the carbonyl migration of D-Erythrose showed that at pH 8.5 and 40°C, the half-life of D-Erythrose was approximately 2 hours, highlighting its instability in basic conditions.[9][10]

  • Minimize Reaction Time:

    • Explanation: Both epimerization and isomerization are time-dependent processes.

    • Action: Plan your experiments to minimize the time D-Erythrose spends in solution, especially under non-ideal pH or temperature conditions.

  • Inert Atmosphere:

    • Explanation: While the primary degradation pathways are not oxidative, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may be catalyzed by trace metal impurities and can contribute to solution discoloration.

    • Action: If your experimental setup allows, degas your solvents and maintain an inert atmosphere over your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control to prevent D-Erythrose degradation?

A1: Without a doubt, pH is the most critical parameter . D-Erythrose is significantly more stable in slightly acidic conditions (pH 4.0-5.5) than in neutral or basic solutions.[3] This is because the acidic environment suppresses the formation of the enolate and enediol intermediates that are necessary for aldol condensation, epimerization, and isomerization.[4]

Q2: I need to perform a reaction with D-Erythrose under basic conditions. How can I minimize aldol condensation?

A2: This is a challenging scenario. While complete prevention is unlikely, you can mitigate the extent of aldol condensation by:

  • Using a non-nucleophilic, sterically hindered base: If your reaction allows, a base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate other sites without promoting the aldol reaction of erythrose itself. However, this is highly dependent on your specific reaction.

  • Employing a protecting group strategy: This is the most robust solution. Protect the aldehyde group of D-Erythrose as an acetal before subjecting it to basic conditions. Acetals are stable to bases but can be easily removed under acidic conditions.[11]

  • Running the reaction at very low temperatures: For example, at -78°C (dry ice/acetone bath), the rate of aldol condensation will be significantly reduced.

  • Slow addition: Add the D-Erythrose slowly to the reaction mixture to keep its instantaneous concentration low.

Q3: How can I protect the aldehyde group of D-Erythrose?

A3: The most common and effective way to protect an aldehyde is to convert it into an acetal. A cyclic acetal, formed by reacting the aldehyde with a diol like ethylene glycol in the presence of an acid catalyst, is particularly stable.[11]

Protocol for Acetal Protection of D-Erythrose:

  • Dissolve D-Erythrose in a solution of ethylene glycol (as both reactant and solvent) containing a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture gently and remove the water formed during the reaction (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards acetal formation.[12]

  • Once the reaction is complete (monitored by TLC or other appropriate methods), neutralize the acid catalyst.

  • Purify the resulting protected D-Erythrose.

  • To deprotect, treat the acetal with aqueous acid.[11]

Acetal Protection/Deprotection Scheme:

Erythrose D-Erythrose (Aldehyde) Protected_Erythrose Protected D-Erythrose (Acetal) Erythrose->Protected_Erythrose Ethylene Glycol, H⁺ - H₂O Protected_Erythrose->Erythrose H₃O⁺

Caption: Acetal protection of D-Erythrose.

Q4: How can I monitor the degradation of D-Erythrose in my solution?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying D-Erythrose and its degradation products. A refractive index detector (RID) is commonly used for underivatized sugars.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful for identifying the different sugar isomers (D-Erythrose, D-Threose, D-Erythrulose) and the products of aldol condensation.[4]

  • UV-Vis Spectrophotometry: While not specific, monitoring the increase in absorbance at higher wavelengths (e.g., 420 nm) can be a simple way to track the formation of colored byproducts from advanced condensation and degradation reactions.[10]

Summary of Control Parameters:

ParameterRecommended ConditionRationale
pH 4.0 - 5.5Minimizes enolate/enediol formation, kinetically inhibiting aldol condensation, epimerization, and isomerization.[3][4]
Temperature 0 - 4°C (or as low as possible)Reduces the rate of all chemical reactions, including degradation pathways.[3]
Concentration As dilute as feasibleReduces the rate of the bimolecular aldol condensation reaction.[3]
Atmosphere Inert (e.g., N₂ or Ar)Prevents potential oxidative side reactions.
Protecting Groups Acetal protection for aldehydeAllows for reactions under basic conditions without aldol condensation.[11]

References

  • Yi, R., Kern, R., Pollet, P., Lin, H., Krishnamurthy, R., & Liotta, C. L. (2022). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. Chemistry – A European Journal, e202202816. Available from: [Link]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • National Bureau of Standards. (1950). Stability of dextrose solutions of varying pH.
  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content - Jack Westin. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • De Vleeschouwer, F., et al. (2017). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science. Available from: [Link]

  • CliniSciences. (n.d.). Erythrose. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • Ishizuka, H., et al. (1992). Purification and Properties of a NADPH-Dependent Erythrose Reductase from the Newly Isolated Torula corallina. Bioscience, Biotechnology, and Biochemistry.
  • Van de Vyver, S., et al. (2021). Heterogeneous Base‐Catalyzed Conversion of Glycolaldehyde to Aldotetroses: Mechanistic and Kinetic Insight.
  • Sharma, R., et al. (2005). Electrochemical degradation of erythrosine in pharmaceuticals and food product industries effluent. Journal of Scientific & Industrial Research.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Yi, R., et al. (2022). Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. PubMed. Available from: [Link]

  • Google Patents. (1998). EP0829485A1 - Method of manufacturing D-erythrose.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. Retrieved from [Link]

  • YouTube. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from [Link]

  • Science of Synthesis. (n.d.).
  • ResearchGate. (n.d.). Effect of pH on aldol and retro-aldol activity of AxDTA. Retrieved from [Link]

  • Pearson. (n.d.). In this attempt to convert the line angle drawing of d-erythrose.... Retrieved from [Link]

  • MDPI. (2022). Model Predictive Control Strategy for the Degradation of Pharmaceutically Active Compounds by UV/H2O2 Oxidation Process. Retrieved from [Link]

  • CentAUR. (2025). Presence and impact of aldol condensation products as off-notes in plant-based protein sources. Retrieved from [Link]

Sources

Troubleshooting

simplifying complex NMR spectra of D-Erythrose in solution

Welcome to the Carbohydrate NMR Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals dealing wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Carbohydrate NMR Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals dealing with the structural elucidation of complex monosaccharides.

Analyzing D-Erythrose in solution is notoriously difficult. Unlike rigid small molecules, D-Erythrose in an aqueous environment does not exist as a single discrete structure. Instead, it forms a rapidly converting equilibrium mixture of four primary species: the open-chain aldehyde, the acyclic hydrate, and the α

  • and β -furanoses[1]. This dynamic tautomerization results in severe spectral overlap, particularly in the 3.5–4.5 ppm carbinol region, making standard 1D 1 H NMR spectra nearly impossible to assign directly.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to simplify and conquer D-Erythrose NMR spectra.

Core Concept: The D-Erythrose Equilibrium

Before troubleshooting, you must understand the dynamic system you are analyzing. The complexity of your spectrum is a direct result of the equilibrium shown below.

G A Open-Chain Aldehyde (< 5%) B Acyclic Hydrate (~10%) A->B + H2O C α-D-Erythrofuranose (~25-30%) A->C Cyclization D β-D-Erythrofuranose (~55-65%) A->D Cyclization

Tautomeric equilibrium of D-Erythrose in aqueous solution.

Quantitative Data Summary: Typical Chemical Shifts To aid in your initial assignments, use the following diagnostic anomeric signals. Notice that the 1 H dispersion is narrow, while the 13 C dispersion is much broader, a fundamental characteristic of carbohydrates[2].

Isomeric SpeciesDiagnostic 1 H Signal (ppm)Diagnostic 13 C Signal (ppm)Relative Abundance (D 2​ O, 25°C)
β -D-Erythrofuranose ~5.2 - 5.4 (Anomeric)~100 - 103 (C-1)~55 - 65%
α -D-Erythrofuranose ~5.2 - 5.4 (Anomeric)~95 - 98 (C-1)~25 - 30%
Acyclic Hydrate ~5.0 (Hydrate CH)~88 - 90 (C-1)~10%
Open-Chain Aldehyde ~9.5 - 9.7 (Aldehyde CHO)> 200 (C=O)< 5%
(Note: Exact shifts depend heavily on concentration, pH, and temperature[1][3].)

FAQ & Troubleshooting Guide

Q1: My 1D 1 H NMR spectrum is an unreadable forest of multiplets between 3.5 and 4.5 ppm. How do I resolve this?

The Cause: You are observing the overlapping H-2, H-3, and H-4 protons of all four equilibrium species simultaneously. Furthermore, homonuclear scalar coupling ( JHH​ ) splits each of these signals into complex multiplets, compounding the overlap. The Solution: Implement Pure Shift NMR (e.g., PSYCHE or PUREST) . Pure shift methods suppress the effects of homonuclear scalar coupling, collapsing complex multiplets into well-resolved singlets[4][5]. This delivers a step-function improvement in resolution, allowing you to count the exact number of distinct proton environments in your mixture[4]. Alternatively, utilize a 2D 1 H- 13 C HSQC experiment to separate the overlapping proton signals along the highly dispersed 13 C dimension[2].

Q2: I am using DMSO-d 6​ and seeing broad, unassignable peaks. Should I switch solvents?

The Cause: In DMSO-d 6​ , the hydroxyl (-OH) protons do not exchange rapidly with the solvent and are visible in the spectrum. While this is excellent for mapping hydrogen-bond networks[6], it adds massive complexity because the -OH protons couple to the ring protons. If the sample contains trace water or acid, the -OH exchange rate enters an intermediate regime on the NMR timescale, causing extreme line broadening. The Solution: Switch your solvent to D 2​ O . Deuterium oxide facilitates rapid chemical exchange of the hydroxyl protons with deuterium. Because deuterium resonates at a completely different frequency, the -OH signals disappear from your 1 H spectrum, and their scalar couplings to the ring protons are eliminated, instantly simplifying the spectrum[3].

Q3: I need absolute proof of the stereochemistry, but the equilibrium makes NOESY/ROESY interpretation impossible. What is the definitive fix?

The Cause: Because D-Erythrose rapidly interconverts between its α and β furanose forms via the open-chain intermediate, NOE (Nuclear Overhauser Effect) signals can transfer between species (exchange-transferred NOEs), leading to false stereochemical interpretations. The Solution: Chemical Derivatization . By reacting the sugar to form a peracetate or an isopropylidene acetal, you covalently lock the molecule into a single, stable ring conformation. This eliminates the equilibrium, yielding a single set of sharp NMR signals that can be definitively assigned.

Step-by-Step Experimental Protocols

Protocol A: Acquiring a Pure Shift (PSYCHE) NMR Spectrum

This protocol is self-validating: success is confirmed when all carbinol multiplets strictly appear as singlets.

  • Sample Preparation: Dissolve 15–20 mg of D-Erythrose in 600 µL of high-purity D 2​ O (99.99% D). Transfer to a high-quality 5 mm NMR tube.

  • Probe Optimization: Insert the sample into the spectrometer (preferably 600 MHz). meticulously tune and match the probe to the 1 H frequency. Perform automated 3D gradient shimming to ensure a line width at half-height of < 1.0 Hz for the residual HDO peak.

  • Parameter Setup: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pseudo-2D pulse sequence.

    • Set the spectral width (SW) to 10 ppm.

    • Set the chunk duration ( t1​ increment) to ~15 ms. Scientific Insight: The chunk duration is a compromise; too short reduces sensitivity, too long allows J -evolution to leak back in.

    • Set the flip angle of the chirp pulses to a low value (typically 10-20°) to prevent signal loss from strong coupling artifacts.

  • Acquisition & Processing: Acquire the data and process using a covariance or dedicated pure-shift reconstruction algorithm. The resulting 1D slice will feature fully decoupled, singlet-only resonances.

Protocol B: Peracetylation of D-Erythrose (Conformation Locking)

This protocol is self-validating: success is confirmed by the disappearance of the broad -OH stretch in FTIR and the appearance of sharp acetate methyl singlets at ~2.0-2.2 ppm in the 1 H NMR spectrum.

  • Reaction Setup: In a flame-dried round-bottom flask under N 2​ , dissolve 50 mg of D-Erythrose in 1.0 mL of anhydrous pyridine.

  • Derivatization: Cool the flask to 0°C using an ice bath. Add 1.0 mL of acetic anhydride dropwise via syringe.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Scientific Insight: Pyridine acts as both the solvent and the base catalyst, driving the esterification of all available hydroxyl groups.

  • Quenching & Extraction: Pour the mixture over 10 g of crushed ice to hydrolyze excess acetic anhydride. Extract the aqueous mixture with dichloromethane (3 x 10 mL).

  • Washing: Wash the combined organic layers sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO 3​ (to neutralize residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate under reduced pressure to yield peracetylated D-Erythrose as a syrup. Dissolve in CDCl 3​ for immediate NMR analysis.

Analytical Decision Workflow

Use the following logic tree to determine the most efficient path to resolving your specific spectral issues.

Workflow Start Acquire Standard 1D 1H NMR (in D2O or DMSO-d6) Q1 Severe Signal Overlap in 3.5-4.5 ppm? Start->Q1 PureShift Run Pure Shift NMR (PSYCHE) or 2D 1H-13C HSQC Q1->PureShift Yes Q2 Broad Peaks / Exchange Issues? Q1->Q2 No PureShift->Q2 Solvent Switch solvent to D2O or perform VT-NMR Q2->Solvent Yes Q3 Absolute Conformation Unclear? Q2->Q3 No Solvent->Q3 Deriv Chemical Derivatization (e.g., Peracetylation) Q3->Deriv Yes End Assign Complete Spectrum Q3->End No Deriv->End

Step-by-step workflow for resolving complex carbohydrate NMR spectra.

References

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC. National Institutes of Health (NIH).
  • Spectroscopic Analysis of D-Erythrose: A Technical Guide. Benchchem.
  • Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis | Analytical Chemistry. ACS Publications.
  • Using NMR for Glycomics and Sugar Analysis. Creative Biostructure.
  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. UNIMO.
  • Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiot. D-NB.

Sources

Optimization

Technical Support Center: pH Control for D-Erythrose Stability

Welcome to the technical support center for D-Erythrose handling and stability. This guide is designed for researchers, scientists, and drug development professionals who utilize D-Erythrose in their experimental workflo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for D-Erythrose handling and stability. This guide is designed for researchers, scientists, and drug development professionals who utilize D-Erythrose in their experimental workflows. D-Erythrose is a crucial four-carbon aldose involved in various biochemical pathways, but its utility can be compromised by its inherent chemical instability in aqueous solutions[1]. This document provides in-depth, practical guidance on controlling pH to prevent unwanted isomerization, ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles of D-Erythrose isomerization and the critical role of pH.

Q1: What is D-Erythrose isomerization and why is it a significant concern in my experiments?

A: D-Erythrose, an aldose sugar, is prone to a chemical rearrangement known as the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation[2][3]. This reaction, which can be catalyzed by either acid or base, involves the conversion of the aldose into its ketose isomer, D-Erythrulose, through a tautomeric enediol intermediate[2]. This same intermediate can also lead to epimerization, which is the conversion of D-Erythrose into its C2 epimer, D-Threose[2][3].

This isomerization is a major concern for several reasons:

  • Loss of Purity: The presence of D-Erythrulose and D-Threose as contaminants compromises the purity of your D-Erythrose reagent.

  • Altered Reactivity: These isomers have different chemical and biological activities, which can lead to unpredictable side reactions or interfere with downstream assays[4].

  • Inaccurate Quantification: If your analytical method cannot distinguish between these isomers, your quantification of D-Erythrose will be inaccurate.

  • Poor Reproducibility: The rate of isomerization is highly sensitive to experimental conditions, leading to significant batch-to-batch variability if not properly controlled.

Q2: How exactly does pH influence the rate of D-Erythrose isomerization?

A: The pH of the solution is the most critical factor governing the rate of the LdB-AvE transformation. The reaction mechanism involves the removal or addition of a proton, a process that is directly mediated by the concentration of hydroxide (OH⁻) or hydronium (H₃O⁺) ions.

  • Under Basic Conditions (pH > 7): Base catalysis is the predominant mechanism. Hydroxide ions facilitate the deprotonation of the carbon adjacent to the carbonyl group, forming the enediol intermediate much more rapidly. Studies have shown a dramatic increase in the rate of D-Erythrose degradation as the pH rises from 7 to 10[5]. For example, at a pH of 8.5 and 40°C, the half-life of D-Erythrose can be as short as approximately 2 hours[4].

  • Under Neutral or Acidic Conditions (pH < 7): The reaction can still occur but is significantly slower[2][5]. Acid catalysis involves protonation of the carbonyl oxygen, which facilitates the enolization. However, for D-Erythrose, maintaining a slightly acidic to neutral pH is generally effective at minimizing the rate of isomerization to manageable levels for typical experimental timescales[6].

Q3: What is the recommended pH range for preparing and storing D-Erythrose solutions to ensure stability?

A: Based on the kinetics of the LdB-AvE transformation, the optimal strategy is to maintain the pH in a slightly acidic range, typically between pH 5.0 and 6.5 . In this range, both base and acid catalysis are minimized, significantly slowing the rate of isomerization and other side reactions like aldol condensation[6]. Strongly acidic conditions should also be avoided as they can catalyze other degradation pathways. For short-term experimental use, a pH of 7.0 can be acceptable, but stability decreases markedly above this point[5].

Q4: Besides isomerization to D-Erythrulose and D-Threose, are there other pH-dependent side reactions I should be aware of?

A: Yes. The same conditions that promote isomerization can also lead to other undesirable side reactions:

  • Aldol Condensation: Under neutral or basic conditions, the enolate intermediate of D-Erythrose can react with another D-Erythrose molecule in an aldol addition reaction. This leads to the formation of larger C8 sugars (octuloses), which reduces the yield of D-Erythrose and introduces complex impurities into your mixture[5][6]. Maintaining a slightly acidic pH minimizes the formation of the enolate required for this reaction[6].

  • Oxidative Fragmentation: Particularly in the presence of oxidizing agents or under harsh pH conditions, the carbon backbone of D-Erythrose can break apart, leading to the formation of smaller organic acids like glyceric acid or glycolic acid[6]. Careful pH control with a suitable buffer can help prevent the drastic pH changes that might promote this degradation[6].

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q: My analysis (HPLC, NMR) of a freshly prepared D-Erythrose solution shows significant peaks for D-Erythrulose and other impurities. What went wrong?

A: This is a classic sign of uncontrolled isomerization. Let's troubleshoot the potential causes:

  • Check the pH of Your Solvent: Did you dissolve the D-Erythrose in unbuffered water (e.g., deionized or Milli-Q water)? The pH of pure water can easily drop due to dissolved CO₂ or be slightly basic, providing a catalytic environment.

    • Solution: Always dissolve D-Erythrose in a pre-prepared and pH-adjusted buffer solution. A buffer is essential to resist the pH changes that initiate degradation[7].

  • Verify Your Buffer's Integrity: Was the buffer prepared correctly? An improperly prepared buffer may not have the correct pH or sufficient buffering capacity.

    • Solution: Calibrate your pH meter immediately before use with at least two standard buffers (e.g., pH 4.0 and 7.0). When preparing the buffer, ensure you are using the correct conjugate acid/base pair and verify the final pH after all components are dissolved.

  • Consider Temperature and Time: How long was the solution stored, and at what temperature? Isomerization is a chemical reaction with a rate that increases with temperature[3].

    • Solution: Prepare D-Erythrose solutions fresh whenever possible. If storage is necessary, store aliquots at low temperatures (e.g., 4°C for short-term, -20°C for longer-term) immediately after preparation in a validated stability buffer.

  • Evaluate Raw Material Quality: While less common from reputable suppliers, confirm the purity of the starting D-Erythrose solid.

    • Solution: Check the Certificate of Analysis (CoA) for your D-Erythrose lot. If in doubt, run an initial analysis of a freshly prepared solution (within minutes of dissolution) to establish a baseline purity.

Q: I'm using a phosphate buffer at pH 6.0, but the pH of my solution seems to increase over time, especially in a container open to the atmosphere. Why is this happening?

A: This issue points towards a problem with buffer capacity or external influences.

  • Insufficient Buffer Concentration: A low-concentration buffer has a low buffer capacity, meaning it can be quickly exhausted and unable to resist pH shifts[7].

    • Solution: Increase the concentration of your buffer. A common starting point for laboratory work is a concentration in the range of 50-100 mM. The required capacity will depend on your specific application.

  • Interaction with Container/Vessel: If you are using glass containers that have been washed with strong bases and not thoroughly rinsed, residual alkalinity on the glass surface can leach into your solution, slowly increasing the pH.

    • Solution: Ensure all glassware is scrupulously cleaned and thoroughly rinsed with high-purity water. For highly sensitive applications, consider using pre-sterilized, disposable plasticware.

Part 3: Protocols and Methodologies

These protocols provide a validated starting point for preparing and analyzing pH-controlled D-Erythrose solutions.

Protocol 1: Preparation of a pH-Controlled D-Erythrose Stock Solution

This protocol describes the preparation of a 100 mM D-Erythrose solution in a 50 mM sodium phosphate buffer at pH 6.0, designed to minimize isomerization.

Materials:

  • D-Erythrose (solid, high purity)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Sodium Phosphate Dibasic (Na₂HPO₄)

  • High-purity water (e.g., Milli-Q or 18.2 MΩ·cm)

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile storage tubes

Procedure:

  • Buffer Preparation (50 mM Sodium Phosphate, pH 6.0): a. Prepare 100 mL stock solutions of 0.5 M NaH₂PO₄ and 0.5 M Na₂HPO₄ in high-purity water. b. In a beaker with a stir bar, add ~87.7 mL of the 0.5 M NaH₂PO₄ stock and ~12.3 mL of the 0.5 M Na₂HPO₄ stock. c. Add high-purity water to reach a final volume of ~950 mL. d. Place the beaker on a stir plate and monitor the pH using a calibrated meter. Slowly titrate with the 0.5 M Na₂HPO₄ stock to raise the pH or the 0.5 M NaH₂PO₄ stock to lower it, until the pH is exactly 6.0. e. Transfer the solution to a 1 L volumetric flask and add water to the mark. This creates a 50 mM buffer solution. f. Causality Check: Using a buffer system is non-negotiable. Phosphate is an effective buffer in this pH range and is commonly used in biological and chemical systems[5][7].

  • D-Erythrose Solution Preparation (100 mM): a. Weigh the required amount of D-Erythrose solid (Molecular Weight: 120.1 g/mol ) for your target volume. For 10 mL of a 100 mM solution, you need 0.1201 g. b. Add the solid D-Erythrose to a volumetric flask. c. Add the prepared pH 6.0 phosphate buffer to just under the final volume mark. Mix gently until the solid is completely dissolved. d. Add buffer to the final volume mark and invert several times to mix thoroughly. e. Self-Validation Step: Immediately measure the pH of the final solution. The addition of a non-ionic sugar can sometimes slightly alter the pKa of the buffer[8]. If the pH has shifted by more than ~0.1 units, adjust as needed with a small volume of dilute acid or base.

  • Sterilization and Storage: a. For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container. This also removes any particulate matter. b. Aliquot the solution into smaller, single-use sterile tubes. c. Store immediately at 4°C for use within 1-2 days or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring D-Erythrose Isomerization using HPLC-RID

This is a basic method to separate and quantify D-Erythrose from its primary isomer, D-Erythrulose.

Instrumentation & Reagents:

  • HPLC system with a Refractive Index Detector (RID)[9].

  • Carbohydrate analysis column (e.g., an Aminex HPX-87 series column).

  • High-purity water (as the mobile phase).

  • D-Erythrose and D-Erythrulose analytical standards.

Procedure:

  • Instrument Setup: a. Install the carbohydrate column and set the column temperature (e.g., 60-85°C, as per column manufacturer's recommendation). b. Set the RID to a stable operating temperature. c. Equilibrate the entire system by running high-purity water as the mobile phase at a constant flow rate (e.g., 0.5-0.6 mL/min) until a stable baseline is achieved.

  • Calibration: a. Prepare a series of D-Erythrose and D-Erythrulose standards of known concentrations in your experimental buffer (e.g., 0.1 to 10 mg/mL)[9]. b. Inject each standard and record the retention time and peak area. c. Generate separate calibration curves for each compound by plotting peak area versus concentration.

  • Sample Analysis: a. Take a time-point sample from your experiment and dilute it if necessary to fall within the calibration range. b. Inject the sample onto the HPLC system. c. Identify the peaks based on the retention times of the standards and quantify them using the calibration curves. This allows you to track the disappearance of D-Erythrose and the appearance of its isomers over time.

Part 4: Data and Visualizations
Table 1: pH-Dependent Stability of D-Erythrose

This table summarizes the effect of pH on the rate of D-Erythrose isomerization, providing a clear guide for experimental design.

pH RangeRelative Rate of IsomerizationPrimary Isomerization ProductsKey Considerations
5.0 - 6.5 Very LowD-Erythrulose, D-ThreoseOptimal range for stability. Minimizes both isomerization and aldol condensation[6].
6.5 - 7.5 ModerateD-Erythrulose, D-ThreoseAcceptable for short-term experiments. Rate of degradation becomes more significant[5].
> 7.5 High to Very HighD-Erythrulose, D-Threose, OctulosesAvoid. Rapid degradation via base-catalyzed isomerization and aldol condensation[5][6].
Diagrams

Visual aids to understand the chemical pathways and experimental workflows.

G cluster_0 Lobry de Bruyn-Alberda van Ekenstein Transformation Erythrose D-Erythrose (Aldose) Enediol Enediol Intermediate Erythrose->Enediol Base/Acid Catalysis Erythrulose D-Erythrulose (Ketose) Enediol->Erythrulose Tautomerization Threose D-Threose (C2 Epimer) Enediol->Threose Reprotonation at C2

Caption: D-Erythrose isomerization pathway.

G Start Define Experimental Need for D-Erythrose Decision1 Is Solution Stability Critical? Start->Decision1 PrepBuffer Prepare Buffer (e.g., Phosphate pH 6.0) [Protocol 1] Decision1->PrepBuffer Yes PrepUnbuffered Use Unbuffered Solvent (High Risk of Isomerization) Decision1->PrepUnbuffered No Dissolve Dissolve D-Erythrose in Buffered Solution PrepBuffer->Dissolve PrepUnbuffered->Dissolve Validate Validate Final pH of Solution Dissolve->Validate Use Proceed with Experiment Validate->Use Monitor Monitor Stability as Needed (e.g., HPLC) [Protocol 2] Use->Monitor End Experiment Complete Monitor->End

Caption: Workflow for preparing stable D-Erythrose solutions.

References
  • Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. PMC, National Center for Biotechnology Information. [Link]

  • Lobry de Bruyn–Van Ekenstein transformation. Wikipedia. [Link]

  • Lobry-de Bruyn-van Ekenstein transformation. chemeurope.com. [Link]

  • Lobry-de Bruyn-van Ekenstein Rearrangement. SynArchive. [Link]

  • The Lobry de Bruyn-Alberda van Ekenstein Transformation and Related Reactions. Organic Chemistry Portal. [Link]

  • The Lobry de Bruyn-Alberda van Ekenstein Transformation and Related Reactions. ResearchGate. [Link]

  • Production of d -aldotetrose from l -erythrulose using various isomerases. ResearchGate. [Link]

  • Four Methods to Control pH in Bioreactors. Alicat Scientific. [Link]

  • Characterization of an enzyme which catalyzes isomerization and epimerization of D-erythrose 4-phosphate. PubMed. [Link]

  • Properties of Blood as a Buffer and Blood Glucose. Iowa State University Digital Press. [Link]

  • pH control in Sugar Refineries. Yokogawa Philippines. [Link]

  • Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor. PMC, National Center for Biotechnology Information. [Link]

  • TM0416, a Hyperthermophilic Promiscuous Nonphosphorylated Sugar Isomerase, Catalyzes Various C 5 and C 6 Epimerization Reactions. PubMed. [Link]

  • Effects of Sugar and Buffer Types, and pH on Formation of Maillard Pigments in the Lysine Model System. J-Stage. [Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. PubMed. [Link]

  • Complete factorial design to adjust pH and sugar concentrations in the inoculum phase of Ralstonia solanacearum to optimize P(3HB) production. PMC, National Center for Biotechnology Information. [Link]

  • Buffer pH and pKa values as affected by added glycerol and sucrose. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Metabolic Profiling of D-Erythrose and D-Threose: A Technical Guide for Drug Development and Synthetic Biology

As metabolic engineering and targeted drug development advance, understanding the precise flux and stability of low-carbon intermediates is paramount. D-Erythrose and D-Threose are four-carbon aldotetrose sugars and C2 e...

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Author: BenchChem Technical Support Team. Date: April 2026

As metabolic engineering and targeted drug development advance, understanding the precise flux and stability of low-carbon intermediates is paramount. D-Erythrose and D-Threose are four-carbon aldotetrose sugars and C2 epimers. Despite their structural similarity, their distinct stereochemistry dictates drastically different chemical stabilities, enzymatic affinities, and metabolic fates.

This guide provides an objective, data-driven comparison of D-Erythrose and D-Threose, detailing their endogenous roles, synthetic biology applications, and the rigorous experimental protocols required to quantify them accurately.

Chemical Reactivity & Isomerization Dynamics

Before analyzing biological pathways, one must establish the baseline chemical stability of these epimers. In aqueous physiological conditions, aldotetroses are not static; they undergo spontaneous carbonyl migration and epimerization.

Experimental data utilizing 13 C-NMR tracking demonstrates that 1[1]. D-Erythrose rapidly isomerizes into D-Erythrulose, which acts as an intermediate bridge to form D-Threose. This kinetic disparity is a critical variable: when designing assays or engineering pathways, the rapid degradation of D-Erythrose can confound metabolic flux calculations if not properly quenched.

Quantitative Comparison of Tetrose Stability
ParameterD-ErythroseD-ThreoseExperimental Condition
Primary Biological Role Core intermediate (PPP, Shikimate)Synthetic pathways, minor cataboliteIn vivo / Engineered strains
Chemical Half-life ( t1/2​ ) ~2.0 hours>12.0 hoursAqueous, pH 8.5, 40°C
Carbonyl Migration Rate Rapid (forms D-Erythrulose)Slow 13 C-NMR isotopic tracking
Kinase Affinity High (forms Erythrose-4-Phosphate)Low/NegligibleEnzymatic assay

Metabolic Pathway Divergence: Endogenous vs. Synthetic Routing

The differing stabilities of these epimers directly influence their evolutionary and synthetic utility.

D-Erythrose is an essential node in central carbon metabolism. As D-Erythrose-4-Phosphate (E4P), it is a primary intermediate in the non-oxidative Pentose Phosphate Pathway (PPP) and a foundational precursor for the Shikimate pathway, which generates aromatic amino acids. Interestingly, 2 to catabolize erythritol directly into E4P via three specific isomerases (EryC, EryH, EryI), bypassing standard glycolysis to feed the PPP[2].

D-Threose , conversely, is less prominent in primary endogenous metabolism but has become a highly valuable substrate in synthetic biology. Because of its extended chemical half-life, 3 to assimilate ethylene glycol into high-value chemicals like 2,4-dihydroxybutyric acid (DHB) and L-threonine[3][4]. (Note: In mammalian systems, its enantiomer, L-Threose, is a highly reactive 5 known to drive the formation of Advanced Glycation End-products[5]).

MetabolicPathways cluster_erythrose D-Erythrose Metabolism cluster_threose D-Threose Synthetic Routing Erythritol Erythritol E4P D-Erythrose-4-Phosphate Erythritol->E4P EryA, EryB, Isomerases PPP Pentose Phosphate Pathway E4P->PPP Transaldolase Shikimate Shikimate Pathway E4P->Shikimate DAH7P Synthase EG Ethylene Glycol DThreose D-Threose EG->DThreose STEGA Pathway DHB 2,4-Dihydroxybutyric Acid DThreose->DHB D-Threose Dehydrogenase DErythrose D-Erythrose DErythrose->E4P Kinase DErythrose->DThreose Carbonyl Migration

Comparative metabolic networks of D-Erythrose and D-Threose.

Self-Validating Protocol: Quantitative Profiling of Tetrose Flux

To objectively compare the flux of these epimers, researchers must deploy a methodology that prevents artifactual isomerization during sample preparation. The following LC-MS/MS and 13 C-NMR protocol is designed as a self-validating system : it inherently accounts for matrix effects and extraction losses.

Step-by-Step Methodology

1. Isotopic Labeling & Incubation

  • Action: Culture target cells in media supplemented with 80 mM of either D-[1- 13 C]-Erythrose or D-[1- 13 C]-Threose.

  • Causality: Utilizing 13 C-labeled substrates is mandatory. It allows the mass spectrometer to differentiate between exogenously administered tetroses and endogenous baseline production, enabling precise kinetic tracking of carbonyl migration down the carbon chain.

2. Instantaneous Quenching

  • Action: Aspirate media and immediately submerge the cell monolayer in -80°C HPLC-grade methanol.

  • Causality: Transketolase and transaldolase enzymes process E4P at extreme velocities. Cold methanol instantly denatures these enzymes, freezing the metabolic snapshot and preventing the rapid degradation of the highly unstable D-Erythrose pool.

3. Internal Standard Spiking (Self-Validation Step)

  • Action: Spike the extraction buffer with a known concentration of D-[U- 13 C 4​ ]-Erythrose prior to physical cell lysis.

  • Causality: By introducing the standard before extraction, any subsequent loss of analyte due to degradation or ion suppression during LC-MS/MS will equally affect the internal standard. This creates a self-correcting ratio, validating the absolute quantification.

4. LC-MS/MS & 13 C-NMR Acquisition

  • Action: Analyze the polar extract using HILIC (Hydrophilic Interaction Liquid Chromatography) coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Parallel samples are analyzed via high-field 13 C-NMR.

  • Causality: HILIC is required because standard reverse-phase columns cannot retain highly polar, small-molecule sugars. MRM mode provides the specificity needed to distinguish the isobaric masses of D-Erythrose and D-Threose based on their unique fragmentation patterns.

Workflow Step1 1. 13C-Isotope Labeling Step2 2. Controlled Incubation Step1->Step2 Step3 3. Cold Methanol Quenching Step2->Step3 Step4 4. LC-MS/MS & 13C-NMR Step3->Step4 Step5 5. Flux Quantification Step4->Step5

Self-validating experimental workflow for tetrose profiling.

Strategic Implications for Drug Development

For application scientists and drug developers, the choice between targeting or utilizing D-Erythrose versus D-Threose boils down to stability versus endogenous integration:

  • Targeting Pathogens: Inhibiting the unique erythritol-to-E4P isomerase pathway in Brucella presents a highly specific antimicrobial target that avoids cross-reactivity with mammalian glycolysis[2].

  • Biomanufacturing: When engineering microbial strains to upcycle plastics (like ethylene glycol) into pharmaceuticals, D-Threose is the superior intermediate. Its resistance to spontaneous carbonyl migration ensures high carbon-yields without the leakiness associated with D-Erythrose[3][4].

References

  • A Comparative Analysis of D-Erythrose and D-Threose: Chemical Reactivity and Biological Significance BenchChem URL
  • Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions PMC / National Institutes of Health URL
  • Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella PNAS URL
  • Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol Nature Communications / PubMed URL
  • Construction of a synthetic metabolic pathway for biosynthesis of threonine from ethylene glycol PubMed URL
  • Ascorbic acid glycation: the reactions of L-threose in lens tissue PubMed / National Institutes of Health URL

Sources

Comparative

Validation of D-Erythrose's Biological Activity: A Comparative Technical Guide

As a Senior Application Scientist, I have designed this guide to move beyond superficial product descriptions, providing researchers and drug development professionals with a rigorous, mechanistically grounded comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this guide to move beyond superficial product descriptions, providing researchers and drug development professionals with a rigorous, mechanistically grounded comparison of D-Erythrose against standard alternatives. While D-Erythrose is widely recognized in its phosphorylated form (Erythrose-4-phosphate) as a critical intermediate in the pentose phosphate pathway[1], free D-Erythrose exhibits highly specific, potent biological activities.

This guide objectively validates two primary domains of D-Erythrose's biological activity: its targeted anti-tumor efficacy and its hyper-reactive glycation kinetics . Every protocol detailed herein is engineered as a self-validating system, incorporating strict internal controls and orthogonal analytical endpoints to ensure absolute data integrity.

In Vivo Anti-Tumor Efficacy: Exploiting the Warburg Effect

Traditional chemotherapeutics often lack metabolic specificity, leading to severe systemic toxicity. D-Erythrose presents a novel metabolic intervention strategy by exploiting the altered energy metabolism of cancer cells (the Warburg effect).

Mechanistic Causality

Cancer cells rely heavily on glycolysis, resulting in an overproduction of lactate[2]. When D-Erythrose is administered, it is rapidly taken up and oxidized in the cytosol or mitochondria, producing carbon dioxide ( CO2​ )[2]. In the presence of the zinc-dependent enzyme carbonic anhydrase, this CO2​ is hydrated to form carbonic acid ( H2​CO3​ )[2]. Because cancer cells already possess a compromised, highly acidic microenvironment due to lactate accumulation, this sudden surge in carbonic acid drives severe intracellular acidosis, ultimately triggering apoptosis[2].

G A D-Erythrose Uptake by Cancer Cell B Oxidation in Cytosol (Produces CO2) A->B Metabolism C Carbonic Anhydrase (CO2 + H2O -> H2CO3) B->C Hydration D Intracellular Acidosis (Exacerbates High Lactate) C->D pH Drop E Tumor Cell Apoptosis D->E Cell Death

Mechanism of D-Erythrose-induced apoptosis via targeted intracellular acidosis.

Comparative Efficacy Data

In a validated abdominal metastatic model of C-26 colon carcinoma, intraperitoneal (IP) administration of D-Erythrose was compared against a Normal Saline (NS) control[3]. D-Erythrose demonstrated a profound ability to inhibit tumor growth and reduce malignant ascites without observable systemic toxicity[3].

Table 1: In Vivo Efficacy of D-Erythrose vs. Normal Saline (C-26 Colon Carcinoma Model)

ParameterD-Erythrose (500 mg/kg)Normal Saline (Control)Statistical Significance
Mean Tumor Weight (g) 0.75 ± 0.172.43 ± 0.44 P<0.01
Tumor Inhibition Rate 69.1%N/A (Baseline) P<0.01
Ascites Development Markedly ReducedSevere Accumulation P<0.05
Apoptotic Index High (TUNEL Positive)Low P<0.01
Experimental Protocol: In Vivo Anti-Tumor Validation

Self-Validating Design: This protocol utilizes ascites volume tracking as a real-time, non-invasive proxy for disease progression, orthogonal to the terminal TUNEL assay.

  • Model Establishment: Inject BALB/c mice intraperitoneally (IP) with 1×105 C-26 colon carcinoma cells suspended in 0.1 mL PBS to establish the abdominal metastatic model[3].

  • Treatment Regimen: Randomize mice into two cohorts. Administer an IP injection of D-Erythrose (500 mg/kg) or an equivalent volume of Normal Saline (NS) daily for 15 consecutive days[3]. Causality for IP route: Ensures maximum local bioavailability at the primary site of metastasis.

  • In-Life Monitoring: Weigh mice every 3 days. Monitor late-stage rapid weight gain specifically to quantify ascites accumulation[4].

  • Endpoint Analysis: Sacrifice mice 24 hours post-final treatment[3]. Exsect and weigh all intraperitoneal metastatic nodules[3].

  • Histological Validation: Perform a Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay on formalin-fixed tumor sections to definitively quantify the apoptotic index[3].

Glycation Reactivity: D-Erythrose vs. D-Glucose

Non-enzymatic glycation (the Maillard reaction) is a critical parameter in both food chemistry and the pathology of metabolic diseases. D-Erythrose serves as a powerful reference compound for accelerated glycation studies.

Mechanistic Causality

The rate-limiting step of glycation is the initial nucleophilic attack of a protein's primary amine on the sugar's carbonyl group to form a Schiff base, which then undergoes an Amadori rearrangement[5]. This reaction rate is dictated by the proportion of the sugar that exists in the open-chain (acyclic) aldehyde form. Because D-Erythrose is an aldotetrose with high conformational flexibility, it exposes a significantly higher level of free aldehyde groups compared to stable aldohexoses like D-Glucose[5]. Consequently, D-Erythrose drives Amadori product formation approximately 10-fold faster than D-Glucose[5].

Workflow S1 Prepare Sugar Solutions S2 Incubate with Target Protein S1->S2 S3 Time-Course Sampling S2->S3 S4 Quantify Amadori Products S3->S4 S5 Calculate Kinetics & Compare Rates S4->S5

Experimental workflow for comparative glycation kinetic profiling.

Comparative Kinetic Data

Table 2: In Vitro Glycation Kinetics (Targeting Lens Crystalline Proteins / Peptides)

CarbohydrateStructural ClassRelative Amadori Formation RatePrimary AGE Precursor
D-Erythrose Aldotetrose~10x (Accelerated)Glyoxal (GO)
D-Ribose Aldopentose~3x to 5xVarious
D-Glucose Aldohexose1x (Baseline Control)Methylglyoxal (MGO)
Experimental Protocol: In Vitro Glycation Kinetic Assay

Self-Validating Design: The use of LC-MS/MS provides exact structural confirmation of the Amadori products, eliminating the false positives common in generic colorimetric/fluorescence browning assays.

  • Reagent Preparation: Prepare equimolar solutions (e.g., 250 nmol) of D-Erythrose, D-Ribose, and D-Glucose in 0.1 M sodium phosphate buffer (pH 7.4)[6]. Causality: pH 7.4 strictly mimics physiological blood conditions, ensuring translatable kinetic data.

  • Incubation: Combine the carbohydrate solutions with a standardized target (e.g., 25 nmol of synthetic model peptides or BSA)[6]. Incubate at 37°C with continuous shaking (60 rpm)[6].

  • Time-Course Quenching: Extract aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately quench the reaction by adding aqueous diethylene triamine pentaacetic acid (DTPA) on ice and store at -80°C[7]. Causality: DTPA chelates trace metals, halting autoxidative degradation of the intermediates.

  • LC-MS/MS Quantification: Analyze the quenched samples using a bottom-up liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach to quantify the specific mass shifts corresponding to Schiff base and Amadori product formation[7].

  • Kinetic Modeling: Plot the concentration of Amadori products over time to calculate the pseudo-first-order rate constants for each sugar.

References

  • Antitumor effect of D-erythrose in an abdominal metastatic model of colon carcinoma Source: Oncology Letters (PMC / NIH) URL:[Link]

  • Abstract 4548: Erythrose kill cancer cell in vitro and inhibit tumor growth in vivo Source: Cancer Research (ResearchGate) URL:[Link]

  • A DFT Study of the Amadori Rearrangement above a Phosphatidylethanolamine Surface: Comparison to Reactions in Aqueous Environment Source: ACS Publications URL:[Link]

  • A Snapshot of the Plant Glycated Proteome: STRUCTURAL, FUNCTIONAL, AND MECHANISTIC ASPECTS Source: Journal of Biological Chemistry (PMC / NIH) URL:[Link]

Sources

Validation

D-Erythrose vs L-Erythrose: A Comparative Guide to Optical Rotation Analysis

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In stereochemistry and drug development, the precise identification of chiral synthons is non-negotiable.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In stereochemistry and drug development, the precise identification of chiral synthons is non-negotiable. D-Erythrose and L-Erythrose are enantiomeric aldotetroses ( C4​H8​O4​ ) that share identical scalar physical properties but interact inversely with plane-polarized light[1],[2]. For researchers isolating these sugars from natural sources or synthesizing them de novo, polarimetry remains the gold standard for enantiomeric validation. This guide provides a rigorous comparative analysis of their chiroptical properties, addresses the complexities of mutarotation, and outlines a self-validating protocol for accurate measurement.

Mechanistic Foundations: Chirality and Mutarotation

Enantiomers like D- and L-Erythrose rotate plane-polarized light by equal magnitudes but in opposite directions[1]. However, erythrose is notorious for its complex behavior in aqueous solutions. Unlike rigid chiral molecules, erythrose undergoes mutarotation —a dynamic thermodynamic process where the sugar equilibrates between its open-chain aldehyde form and its cyclic α

  • and β -furanose anomers[1].

The Causality of Measurement Delay: If optical rotation is measured immediately upon dissolution, the observed angle ( α ) reflects the kinetic ratio of the crystalline or syrupy state. To obtain a reproducible specific rotation ( [α]D​ ), the solution must be allowed to reach thermodynamic equilibrium[1]. This is why historical literature often reports a shifting optical rotation over hours or even days[3],[4].

Comparative Chiroptical Data

While theoretical enantiomers exhibit perfectly symmetrical specific rotations, historical literature values for D- and L-Erythrose often show slight deviations due to differences in concentration, temperature, and trace impurities during isolation[5].

Table 1: Chiroptical and Physical Properties of Erythrose Enantiomers
PropertyD-ErythroseL-Erythrose
CAS Registry Number 583-50-6[3]533-49-3[4]
Stereocenters (2R, 3R)[3](2S, 3S)[4]
Direction of Rotation Levorotatory (-) at equilibrium[1]Dextrorotatory (+) at equilibrium[1]
Reported Mutarotation Profile [α]D20​ +1° -14.5° (3 days, c=11)[3] [α]D24​ +11.5° +30.5° (final, c=3)[4]
High-Purity Equilibrium [α]D​ -38° to -41°[5] +38° to +39°[5]

Expert Insight: Notice the discrepancy between older literature (e.g., -14.5° vs +30.5°) and later high-purity studies ( ± 38° to 41°). The presence of dimeric forms or trace diastereomers (like threose, which is not a mirror image of erythrose) can drastically skew polarimetric readings[2],[5]. Always ensure chromatographic purity before relying on specific rotation for absolute configuration.

Self-Validating Experimental Protocol: Polarimetry

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation steps (blanking and time-course tracking) to account for mutarotation and solvent effects.

Materials
  • High-precision polarimeter with a Sodium D-line lamp (589 nm)[1],[6].

  • 1 dm (100 mm) jacketed polarimeter cell (temperature-controlled).

  • Analytical balance ( ± 0.1 mg).

  • Deionized water (solvent).

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 1.0 g of the erythrose sample. Dissolve completely in a 10 mL volumetric flask using deionized water[1].

    • Causality: A concentration of 10 g/100 mL (c=10) provides a sufficiently large observed rotation angle, minimizing relative instrumental error.

  • Equilibration (Critical Step): Allow the solution to incubate at room temperature.

    • Causality: Due to mutarotation, the sample must reach anomeric equilibrium. Track the rotation every hour until the observed angle ( α ) remains constant across three consecutive readings[1],[3].

  • Instrument Blanking: Fill the 1 dm cell with pure deionized water. Record the optical rotation at 20°C (or 25°C).

    • Causality: This establishes a self-validating baseline, subtracting any optical artifacts caused by the solvent or mechanical strain in the cell windows[6].

  • Measurement: Rinse the cell twice with the erythrose solution, then fill it completely, ensuring no air bubbles are trapped in the light path[6]. Record the observed rotation ( α ) at the target temperature.

  • Calculation: Compute the specific rotation using Biot's law[1],[6]:

    [α]DT​=l×cα​

    (Where α = observed rotation in degrees, l = path length in dm, and c = concentration in g/mL).

  • Enantiomeric Identification: A negative final calculated value confirms D-Erythrose; a positive final calculated value confirms L-Erythrose[1].

Workflow Visualization

PolarimetryWorkflow Start Sample Preparation (Weigh 1.0g Erythrose) Dissolve Dissolution (10 mL Deionized Water) Start->Dissolve Equilibrate Mutarotation Equilibrium (Incubate to constant rotation) Dissolve->Equilibrate Allow anomers to equilibrate Blank Blank Calibration (Measure solvent at 589 nm) Equilibrate->Blank Measure Polarimetric Measurement (Record α at 20°C/25°C) Blank->Measure Zero instrument Calculate Calculate Specific Rotation [α] = α / (l × c) Measure->Calculate Decision Enantiomer Identification Calculate->Decision D_Erythrose D-Erythrose (Negative [α]) Decision->D_Erythrose α < 0 L_Erythrose L-Erythrose (Positive [α]) Decision->L_Erythrose α > 0

Fig 1: Self-validating polarimetry workflow for differentiating D- and L-Erythrose enantiomers.

References

  • [3] D-Erythrose Chemical Index Database. DrugFuture. [Link]

  • [4] L-Erythrose Chemical Index Database. DrugFuture. [Link]

  • [2] Diastereomers. Chemistry LibreTexts. [Link]

  • [5] Perlin, A.S. (1960). 2,3-O-Isopropylidene-L-Erythrotetruronic Acid and -L-Erythrose, and the Methyl D-Erythro- and D-Threo-Tetrofuranosides. Canadian Journal of Chemistry, 38(11), 2217.[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of D-Erythrose: Chemical versus Enzymatic Routes

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction & Biological Significance D-Erythrose is a four-carbon aldotetrose that serves as a vital...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction & Biological Significance

D-Erythrose is a four-carbon aldotetrose that serves as a vital chiral building block in organic synthesis. In vivo, its phosphorylated derivative, D-erythrose-4-phosphate, is a critical intermediate in the pentose phosphate pathway, linking carbohydrate metabolism to the biosynthesis of aromatic amino acids ()[1]. For drug development professionals, obtaining high-purity D-Erythrose is paramount. This guide provides a rigorous, data-backed comparison of the traditional chemical oxidation of D-glucose against modern biocatalytic isomerase cascades ()[2].

Mechanistic Overview & Causal Pathway Analysis

Chemical Synthesis: Oxidative Cleavage

The classical chemical route relies on the lead tetraacetate (Pb(OAc)₄) oxidation of D-glucose. Pb(OAc)₄ selectively cleaves the vicinal diols of carbohydrates. In anhydrous acetic acid, D-glucose is oxidized to a di-O-formyl-D-erythrose intermediate, which is subsequently hydrolyzed to D-Erythrose ()[2]. Causality: Anhydrous conditions are strictly required to prevent premature, non-selective hydrolysis, while precise stoichiometric control of Pb(OAc)₄ prevents over-oxidation to D-glyceraldehyde.

Enzymatic Synthesis: Biocatalytic Isomerase Cascade

The enzymatic approach utilizes a two-step biocatalytic cascade starting from L-erythrulose. First, D-tagatose 3-epimerase catalyzes the C3 epimerization to form a racemic mixture containing D-erythrulose. Subsequently, L-rhamnose isomerase selectively catalyzes the aldose-ketose isomerization of D-erythrulose to D-Erythrose ()[3]. Causality: The high regio- and stereospecificity of these enzymes eliminates the need for toxic heavy metals and complex protection/deprotection schemes, minimizing the formation of diastereomers like D-Threose ()[4].

SynthesisPathways cluster_chemical Chemical Synthesis (Oxidative Cleavage) cluster_enzymatic Enzymatic Synthesis (Isomerase Cascade) C1 D-Glucose (Starting Material) C2 Pb(OAc)4 Oxidation (Anhydrous) C1->C2 C3 Di-O-formyl-D-erythrose (Intermediate) C2->C3 C4 Acid Hydrolysis (0.05 N HCl) C3->C4 C5 D-Erythrose (Target) C4->C5 E1 L-Erythrulose (Starting Material) E2 Epimerization (D-tagatose 3-epimerase) E1->E2 E3 D-Erythrulose (Intermediate) E2->E3 E4 Isomerization (L-rhamnose isomerase) E3->E4 E5 D-Erythrose (Target) E4->E5

Caption: Chemical vs. Enzymatic synthesis pathways for D-Erythrose production.

Quantitative Comparative Analysis

ParameterChemical Synthesis (Pb(OAc)₄ Oxidation)Enzymatic Synthesis (Isomerase Cascade)
Starting Material D-GlucoseL-Erythrulose
Key Reagents Lead tetraacetate, anhydrous acetic acidD-tagatose 3-epimerase, L-rhamnose isomerase
Reaction Conditions Anhydrous organic solvents, variable tempAqueous Tris-HCl buffer, mild temp (30-40°C)
Yield / Conversion ≥ 80% yield~12.9% conversion from D,L-Erythrulose
Purity & Byproducts Risk of heavy metal (lead) contamination; D-glyceraldehyde byproductsHigh specificity minimizes byproducts; requires HPLC purification
Environmental Impact High (Toxic heavy metals, organic solvents)Low (Aqueous media, biodegradable catalysts)

Data synthesized from comparative benchmarking studies ()[2]. Note: Alternative continuous non-catalytic methods using supercritical water (400°C, 30 MPa) have also demonstrated up to 50 wt % yield but require specialized high-pressure reactors ()[5].

Self-Validating Experimental Protocols

Protocol A: Chemical Synthesis via Lead Tetraacetate Oxidation

This protocol leverages oxidative cleavage while embedding self-validation through polarimetric monitoring ()[2].

  • Dissolution: Dissolve D-Glucose in anhydrous acetic acid. Causality: Water must be strictly excluded to prevent side reactions and premature hydrolysis of the intermediate.

  • Oxidation: Slowly add 2.0 molar equivalents of Pb(OAc)₄ while stirring. Causality: Exact stoichiometry ensures selective C1-C2 and C2-C3 cleavage without over-oxidizing the resulting aldotetrose into smaller fragments.

  • Quenching & Precipitation: Add a solution of oxalic acid dihydrate in acetic acid. Causality: Oxalic acid reacts with excess lead to form insoluble lead oxalate. This effectively halts the oxidation and allows the physical removal of the heavy metal via filtration.

  • Extraction: Filter the lead oxalate precipitate. Extract the filtrate with ethyl acetate and evaporate under reduced pressure to isolate the di-O-formyl-D-erythrose intermediate as an oil.

  • Hydrolysis & Validation: Dissolve the intermediate in 0.05 N HCl and heat at 50°C for approximately two hours. Monitor the hydrolysis polarimetrically. Causality & Validation: Mild acid hydrolysis removes the formyl protecting groups. The reaction is self-validating: achieving a constant optical rotation confirms complete deprotection to D-Erythrose.

  • Resin Purification: Pass the aqueous solution through an Amberlite IR4B resin column. Causality: Removes residual HCl, preventing the acid-catalyzed epimerization of D-Erythrose to D-Threose during final concentration ()[4].

Protocol B: Enzymatic Synthesis via Isomerase Cascade

This biocatalytic protocol utilizes coupled isomerases for stereospecific conversion, validated via High-Performance Liquid Chromatography (HPLC) ()[6].

  • Reaction Assembly: Prepare a reaction mixture containing 100 mM L-Erythrulose in 50 mM Tris-HCl buffer (pH 7.5) supplemented with 1 mM MnCl₂. Causality: Tris-HCl maintains the optimal pH for enzyme stability. Mn²⁺ acts as an essential metal cofactor, structurally stabilizing the active site of L-rhamnose isomerase.

  • Epimerization: Add purified D-tagatose 3-epimerase (0.1–1.0 mg/mL) and incubate at 37°C. Causality: 37°C provides the optimal thermodynamic environment for the enzyme to rapidly reach equilibrium, converting L-erythrulose into a racemic mixture containing D-erythrulose.

  • Isomerization: Introduce purified L-rhamnose isomerase (10 µg/mL) to the mixture. Causality: This enzyme selectively acts on D-erythrulose, catalyzing the aldose-ketose isomerization to D-Erythrose. This continuous depletion drives the upstream epimerization cascade forward via Le Chatelier's principle.

  • Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes. Causality: Thermal denaturation irreversibly inactivates both enzymes, locking the final product concentration and preventing any reverse isomerization during downstream processing.

  • Validation & Quantification: Filter the quenched mixture through a 0.22 µm syringe filter. Inject into an HPLC system equipped with a HILIC column (e.g., Shodex HILICpak VG-50 4E) and a Refractive Index (RI) detector, using a 75:25 Acetonitrile/Water mobile phase. Causality & Validation: HILIC is specifically suited for highly polar, un-derivatized sugars. Comparing peak areas against a standard calibration curve provides a self-validating quantification of D-Erythrose yield and confirms the absence of D-Threose epimers.

References

  • Industrial & Engineering Chemistry Research, ACS Publications (1997). Rapid and Selective Conversion of Glucose to Erythrose in Supercritical Water. Retrieved from[Link]

  • Proceedings of the National Academy of Sciences (PNAS) (2014). Erythritol feeds the pentose phosphate pathway via three new isomerases leading to D-erythrose-4-phosphate in Brucella. Retrieved from[Link]

Sources

Comparative

Mechanistic Context: The Metabolic Role of D-Erythrose

An in-depth understanding of central carbon metabolism requires the precise identification and quantification of foundational intermediates. D-Erythrose, an aldotetrose, and its structural isomers (D-threose, L-erythrose...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of central carbon metabolism requires the precise identification and quantification of foundational intermediates. D-Erythrose, an aldotetrose, and its structural isomers (D-threose, L-erythrose, and the ketotetrose D-erythrulose) represent a unique analytical challenge. Specifically, D-erythrose-4-phosphate (E4P) serves as a critical junction connecting the non-oxidative branch of the pentose phosphate pathway (PPP) to the shikimate pathway for aromatic amino acid biosynthesis[1][2].

As a Senior Application Scientist, I frequently encounter workflows that fail to accurately profile these four-carbon sugars. Their high polarity, lack of a UV-absorbing chromophore, and propensity for spontaneous epimerization and carbonyl migration in aqueous environments make traditional reversed-phase chromatography ineffective[3]. This guide objectively compares the two dominant analytical platforms for tetrose metabolic profiling—Gas Chromatography-Mass Spectrometry (GC-MS) and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)—providing the mechanistic reasoning and self-validating protocols necessary to achieve robust isomer resolution.

Before selecting an analytical platform, it is crucial to understand the biological matrix and the target analyte's metabolic fate. E4P is synthesized via transketolase-mediated transfer of a two-carbon unit and is subsequently condensed with phosphoenolpyruvate (PEP) to form 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP)[1][4]. Furthermore, untargeted GC-MS metabolomics has identified native D-erythrose as a significantly altered candidate biomarker in plasma for diseases such as hepatocellular carcinoma[5][6].

MetabolicPathway F6P Fructose-6-Phosphate E4P D-Erythrose-4-Phosphate F6P->E4P Transketolase G3P Glyceraldehyde-3-Phosphate G3P->E4P Transketolase DAHP 3-Deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) E4P->DAHP DAHP Synthase PEP Phosphoenolpyruvate PEP->DAHP DAHP Synthase Aro Aromatic Amino Acids (Phe, Tyr, Trp) DAHP->Aro Shikimate Pathway

D-Erythrose-4-Phosphate in the Pentose Phosphate and Shikimate Pathways.

Platform Comparison: GC-MS vs. LC-MS/MS

To objectively evaluate the optimal approach for your specific research question, we must compare the fundamental mechanisms of separation and detection for these platforms.

GC-EI-MS (Gas Chromatography - Electron Ionization MS)

Because native sugars are non-volatile and thermally labile, GC-MS requires a rigorous two-step chemical derivatization[7][8].

  • Performance: GC-MS provides unparalleled chromatographic resolution for stereoisomers (e.g., distinguishing D-erythrose from D-threose). Electron ionization (EI) at 70 eV yields highly reproducible fragmentation patterns, allowing for confident library matching.

  • Limitation: Phosphorylated sugars like E4P can undergo thermal degradation in the GC inlet, making GC-MS better suited for profiling native, unphosphorylated tetroses[9].

HILIC-LC-MS/MS (Hydrophilic Interaction Liquid Chromatography)

Standard C18 reversed-phase columns fail to retain highly hydrophilic tetroses, causing them to elute in the void volume alongside signal-suppressing salts. HILIC overcomes this by utilizing a polar stationary phase and a highly organic mobile phase[9][10].

  • Performance: Allows for the direct, derivatization-free analysis of both native sugars and their phosphorylated derivatives (E4P). Tandem mass spectrometry (MRM mode) provides exceptional sensitivity.

  • Limitation: HILIC is highly sensitive to matrix effects and minor shifts in mobile phase pH, requiring rigorous internal standardization (e.g., ¹³C-labeled standards)[8].

Quantitative Performance Summary
Analytical ParameterGC-EI-MS (MeOx-TMS Derivatization)HILIC-LC-MS/MS (ESI Negative Mode)
Target Analytes D-Erythrose, D-Threose, ErythruloseD-Erythrose-4-Phosphate (E4P), Native Sugars
Epimer Resolution Excellent (Baseline separation of isomers)Moderate (Requires optimized gradient)
Derivatization Mandatory (Methoximation + Silylation)None
Sensitivity (LOD) Low nM rangeSub-nM range (Highly sensitive for E4P)
Matrix Susceptibility Low (Derivatization normalizes matrix)High (Ion suppression from co-eluting salts)

Experimental Workflows & Self-Validating Protocols

The following protocols are engineered to ensure self-validation. By understanding the causality behind each reagent, you can troubleshoot deviations in your metabolic profiles.

Workflow Sample Biological Extract (Polar Metabolites) Split Platform Selection Sample->Split GC GC-MS Workflow Split->GC LC LC-MS/MS Workflow Split->LC MeOx 1. Methoximation (MeOx) Prevents Ring Opening GC->MeOx TMS 2. Silylation (MSTFA/TMCS) Increases Volatility MeOx->TMS GC_Anal GC-EI-MS High Isomer Resolution TMS->GC_Anal HILIC HILIC Separation Retains Native Sugars LC->HILIC LC_Anal ESI-MS/MS (MRM) High Sensitivity for E4P HILIC->LC_Anal

Comparative analytical workflows for the metabolic profiling of tetroses.

Protocol 1: GC-MS Derivatization and Profiling

This protocol utilizes a two-step methoximation-silylation (MeOx-TMS) approach[7][8].

Causality & Logic: Aldoses exist in a dynamic equilibrium between cyclic and open-chain forms. If silylated directly, D-erythrose will yield multiple chromatographic peaks (diluting the signal and confounding quantification). Methoximation locks the reducing end into an open-chain oxime, yielding at most two predictable peaks (syn and anti isomers)[7].

  • Extraction & Drying: Extract polar metabolites using a cold Methanol:Water:Chloroform (1:2.5:1) system. Spike the sample with an internal standard (e.g., Ribitol or ¹³C-Sorbitol) to validate extraction efficiency. Evaporate the polar phase to complete dryness using a vacuum concentrator. Crucial: Any residual moisture will quench the silylation reagents.

  • Methoximation: Add 20 µL of Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (20 mg/mL). Pyridine acts as both a solvent for highly polar sugars and a basic catalyst. Incubate at 30°C for 90 minutes with continuous shaking[7][8].

  • Silylation: Add 30 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS as a catalyst. Incubate at 37°C for 30 minutes[7][8]. This replaces active hydroxyl hydrogens with trimethylsilyl (TMS) groups, rendering the tetrose volatile.

  • Analysis: Inject 1 µL into a GC-MS equipped with a DB-5ms (or equivalent) capillary column. Use a temperature gradient starting at 70°C, ramping to 300°C[6][10]. Monitor the characteristic TMS fragment ion at m/z 73, alongside sugar-specific fragments at m/z 204 and 217[7].

Protocol 2: HILIC-LC-MS/MS Profiling of E4P

For researchers specifically targeting D-erythrose-4-phosphate (E4P) flux through the pentose phosphate pathway, HILIC-LC-MS/MS is the gold standard[9][10].

Causality & Logic: HILIC relies on partitioning the analyte into a water-enriched layer immobilized on the polar stationary phase. Using an ammonium acetate buffer controls the ionization state of the phosphate group on E4P, ensuring sharp peak shapes and enhancing negative-mode electrospray ionization (ESI-).

  • Extraction: Quench metabolism rapidly using cold 80:20 Methanol:Water. Centrifuge at 14,000 x g at 4°C to precipitate proteins[9][10].

  • Chromatography: Utilize a zwitterionic HILIC column or Porous Graphitic Carbon (PGC) column[9].

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with ammonium hydroxide to keep phosphate groups deprotonated).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, ramping down to 40% B over 15 minutes to elute highly polar phosphorylated sugars.

  • Detection: Operate the tandem mass spectrometer in ESI negative mode. Establish specific Multiple Reaction Monitoring (MRM) transitions for E4P using a pure standard to ensure absolute selectivity against isobaric interferences[9].

Conclusion & Best Practices

When designing a metabolic profiling study for D-erythrose and its isomers, the choice of platform dictates the biological insights you can extract. If your goal is to distinguish between the native epimers D-erythrose and D-threose, or to investigate prebiotic carbonyl migrations[3], GC-MS with MeOx-TMS derivatization provides the necessary chromatographic resolution. Conversely, if your objective is to map metabolic flux through the shikimate or pentose phosphate pathways by quantifying D-erythrose-4-phosphate, HILIC-LC-MS/MS is the mandatory choice to prevent thermal degradation and achieve sub-nM sensitivity.

References

  • Application Notes & Protocols for GC-MS Analysis of D-Erythrose after Derivatiz
  • D-Erythrose biosynthesis p
  • A Comparative Guide to the Metabolic Profiling of D-Erythrose and its Isomer D-Threose. Benchchem.
  • Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic p
  • GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort. PubMed Central (NIH).
  • Natural Sources of D-Erythrose: A Technical Guide. Benchchem.
  • GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort. PLOS One.
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
  • Erythrose and Threose: Carbonyl Migrations, Epimerizations, Aldol, and Oxidative Fragmentation Reactions under Plausible Prebiotic Conditions. PubMed Central (NIH).

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Personal Protective Equipment and Handling Protocols for D-Erythrose-d

Introduction & Operational Philosophy As a Senior Application Scientist, I emphasize that handling isotope-labeled carbohydrates like D-Erythrose-d (e.g., D-erythrose-1-d) requires a dual-focus safety paradigm. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Operational Philosophy

As a Senior Application Scientist, I emphasize that handling isotope-labeled carbohydrates like D-Erythrose-d (e.g., D-erythrose-1-d) requires a dual-focus safety paradigm. While the compound itself poses low acute toxicity to the operator, the operator and the environment pose a significant risk to the chemical's integrity. D-Erythrose is inherently a viscous, highly hygroscopic syrup at room temperature ()[1]. When working with its deuterated form, the introduction of ambient moisture not only compromises concentration accuracy but also risks hydrogen-deuterium (H/D) exchange at labile sites, destroying the isotopic purity essential for metabolic tracing and mass spectrometry workflows ()[2].

Therefore, the Personal Protective Equipment (PPE) and handling protocols outlined below are engineered as a self-validating system to protect both the researcher from chemical exposure and the D-Erythrose-d from environmental degradation.

Chemical Profile & Risk Assessment

Understanding the physical properties of D-Erythrose-d is the foundation of our handling strategy:

  • Physical State: Viscous liquid or syrup at ambient temperatures (Melting point < 25°C) ()[1].

  • Hygroscopicity: Extremely high. It readily absorbs atmospheric moisture ()[3].

  • Toxicity: Not classified as a hazardous substance under GHS/OSHA, but may cause mild mechanical irritation to skin and eyes ()[4].

  • Isotopic Vulnerability: Exposure to protic solvents or atmospheric water vapor can lead to isotopic dilution or H/D exchange, which fundamentally invalidates downstream quantitative assays ()[2].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is mandatory for all procedures involving the opening, weighing, and dilution of D-Erythrose-d.

PPE CategorySpecificationOperational Rationale (Causality)
Eye Protection ANSI Z87.1 / EN 166 compliant safety goggles.Protects against accidental splashes when dissolving the viscous syrup in carrier solvents under positive pressure.
Hand Protection Powder-free nitrile gloves (minimum 4 mil thickness).Prevents transfer of skin oils and moisture to the sample. Powder-free is critical to avoid particulate contamination in analytical samples.
Body Protection Standard flame-retardant laboratory coat.Provides a barrier against spills and prevents lint/dust from clothing from entering the sterile or anhydrous work area.
Respiratory & Environmental Fume hood or Inert Gas Glove Box (N2/Ar).While respiratory toxicity is low, an inert, dry atmosphere is critical to prevent moisture absorption and subsequent isotopic degradation ()[5].

Step-by-Step Operational Workflow

To ensure self-validating accuracy, follow this precise methodology when preparing stock solutions of D-Erythrose-d. Because it is a viscous liquid, volumetric measurement is prone to high error; gravimetric measurement (weighing by difference) is required to validate the exact mass transferred.

Phase 1: Environmental & Equipment Preparation
  • Glassware Baking: Pre-dry all glass vials, spatulas, and positive displacement pipette tips in a drying oven at 150°C for a minimum of 24 hours ()[2]. Cool them in a desiccator containing active desiccant (e.g., Drierite).

  • Atmosphere Control: Transfer the sealed D-Erythrose-d vial and all dried equipment into a glove box purged with dry Nitrogen (N₂) or Argon (Ar). If a glove box is unavailable, utilize a continuous dry inert gas stream within a fume hood.

Phase 2: Gravimetric Sampling (Weighing by Difference)
  • Thermal Equilibration: Never open cold vials. Allow the sealed vial to equilibrate to room temperature inside a desiccator to prevent atmospheric moisture from condensing on the cold syrup.

  • Initial Weighing: Place the sealed, room-temperature vial of D-Erythrose-d on an analytical balance (0.01 mg readability) and record the total mass ( Minitial​ ).

  • Extraction: Using a positive displacement pipette or a pre-dried glass rod, extract the required amount of the viscous syrup.

  • Final Weighing: Reseal the source vial and weigh it again ( Mfinal​ ). The exact mass of D-Erythrose-d transferred is calculated as Minitial​−Mfinal​ . This creates a self-validating record of the material used.

Phase 3: Dissolution and Storage
  • Solvent Addition: Immediately dissolve the extracted syrup in an anhydrous, high-purity solvent (e.g., Deuterium Oxide ( D2​O ) for NMR, or anhydrous LC-MS grade water/DMSO depending on the downstream assay).

  • Aliquoting: Divide the stock solution into single-use aliquots in amber glass vials to prevent repeated freeze-thaw cycles and minimize future atmospheric exposure.

  • Storage: Store aliquots and the sealed parent vial at -20°C to -80°C ()[6]. Ensure the parent vial headspace is backfilled with Argon before long-term storage.

Spill Management and Disposal Plans

  • Immediate Response: In the event of a spill, immediately don fresh nitrile gloves.

  • Containment: Do not use water to clean up the initial spill, as it will rapidly dissolve the sugar and spread the contamination. Instead, cover the viscous liquid with an inert, dry absorbent material (e.g., sand or vermiculite) ()[4].

  • Collection: Mechanically sweep the absorbed mixture into a designated chemical waste container.

  • Final Decontamination: Wipe the area with a damp paper towel (using a mixture of water and mild detergent) only after the bulk material is removed.

  • Disposal: Dispose of the absorbed material and contaminated PPE in accordance with local institutional environmental health and safety (EHS) guidelines for non-hazardous chemical waste.

Logical Workflow Diagram

G Start D-Erythrose-d Handling PPE Operator Protection (PPE Matrix) Start->PPE ChemInt Chemical Integrity (Moisture & Isotope Control) Start->ChemInt Gloves Powder-Free Nitrile Gloves (Prevent Contamination) PPE->Gloves Goggles ANSI Z87.1 Safety Goggles (Splash Protection) PPE->Goggles Hood Inert Atmosphere / Glove Box (N2/Ar Purged) PPE->Hood ChemInt->Hood DryGlass Oven-Dried Glassware (150°C for 24h) ChemInt->DryGlass Anhydrous Anhydrous Solvents (Prevent H-D Exchange) ChemInt->Anhydrous Storage Desiccated Storage (-20°C to -80°C) ChemInt->Storage

Caption: Logical relationship between PPE, environmental controls, and D-Erythrose-d integrity.

References

  • Deuterium NMR , Grokipedia,[Link][2]

Sources

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